Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 38.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4,5-trimethoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c1-16-7-5-6(11(13)19-4)8(12(14)15)10(18-3)9(7)17-2/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEIEWYPDCDNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063695 | |
| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5081-42-5 | |
| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5081-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5081-42-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |
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| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4,5-trimethoxy-2-nitrobenzoate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3,4,5-trimethoxy-2-nitrobenzoate chemical structure
An In-depth Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical structure, properties, synthesis, and applications of this compound, a key intermediate in organic synthesis.
Introduction and Strategic Importance
This compound (CAS No. 5081-42-5) is a substituted aromatic compound with the molecular formula C₁₁H₁₃NO₇.[1][2] It presents as a pale yellow powder or solid.[1][3] This molecule is a valuable building block in the synthesis of more complex bioactive molecules due to the strategic placement of its functional groups—three methoxy groups, a nitro group, and a methyl ester on a benzene ring.[1] Its structure allows for a variety of chemical transformations, making it an essential intermediate in the development of novel therapeutics and agricultural chemicals.[1] Specifically, it is utilized in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties, as well as in the formulation of effective herbicides and pesticides.[1]
Molecular Structure and Physicochemical Properties
The chemical structure of this compound features a benzene ring heavily substituted with electron-donating methoxy groups and electron-withdrawing nitro and methyl ester groups. This electronic arrangement dictates its reactivity, particularly in nucleophilic aromatic substitution and reduction reactions of the nitro group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5081-42-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₇ | [1][2] |
| Molecular Weight | 271.22 g/mol | [1] |
| Appearance | Light yellow to pale yellow solid/powder | [1][3] |
| Melting Point | 63-71 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| InChI Key | HCEIEWYPDCDNNU-UHFFFAOYSA-N | [2][4][5] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
Table 2: Key Spectroscopic Data
| Technique | Solvent | Key Peaks / Shifts (ppm or cm⁻¹) | Interpretation | Source(s) |
| ¹H NMR | CDCl₃ | δ ~3.9 (s, 3H), ~3.95 (s, 3H), ~4.0 (s, 3H), ~7.3 (s, 1H) | Methyl ester protons, three distinct methoxy group protons, and a single aromatic proton. | [4][6] |
| ¹³C NMR | CDCl₃ | δ ~52.6, ~61.0, ~61.1, ~109.5, ~133.1, ~148.3, ~150.8, ~165.9 | Carbonyl carbon, methyl ester carbon, methoxy carbons, and aromatic carbons. | [5][6] |
| IR Spectroscopy | N/A | ~1720 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch), ~1250 cm⁻¹ (C-O-C stretch) | Characteristic vibrations for the ester carbonyl, nitro group, and ether linkages. | [7][8] |
| Mass Spectrometry (GC-MS) | N/A | m/z 271 [M]⁺ | Molecular ion peak corresponding to the compound's molecular weight. | [6] |
Synthesis Protocol: Nitration of Methyl 3,4,5-trimethoxybenzoate
The primary route for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, Methyl 3,4,5-trimethoxybenzoate. The electron-donating methoxy groups activate the ring, while the reaction conditions are controlled to favor mono-nitration at the C2 position.
Causality of Experimental Choices
The use of a strong acid catalyst, typically sulfuric acid, is essential to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[9][10] The reaction is conducted at low temperatures (ice bath) to control the exothermic nature of the nitration, preventing over-reaction and the formation of dinitro byproducts.[8][11] Acetic acid is used as a solvent to ensure the homogeneity of the reaction mixture.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from established literature procedures.[6]
-
Dissolution: Dissolve Methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Nitrating Agent Addition: While maintaining the low temperature, carefully add fuming nitric acid (1.1 equivalents) dropwise over a period of 30 minutes. The temperature must be carefully monitored to prevent a runaway reaction.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.
-
Quenching: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., 8:2) to yield the pure product as colorless or light yellow needles.[6]
Applications in Drug Development and Agrochemicals
This compound is a strategically important intermediate. The nitro group can be readily reduced to an amine, which then serves as a handle for constructing a wide array of heterocyclic systems or for amide bond formation.
-
Pharmaceutical Development: It is a precursor for synthesizing compounds targeting inflammatory pathways and central nervous system disorders.[1][12] The trimethoxy substitution pattern is a feature in many natural products and pharmacologically active molecules.
-
Agrochemical Synthesis: This compound is used in the development of new crop protection agents, such as herbicides and fungicides, where the nitroaromatic scaffold is a common feature.[1]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is imperative to ensure safety.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[3][13]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]
Conclusion
This compound is a high-value chemical intermediate with a well-defined profile. Its synthesis is a classic example of controlled electrophilic aromatic substitution, and its versatile structure provides a robust platform for the synthesis of diverse target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]
-
Tchoukoua, A., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45(1), 1-8. [Link]
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OHS14953. (2010, November 29). MSDS. [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoate. [Link]
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MySkinRecipes. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid. [Link]
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University Handout. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
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SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate. [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
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Chegg. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. [Link]
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A Comprehensive Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Synthesis, Characterization, and Applications in Pharmaceutical Research
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS No. 5081-42-5) emerges as a highly valuable, yet specialized, building block for the synthesis of a variety of bioactive compounds. Its unique substitution pattern—a densely functionalized benzene ring bearing three methoxy groups, a nitro moiety, and a methyl ester—offers a rich platform for chemical manipulation, making it an attractive intermediate for drug discovery and development programs.
The precursor, methyl 3,4,5-trimethoxybenzoate, is a well-established intermediate in the synthesis of several commercial drugs, including the antibacterial agent Trimethoprim and the anti-anginal drug Trimetazidine.[1] The introduction of a nitro group at the 2-position, ortho to the ester, significantly enhances the synthetic utility of this scaffold. The nitro group is a powerful electron-withdrawing group that can activate the aromatic ring for nucleophilic substitution reactions. More importantly, it serves as a synthetic handle that can be readily reduced to a primary amine, opening a gateway to a vast array of heterocyclic systems, which form the core of many therapeutic agents.
This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its potential applications in medicinal chemistry. It is intended to serve as a practical resource for researchers, offering not only detailed protocols but also the underlying scientific rationale to empower the design of novel synthetic routes and the development of next-generation therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions and for ensuring the purity of the final products.
| Property | Value | Source(s) |
| CAS Number | 5081-42-5 | [2][3][4] |
| Molecular Formula | C₁₁H₁₃NO₇ | [2] |
| Molecular Weight | 271.22 g/mol | [3] |
| Appearance | Pale yellow powder or colorless needles | [3][4] |
| Melting Point | 67-69 °C | [2][4] |
| Purity | ≥98% (typically) | [3] |
Spectroscopic Data:
-
Mass Spectrometry (MS): Mass spectral data is available and can be used to confirm the molecular weight of the compound.[6]
-
Crystallography: The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic crystal system with the space group C2/c.[3] This detailed structural information is invaluable for understanding its solid-state properties and intermolecular interactions.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most common and direct route to this compound is through the electrophilic nitration of its precursor, methyl 3,4,5-trimethoxybenzoate. The following protocol is a modified procedure based on the work of Liu et al., which offers a high yield of the desired product.[3]
Experimental Protocol: Nitration of Methyl 3,4,5-trimethoxybenzoate
Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Glacial Acetic Acid
-
Fuming Nitric Acid
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Hexanes
-
Dichloromethane
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid (approximately 5-10 volumes).
-
Addition of Nitrating Agent: While maintaining the temperature at 0-5 °C, carefully add fuming nitric acid (approximately 1.1 equivalents) dropwise over a period of 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) as the eluent to yield the product as colorless needles. A reported yield for a similar procedure is 87%.[3]
Causality and Experimental Rationale
-
Choice of Nitrating Agent: Fuming nitric acid in glacial acetic acid is an effective nitrating system for activated aromatic rings. The three methoxy groups are strongly activating, ortho-, para-directing groups. The 2-position is sterically hindered, but the electronic activation from the adjacent methoxy groups makes it susceptible to nitration.
-
Temperature Control: The nitration of highly activated aromatic rings can be vigorous. Maintaining a low temperature during the addition of nitric acid minimizes the formation of byproducts from oxidation or multiple nitrations.
-
Workup and Purification: The neutralization step removes the acidic reagents. Extraction with ethyl acetate isolates the product from the aqueous phase. Column chromatography is essential for separating the desired 2-nitro isomer from any other constitutional isomers that may have formed and any unreacted starting material.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The synthetic utility of this compound lies in the versatility of its functional groups, particularly the nitro group, which serves as a precursor to a primary amine. This transformation is a cornerstone of many synthetic strategies aimed at building complex heterocyclic scaffolds.
The Nitro Group as a Strategic Synthetic Handle
Aromatic nitro compounds are pivotal intermediates in the synthesis of numerous drugs and bioactive molecules.[7][8] The reduction of the nitro group to an amine is a high-yielding and reliable transformation that can be achieved under various conditions (e.g., catalytic hydrogenation with Pd/C, reduction with metals like iron or tin in acidic media). The resulting 2-amino-3,4,5-trimethoxybenzoate derivative is a versatile intermediate for the construction of:
-
Quinolines and Quinolones: These scaffolds are present in a wide range of antibacterial and anticancer agents. The amino group can be cyclized with a three-carbon unit to form the quinoline ring system.
-
Benzimidazoles: This privileged scaffold in medicinal chemistry can be synthesized by the condensation of the diamine (after reduction of the nitro group and hydrolysis of the ester to a carboxylic acid, followed by reaction to form an ortho-phenylenediamine derivative) with various aldehydes.
-
Phenothiazines and other Heterocycles: The amino group can participate in a variety of cyclization reactions to generate diverse heterocyclic systems with potential therapeutic applications.
The synthesis of the anticancer drug Gefitinib, for instance, involves the nitration of a substituted benzoate derivative as a key step to introduce a nitrogen atom that is later incorporated into the quinazoline core.[9][10] While not the exact same starting material, this illustrates the industrial relevance of this synthetic strategy.
Logical Flow from Intermediate to Bioactive Scaffold
Caption: Synthetic utility of the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[11]
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the realm of pharmaceutical research and development. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the construction of complex and potentially bioactive molecules. The ability to readily convert the nitro group into an amine opens up a wealth of synthetic possibilities for accessing diverse heterocyclic scaffolds. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to leverage this key building block in their drug discovery endeavors.
References
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ChemBK. (2024). This compound. Retrieved from [Link]
-
Tchoukoua, A., et al. (2015). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45, 386-393. Available at: [Link]
- Google Patents. (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Retrieved from [Link]
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673–678. (Retracted). Available at: [Link]
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SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
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MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]
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Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available at: [Link]
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Zelinsky Institute of Organic Chemistry. (2022). Scientists from the Zelinsky Institute published a review on the synthesis of bioactive nitro compounds. Retrieved from [Link]
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physical properties of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
An In-Depth Technical Guide to the Physical Properties of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Introduction
This compound, a substituted aromatic ester, is a significant compound in the field of organic synthesis. As a derivative of gallic acid, a natural product, this molecule serves as a versatile intermediate for the preparation of more complex chemical structures, particularly in pharmaceutical and materials science research. Its structure, featuring a nitro group ortho to the methyl ester and flanked by three methoxy groups, imparts specific reactivity and physical characteristics that are critical for its application. This guide provides a detailed examination of its physical, chemical, and structural properties, grounded in experimental data and established scientific literature.
Chemical Identity and Core Properties
The fundamental identity of a chemical compound is established by a consistent set of identifiers and physical constants. These data points are essential for researchers for confirmation of identity, calculation of reaction stoichiometry, and selection of appropriate analytical techniques.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | Methyl 2-nitro-3,4,5-trimethoxybenzoate, 2-Nitro-3,4,5-trimethoxybenzoic acid methyl ester, Methyl 2-nitrotrimethylgallate | [3][4] |
| CAS Number | 5081-42-5 | [2][3] |
| Molecular Formula | C₁₁H₁₃NO₇ | [1][2] |
| Molecular Weight | 271.22 g/mol | [2][3] |
| InChI Key | HCEIEWYPDCDNNU-UHFFFAOYSA-N | [1][2] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to cream or pale yellow crystals or crystalline powder. | [1][3] |
| Melting Point | 66-70 °C. A specific study reported a melting point of 67.2–67.3 °C. | [1][2][3][5] |
| Purity | Typically available at ≥97.5% or 98% purity. | [1][4] |
| Water Solubility | Insoluble in water. | [6] |
Crystallographic and Structural Analysis
The three-dimensional arrangement of atoms within a crystal lattice provides profound insight into the molecule's stability and intermolecular interactions. X-ray single crystal diffraction has been employed to elucidate the precise structure of this compound.
The compound crystallizes in the monoclinic crystal system with the space group C2/c.[5] The three-dimensional packing is primarily governed by van der Waals forces and weak directional hydrogen bonds, rather than the π-π stacking interactions commonly observed in aromatic systems.[5]
Key Crystallographic Parameters:
-
Crystal System: Monoclinic
-
Space Group: C2/c
-
Cell Dimensions:
-
a = 20.4898 (4) Å
-
b = 9.7348 (2) Å
-
c = 24.3911 (5) Å
-
β = 99.457 (1)°
-
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation of synthetic products. A variety of techniques are used to probe the molecular structure of this compound, each providing unique information about its functional groups and connectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for this compound.[5][7] The ¹H NMR spectrum would characteristically show distinct signals for the aromatic proton, the three methoxy groups, and the methyl ester group. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon, the aromatic carbons (influenced by the electron-withdrawing nitro group and electron-donating methoxy groups), and the carbons of the methoxy and methyl ester groups.[5][8]
-
Mass Spectrometry (MS) : Mass spectral data, including from Gas Chromatography-Mass Spectrometry (GC-MS), is available and confirms the molecular weight of the compound.[5][9]
-
Infrared (IR) Spectroscopy : IR spectra are available and would exhibit characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, C-O stretches of the ether and ester groups, and C-H stretches of the aromatic and methyl groups.[7]
Synthesis and Purification Workflow
The preparation of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 3,4,5-trimethoxybenzoate. This reaction requires careful control of temperature to ensure selectivity and prevent over-nitration.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a published procedure.[5]
-
Preparation of Reagents : Dissolve Methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid in a flask equipped with a magnetic stirrer.
-
Cooling : Place the flask in an ice bath to cool the solution to approximately 0-5 °C. This is a critical step, as nitration is a highly exothermic reaction. Maintaining a low temperature minimizes the formation of unwanted byproducts.
-
Addition of Nitrating Agent : Carefully add fuming nitric acid (approximately 1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes. The slow addition rate is essential for controlling the reaction temperature.
-
Reaction : Once the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 16 hours) to ensure the reaction goes to completion.
-
Workup : Pour the reaction mixture into ice-water. The product, being insoluble in water, will precipitate out. Neutralize the solution with a saturated base solution, such as sodium bicarbonate.
-
Extraction : Extract the product from the aqueous mixture using an organic solvent like ethyl acetate.
-
Purification : Concentrate the organic extract under reduced pressure. Purify the resulting residue using silica gel column chromatography with a suitable eluent system (e.g., hexanes-ethyl acetate, 8:2) to yield the final product as colorless or yellowish needles.[5]
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling
As with any chemical reagent, proper handling of this compound is crucial. Based on available safety information, the following precautions should be observed:
-
Personal Protective Equipment (PPE) : Wear appropriate protective gear, including safety goggles, gloves, and a lab coat.
-
Handling : Avoid contact with skin and eyes.[3][10] Do not breathe the dust.[10] Handle in a well-ventilated area or a fume hood.
-
Storage : Store in a tightly sealed container in a dry, cool place.
-
Incompatibilities : The compound is incompatible with strong oxidizing agents.[3][11]
Conclusion
This compound is a well-characterized crystalline solid with defined physical and structural properties. Its melting point, spectroscopic profile, and crystal structure have been established, providing a solid foundation for its use in research and development. The straightforward, high-yielding synthesis via nitration of its precursor makes it an accessible intermediate for further chemical transformations. Adherence to appropriate safety protocols is essential when handling this compound. This guide consolidates the core technical information required by researchers and scientists working with this valuable synthetic building block.
References
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Ng, C. H., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45(1), 1-8. [Link]
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ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from ChemBK website. [Link]
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A Comprehensive Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a key organic intermediate. We will explore its fundamental physicochemical properties, with a focus on its molecular weight, detail a robust synthesis protocol, and discuss its significant applications in the field of medicinal chemistry and advanced organic synthesis.
Core Properties and Structural Elucidation
This compound (CAS No. 5081-42-5) is a polysubstituted benzene derivative.[1][2][3] Structurally, it is the methyl ester of 3,4,5-trimethoxy-2-nitrobenzoic acid. Its strategic placement of electron-donating methoxy groups, an electron-withdrawing nitro group, and a reactive methyl ester function makes it a valuable and versatile building block in multi-step synthesis.[4][5] The compound typically appears as a pale yellow powder or as colorless to yellowish needles.[3][6][7]
Physicochemical Data Summary
The precise characterization of a compound is foundational to its reliable use in experimental settings. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 271.22 g/mol | [1][2][3][8] |
| Exact Mass | 271.069202 g/mol | [8] |
| Molecular Formula | C₁₁H₁₃NO₇ | [1][2][8][9] |
| CAS Number | 5081-42-5 | [1][2][3][8] |
| Melting Point | 67-69 °C | [1][3][6] |
| IUPAC Name | This compound | [9] |
| Common Synonyms | Methyl 2-nitro-3,4,5-trimethoxybenzoate; 2-Nitro-3,4,5-trimethoxybenzoic acid methyl ester | [3][8][10] |
Molecular Structure
The arrangement of functional groups on the aromatic ring dictates the molecule's reactivity. The nitro group at the C2 position is ortho to the methyl ester and one methoxy group, creating a sterically crowded but electronically activated system.
Synthesis and Purification
The compound is reliably prepared via the electrophilic nitration of its precursor, Methyl 3,4,5-trimethoxybenzoate.[6] This reaction leverages the strong activating, ortho, para-directing effects of the three methoxy groups, which facilitate the introduction of a nitro group onto the aromatic ring.
Synthesis Workflow
The synthesis is a well-established laboratory procedure involving nitration, aqueous workup, extraction, and chromatographic purification. The causality behind this workflow is to ensure a complete reaction followed by the systematic removal of inorganic byproducts and unreacted starting materials to yield a high-purity final product.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed for reproducibility.[6]
Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Glacial Acetic Acid (CH₃COOH)
-
Fuming Nitric Acid (HNO₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3,4,5-trimethoxybenzoate in glacial acetic acid (approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.
-
Nitration: Add fuming nitric acid dropwise to the stirred solution over 30 minutes. The choice of fuming nitric acid provides a high concentration of the nitronium ion (NO₂⁺) electrophile, ensuring efficient substitution. Maintain the temperature at 0 °C to control the exothermic reaction and minimize side-product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for approximately 16 hours to ensure the reaction proceeds to completion.
-
Workup - Quenching and Neutralization: Carefully pour the reaction mixture into a beaker of crushed ice and water. This step quenches the reaction and precipitates the crude product. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate. The organic product has high solubility in ethyl acetate, allowing for its separation from inorganic salts.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate (e.g., an 8:2 ratio) is effective for eluting the product, yielding it as colorless or yellowish needles.[6] A yield of approximately 87% can be expected.[6]
Analytical Validation
Confirmation of the product's identity and purity is critical. This is achieved through standard spectroscopic techniques.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z = 271, directly confirming the molecular weight.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will reveal distinct signals corresponding to the aromatic proton, the three methoxy groups, and the single methyl ester group, with chemical shifts and integrations consistent with the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation, showing characteristic strong absorption bands for the ester carbonyl (C=O) stretch (around 1730 cm⁻¹), asymmetric and symmetric stretches for the nitro group (NO₂) (around 1530 and 1350 cm⁻¹), and C-O stretches for the ether and ester linkages.
Significance in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).[4][7]
The Nitro-to-Amine Transformation
A pivotal reaction in the application of this compound is the reduction of the nitro group to a primary amine. This transformation is a gateway to a vast array of subsequent chemical modifications. The resulting amine, Methyl 2-amino-3,4,5-trimethoxybenzoate, is a highly valuable precursor for building heterocyclic scaffolds common in medicinal chemistry.
Application in Heterocyclic Synthesis
The 2-amino-benzoate derivative is an ideal starting point for synthesizing fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of quinazolinones, benzoxazinones, or other scaffolds that are prevalent in modern drug discovery.[5] These structures often serve as the core of molecules designed to be enzyme inhibitors or receptor modulators, highlighting the strategic importance of the title compound in the pharmaceutical development pipeline.[4][5]
Conclusion
This compound is more than a simple chemical; it is a well-characterized, high-value building block for sophisticated chemical synthesis. With a definitive molecular weight of 271.22 g/mol and a reliable synthesis protocol, it provides researchers and drug developers with a dependable starting point for creating novel compounds with significant therapeutic potential. Its true utility is realized upon the strategic transformation of its nitro group, which opens the door to a rich and diverse field of medicinal chemistry.
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-
ResearchGate. (2015). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. [Link]
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SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate - Optional[MS (GC)] - Spectrum. [Link]
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TradeIndia. (n.d.). This compound CAS 5081-42-5. [Link]
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MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
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A Technical Guide to the Solubility of Methyl 3,4,5-trimethoxy-2-nitrobenzoate in Organic Solvents
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a key chemical intermediate. Recognizing the critical role of solubility in process development, purification, and formulation, this document offers researchers, scientists, and drug development professionals a blend of theoretical principles and practical, field-proven methodologies. We delve into the physicochemical properties of the target compound, predict its behavior in various organic solvents, and present a detailed, self-validating protocol for accurate thermodynamic solubility determination using the gold-standard shake-flask method. The guide emphasizes the causality behind experimental choices and provides a robust workflow for generating reliable solubility data, essential for advancing research and development objectives.
Introduction to this compound
This compound is an aromatic ester that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a substituted benzene ring with methoxy, nitro, and methyl ester functional groups, makes it a precursor for more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The efficiency of synthetic reactions, the success of purification techniques like recrystallization, and the feasibility of formulation strategies are all fundamentally dependent on the compound's solubility in various media.[2]
A thorough understanding of its solubility profile allows scientists to make informed decisions regarding solvent selection, leading to optimized reaction conditions, higher yields, improved purity, and more stable formulations. This guide addresses the need for a systematic approach to characterizing the solubility of this specific compound.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3] The molecular structure of this compound dictates its solubility characteristics.
-
Polar Features: The molecule possesses several polar functional groups:
-
Nitro Group (-NO₂): A strong electron-withdrawing group that contributes significantly to the molecule's polarity.
-
Ester Group (-COOCH₃): Contains polar C=O and C-O bonds capable of acting as hydrogen bond acceptors.
-
Methoxy Groups (-OCH₃): The ether linkages are polar and can also act as hydrogen bond acceptors.
-
-
Nonpolar Features: The benzene ring forms a nonpolar, aromatic core.
Predictive Analysis: Based on its structure, this compound is a moderately polar compound. It lacks a hydrogen bond donor (like an -OH or -NH group), which limits its solubility in highly protic solvents like water. However, the presence of multiple hydrogen bond acceptors suggests it will interact favorably with polar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are expected to be effective at dissolving the compound due to dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents should also be effective, though the compound cannot donate hydrogen bonds in return.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the significant polarity mismatch between the solute and solvent.
-
Aqueous Solvents: The compound is predicted to be insoluble or only very slightly soluble in water.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is essential for any solubility study.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₇ | [5] |
| Molecular Weight | 271.22 g/mol | [6] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 67-69 °C (lit.) | [1][5] |
| Boiling Point | 420 °C at 760 mmHg | [6] |
| Density | 1.284 g/cm³ | [6] |
Experimental Determination of Solubility
While theoretical predictions are useful, precise quantitative data must be obtained empirically. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility, as it measures the saturation point of a compound in a solvent under stable conditions.[7][8]
Recommended Protocol: Equilibrium Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring the measurement of true equilibrium solubility.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (ensure high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative analytical instrument.[9][10]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
Causality Insight: Shaking ensures continuous interaction between the solute and solvent, while a prolonged equilibration time is crucial to achieve a true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[8]
-
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial.
-
Causality Insight: Filtration is a critical step to remove all undissolved microcrystals.[8] Failure to do so will lead to an overestimation of the solubility. The filter material must be chemically inert to the solvent.
-
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV. The aromatic nature and nitro group of the compound make it highly suitable for UV detection.[11]
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Equilibrium Shake-Flask protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility Profile and Guidance for Solvent Selection
While quantitative data must be generated using the protocol above, this section provides a predictive qualitative profile to guide initial solvent screening.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Application Notes |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High | Strong dipole-dipole interactions are expected. Excellent candidates for reaction media and for dissolving the compound for chromatographic analysis. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Good solvents for dissolving moderately polar organic compounds. Commonly used in synthesis and extraction. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as hydrogen bond acceptors. Often used for recrystallization due to potentially lower solubility at cold temperatures compared to aprotic solvents.[12] |
| Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions with the compound's benzene ring may provide some solubility, but the compound's polarity will limit it. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Significant polarity mismatch. Useful as anti-solvents for precipitation or recrystallization. |
| Aqueous | Water | Insoluble | The large, nonpolar organic structure and lack of hydrogen bond donors prevent significant dissolution in water.[4] |
Conclusion
The solubility of this compound is a critical parameter for its effective use in scientific research and development. This guide has established the theoretical basis for its solubility by analyzing its molecular structure and has provided a robust, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility. The predictive solubility profile offers a strategic starting point for solvent selection, enabling researchers to streamline their experimental design for synthesis, purification, and formulation. By combining theoretical understanding with rigorous experimental methodology, professionals can generate the reliable data needed to accelerate their projects and ensure scientific integrity.
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This compound - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 12, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 12, 2026, from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Methyl 2-nitro-3,4,5-trimethoxybenzoate | CAS#:5081-42-5. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 12, 2026, from [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 12, 2026, from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 12, 2026, from [Link]
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Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Spectroscopic Blueprint of Methyl 3,4,5-trimethoxy-2-nitrobenzoate: A Technical Guide
Introduction: Unveiling a Key Synthetic Intermediate
Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a substituted aromatic ester, serves as a pivotal intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring three methoxy groups and a nitro group on the benzene ring, imparts specific electronic and steric properties that are instrumental in directing subsequent chemical transformations. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its synthesis and characterization. Understanding the nuances of its NMR, IR, and MS spectra is paramount for ensuring purity, confirming identity, and predicting reactivity in multi-step synthetic pathways.
Molecular Structure and Logic of Synthesis
The synthesis of this compound leverages the directing effects of the substituents on the aromatic ring. The starting material, methyl 3,4,5-trimethoxybenzoate, possesses three electron-donating methoxy groups which activate the ring towards electrophilic aromatic substitution. The nitration reaction introduces a nitro group, a strong electron-withdrawing group, onto the ring. The specific regiochemical outcome of this reaction is a direct consequence of the interplay between the activating and directing effects of the methoxy groups.
Synthesis Protocol: A Validated Approach
The following protocol is a modified procedure based on the work of Fotie et al.[1], which provides a reliable method for the preparation of this compound.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Dissolution and Cooling: Dissolve methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid (approximately 10 mL per gram of starting material) in a round-bottom flask. Cool the solution to 0 °C in an ice bath with stirring.
-
Nitration: Carefully add fuming nitric acid (1.1 equivalents) dropwise to the cooled solution over a period of 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate (8:2) as the eluent.
-
Isolation: The product is isolated as colorless needles. A reported melting point for this compound is 67-69 °C.[2]
Spectroscopic Data and Interpretation
A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectrum is recorded on a 300 MHz or higher field NMR spectrometer.
-
Data Summary:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.31 | s | 1H | Ar-H |
| 3.95 | s | 3H | OCH₃ |
| 3.93 | s | 3H | OCH₃ |
| 3.89 | s | 3H | COOCH₃ |
| 3.88 | s | 3H | OCH₃ |
-
Interpretation: The ¹H NMR spectrum is characterized by a single aromatic proton signal at 7.31 ppm, which appears as a singlet due to the absence of adjacent protons. This is consistent with the substitution pattern on the aromatic ring. The four distinct singlets in the upfield region correspond to the four different methyl groups. The integration of each of these signals as 3H confirms their assignment to the methyl ester and the three methoxy groups. The slight differences in their chemical shifts are due to the varying electronic environments created by their positions relative to the nitro and ester functionalities.
-
Experimental Protocol: A proton-decoupled ¹³C NMR spectrum is acquired on a 75 MHz or higher field NMR spectrometer using a solution of the compound in a deuterated solvent like CDCl₃.
-
Data Summary:
| Chemical Shift (ppm) | Assignment |
| 165.9 | C=O (Ester) |
| 150.8 | Ar-C |
| 148.3 | Ar-C |
| 133.1 | Ar-C |
| 109.5 | Ar-CH |
| 61.1 | OCH₃ |
| 61.0 | OCH₃ |
| 52.9 | COOCH₃ |
Data sourced from Fotie et al. (2014).[1]
-
Interpretation: The ¹³C NMR spectrum displays a total of eight signals, corresponding to the eight unique carbon environments in the molecule. The downfield signal at 165.9 ppm is characteristic of the carbonyl carbon of the ester group. The signals for the aromatic carbons appear in the range of 109.5 to 150.8 ppm. The signal at 109.5 ppm is assigned to the protonated aromatic carbon (Ar-CH), which is consistent with its upfield shift compared to the quaternary aromatic carbons. The remaining aromatic signals are assigned to the carbons bearing the methoxy and nitro groups. The signals for the methoxy carbons and the methyl ester carbon appear in the upfield region, with the methyl ester carbon being the most shielded at 52.9 ppm.
Infrared (IR) Spectroscopy
-
Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H (in OCH₃ and COOCH₃) | Stretching |
| ~1730 | C=O (Ester) | Stretching |
| ~1600, ~1470 | Aromatic C=C | Stretching |
| ~1530 | N-O (Nitro group) | Asymmetric Stretching |
| ~1350 | N-O (Nitro group) | Symmetric Stretching |
| ~1250 | C-O (Ester and Ether) | Stretching |
-
Interpretation: The IR spectrum is expected to be dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl stretch of the ester group. The presence of the nitro group will be indicated by two characteristic strong absorptions around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The multiple C-O stretching vibrations from the ester and three methoxy groups will likely appear as a complex set of bands in the 1300-1000 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations will be observed in their respective regions above 3000 cm⁻¹ and below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Experimental Protocol: Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a mass analyzer.
-
Data Summary:
| m/z | Relative Intensity (%) | Possible Fragment |
| 271 | 100 | [M]⁺ (Molecular Ion) |
| 240 | - | [M - OCH₃]⁺ |
| 225 | - | [M - NO₂]⁺ |
| 195 | - | [M - COOCH₃ - O]⁺ |
-
Interpretation: The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 271, corresponding to the molecular weight of the compound (C₁₁H₁₃NO₇). Common fragmentation patterns for this molecule would involve the loss of a methoxy radical (-OCH₃) to give a fragment at m/z 240, or the loss of the nitro group (-NO₂) to give a fragment at m/z 225. Further fragmentation of the ester group can also be expected.
Structural Correlation Diagram
The following diagram illustrates the key structural features of this compound and their correlation with the observed spectroscopic data.
Sources
The Unseen Catalyst: A Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate
An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Pharmaceutical Development
For researchers, scientists, and professionals in drug development, the journey from a naturally occurring molecule to a life-saving pharmaceutical is one of intricate steps and chemical transformations. Along this path, certain molecules, while not the final active ingredient, play a critical, often unsung, role. Methyl 3,4,5-trimethoxy-2-nitrobenzoate is one such molecule—a key intermediate whose story is intrinsically linked to the history of antibacterial agents and the ingenuity of synthetic chemistry. This guide provides a comprehensive technical overview of this compound, from its conceptual origins rooted in natural product chemistry to its targeted synthesis and application in the pharmaceutical industry.
From Ancient Remedies to a Modern Synthetic Pillar: The Historical Context
The story of this compound begins not with its own discovery, but with its natural precursor, gallic acid (3,4,5-trihydroxybenzoic acid) . Found abundantly in gallnuts, sumac, tea leaves, and oak bark, gallic acid and its derivatives have been used for centuries in traditional medicine for their astringent and anti-inflammatory properties[1][2][3]. The rich history of gallic acid as a bioactive compound laid the foundation for its exploration in modern medicinal chemistry[4][5].
The evolution towards this compound was driven by the need for synthetic building blocks in the development of pharmaceuticals. The journey involves two key transformations: the methylation of gallic acid to form Methyl 3,4,5-trimethoxybenzoate, and the subsequent nitration to introduce a crucial functional group for further elaboration.
The Genesis of a Key Intermediate: Synthesis of Methyl 3,4,5-trimethoxybenzoate
The industrial production of Methyl 3,4,5-trimethoxybenzoate from gallic acid has been a subject of optimization, with both two-step and one-step methodologies being developed.
The Classical Two-Step Approach
Historically, a two-step process has been widely employed. This involves:
-
Methylation of Gallic Acid: The three hydroxyl groups of gallic acid are methylated, typically using a methylating agent like dimethyl sulfate, to yield 3,4,5-trimethoxybenzoic acid.
-
Esterification: The resulting carboxylic acid is then esterified with methanol, usually under acidic catalysis, to produce Methyl 3,4,5-trimethoxybenzoate[6].
While effective, this method involves multiple purification steps, which can be time-consuming and reduce the overall yield[6].
The Streamlined One-Step Synthesis
To improve efficiency, one-step methods have been developed and patented. These processes combine the methylation and esterification into a single reaction vessel. A common approach involves reacting gallic acid with a methylating agent in a suitable solvent in the presence of a base, which also facilitates the esterification[6].
A notable patented one-step method utilizes methyl chloride gas as the methylating agent and N,N-dimethylformamide (DMF) as the solvent, with potassium carbonate acting as an acid scavenger. This approach is lauded for its convenience, high efficiency, and suitability for large-scale industrial production[6].
The Crucial Transformation: Nitration to this compound
The introduction of a nitro group onto the aromatic ring of Methyl 3,4,5-trimethoxybenzoate is a pivotal step, transforming it into a versatile intermediate for the synthesis of various pharmaceutical compounds. This is achieved through an electrophilic aromatic substitution reaction.
The Mechanism of Electrophilic Nitration
The nitration of substituted benzoates is a well-understood reaction. The process involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.
The reaction proceeds via the following steps:
-
Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of Methyl 3,4,5-trimethoxybenzoate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).
-
Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
Regioselectivity: The Directing Effects of Substituents
The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene ring: the three methoxy groups and the methyl ester group.
-
Methoxy Groups (-OCH₃): These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.
-
Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects[7][8].
In the case of Methyl 3,4,5-trimethoxybenzoate, the positions ortho to the methoxy groups (positions 2 and 6) are highly activated. The methyl ester group at position 1 deactivates the ring, particularly at the ortho and para positions relative to it. The combined effect of these substituents directs the incoming electrophile (the nitronium ion) to one of the activated ortho positions, resulting in the formation of this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental procedure for the nitration of Methyl 3,4,5-trimethoxybenzoate.
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| Methyl 3,4,5-trimethoxybenzoate | 226.23 | 10.0 g | 0.044 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 5 mL | - |
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3,4,5-trimethoxybenzoate in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture slowly over crushed ice with constant stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the crude product with cold water until the washings are neutral to litmus paper.
-
Recrystallize the product from a suitable solvent, such as methanol or ethanol, to obtain a purified solid.
The Significance in Pharmaceutical Synthesis: A Key Intermediate for Trimethoprim
The primary historical and commercial significance of this compound lies in its role as a key intermediate in the synthesis of Trimethoprim [9][10]. Trimethoprim is an important antibacterial agent that acts as a dihydrofolate reductase inhibitor, often used in combination with sulfamethoxazole to treat a variety of bacterial infections[11].
The synthesis of Trimethoprim from 3,4,5-trimethoxybenzaldehyde is a common route, and the nitrated benzoate provides an alternative pathway where the nitro group is a precursor to the amine functionality required for the construction of the pyrimidine ring. The nitro group can be readily reduced to an amino group, which can then be further elaborated to form the final drug molecule.
The strategic placement of the nitro group at the 2-position is crucial for the subsequent cyclization reactions in the synthesis of Trimethoprim and other related pharmaceutical compounds. This highlights the importance of understanding and controlling the regioselectivity of the nitration reaction.
Conclusion
This compound, a compound born from the chemical modification of a naturally occurring molecule, exemplifies the elegance and utility of synthetic organic chemistry. Its discovery is not marked by a single event but rather by its emergence as a vital tool in the synthesis of medicinally important compounds. This guide has illuminated its historical context, detailed its synthesis with mechanistic insights, and underscored its pivotal role in the pharmaceutical industry. For the research scientist and drug development professional, a deep understanding of such key intermediates is fundamental to the innovation and efficient production of the next generation of therapeutics.
Visualizations
Caption: Synthetic pathway from Gallic Acid to Trimethoprim.
References
-
Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Nitration of methyl benzoate | Resource. (n.d.). RSC Education. Retrieved January 12, 2026, from [Link]
- CN105541617A - Synthesis method for trimethoprim drug intermediate methyl 3,4,5-trimethoxybenzoate - Google Patents. (n.d.).
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. Retrieved January 12, 2026, from [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.). Retrieved January 12, 2026, from [Link]
-
Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. (2024, May 11). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2025, August 8). ResearchGate. Retrieved January 12, 2026, from [Link]
-
NITRATION OF METHYL BENZOATE. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... Show More. (n.d.). Proprep. Retrieved January 12, 2026, from [Link]
-
Recent Advancements of Gallic Acid Derivatives in Medicinal Chemistry. (n.d.). Hilaris Publisher. Retrieved January 12, 2026, from [Link]
-
Pharmacological effects of gallic acid in health and diseases: A mechanistic review. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Gallic Acid: Derivatives and Biosynthesis, Pharmacological and Therapeutic Effect, Biological Activity. (2024, May 18). ResearchGate. Retrieved January 12, 2026, from [Link]
-
What is the synthesis of methyl 3-nitrobenzoate? (2016, July 4). Quora. Retrieved January 12, 2026, from [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents. (n.d.).
-
(PDF) Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. (2025, July 26). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Comprehensive Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4,5-trimethoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring three methoxy groups, a nitro group, and a methyl ester on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its key characteristics, a detailed protocol for its synthesis, comprehensive spectroscopic and crystallographic data, and an exploration of its potential applications in medicinal chemistry and drug development.
Physicochemical and Structural Characteristics
This compound is a pale yellow solid with a molecular formula of C₁₁H₁₃NO₇ and a molecular weight of 271.22 g/mol .[1] Its melting point is in the range of 67-69 °C.[1] The presence of multiple polar functional groups, including the nitro group and the ester, alongside the electron-donating methoxy groups, creates a unique electronic environment on the aromatic ring, influencing its reactivity and spectroscopic properties.
Structural Data Summary
| Property | Value |
| CAS Number | 5081-42-5 |
| Molecular Formula | C₁₁H₁₃NO₇ |
| Molecular Weight | 271.22 g/mol |
| Melting Point | 67-69 °C |
| Appearance | Pale yellow powder |
| Crystal System | Monoclinic |
| Space Group | C2/c |
Molecular Structure
Caption: 2D structure of this compound.
Synthesis Protocol: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the electrophilic nitration of its precursor, Methyl 3,4,5-trimethoxybenzoate. The electron-donating methoxy groups activate the aromatic ring, while the ester group is a deactivating meta-director. The nitration occurs at the ortho position to the ester group due to the strong activating and directing effects of the three methoxy groups.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Dissolution: Dissolve Methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Addition of Nitrating Agent: Add fuming nitric acid (1.5 equivalents) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C. The use of fuming nitric acid provides a high concentration of the nitronium ion (NO₂⁺) electrophile. Glacial acetic acid serves as a polar solvent that can dissolve the starting material and the nitrating agent.
-
Reaction: Stir the resulting mixture at room temperature for 16 hours to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) as the eluent to yield the pure product as colorless to pale yellow needles.
Spectroscopic and Crystallographic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum provides key information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.28 | s | 1H | Ar-H |
| ~3.97 | s | 3H | OCH₃ |
| ~3.96 | s | 3H | OCH₃ |
| ~3.88 | s | 3H | COOCH₃ |
Note: The exact chemical shifts of the two aromatic methoxy groups may be very close and appear as a single peak or overlapping singlets.
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~150 | Ar-C-O |
| ~148 | Ar-C-O |
| ~133 | Ar-C-NO₂ |
| ~109 | Ar-C-H |
| ~61 | OCH₃ |
| ~53 | COOCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1730 | C=O (ester) | Stretch |
| ~1530 | NO₂ | Asymmetric Stretch |
| ~1350 | NO₂ | Symmetric Stretch |
| ~1280 | C-O (ester) | Stretch |
| ~1100-1000 | C-O (ether) | Stretch |
| ~2950-2850 | C-H (alkane) | Stretch |
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 271.
Crystallographic Data
Single-crystal X-ray diffraction has provided detailed structural information for this compound.[1]
-
Crystal System: Monoclinic
-
Space Group: C2/c
-
Unit Cell Parameters:
-
a = 20.4898 Å
-
b = 9.7348 Å
-
c = 24.3911 Å
-
β = 99.457°
-
This crystallographic data is invaluable for understanding the solid-state packing and intermolecular interactions of the molecule.
Reactivity and Applications in Drug Development
This compound is a strategic intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which then allows for a wide range of subsequent chemical transformations, such as amide bond formation, diazotization, and the construction of heterocyclic rings. The three methoxy groups can also be selectively demethylated to reveal hydroxyl groups, providing further opportunities for derivatization.
The precursor, Methyl 3,4,5-trimethoxybenzoate, is a key building block for several important pharmaceuticals, including:
-
Trimethoprim: An antibacterial agent.[2]
-
Trimetazidine: An anti-anginal drug.[2]
-
Trimebutine: A gastrointestinal motility modifier.[2]
The introduction of a nitro group at the 2-position, as in the title compound, provides a chemical handle for further elaboration in the synthesis of analogues of these drugs or in the development of new chemical entities. The reduction of the nitro group to an amine is a common strategy in medicinal chemistry to introduce a key pharmacophoric feature.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[3]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
-
First Aid:
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[3]
Conclusion
This compound is a well-characterized and synthetically accessible intermediate with significant potential in organic synthesis and drug discovery. Its rich functionality and predictable reactivity make it a valuable building block for the creation of diverse and complex molecules. This guide has provided a comprehensive overview of its synthesis, structural and spectroscopic properties, and potential applications, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
-
Fotie, J., Olvera, A., & Suraj, K. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate. [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
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A Comprehensive Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate
This document provides an in-depth analysis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed information on its nomenclature, properties, synthesis, applications, and safety protocols.
Compound Identification and Nomenclature
This compound is a polysubstituted aromatic ester. The definitive identification of such a compound is crucial for regulatory compliance, patent applications, and unambiguous scientific communication.
IUPAC Name
The systematic name assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC) is Methyl 2-nitro-3,4,5-trimethoxybenzoate .[1]
Synonyms and Common Names
In literature and commercial catalogs, this compound is referenced by a variety of names, reflecting its structure and historical nomenclature. Recognizing these synonyms is essential for comprehensive literature searches and procurement. Common synonyms include:
Key Identifiers
For precise identification, standardized identifiers are used globally.
| Identifier | Value | Source |
| CAS Number | 5081-42-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₇ | [1][2] |
| Molecular Weight | 271.22 g/mol | [1][2][6] |
| EINECS Number | 225-794-8 | [1] |
| InChIKey | HCEIEWYPDCDNNU-UHFFFAOYSA-N | [3][5] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];
// Double bonds in the ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Single bonds in the ring C2 -- C3; C4 -- C5; C6 -- C1;
// Substituents// Ester group at C1 C_ester [label="C", pos="0,2.2!"]; O_ester1 [label="O", pos="-0.5,2.9!"]; O_ester2 [label="O", pos="0.5,2.9!"]; CH3_ester [label="CH₃", pos="0.5,3.9!"]; C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- CH3_ester;
// Nitro group at C2 N_nitro [label="N⁺", pos="-1.8,1!"]; O_nitro1 [label="O⁻", pos="-2.5,0.5!"]; O_nitro2 [label="O", pos="-2.5,1.5!"]; C2 -- N_nitro; N_nitro -- O_nitro1; N_nitro -- O_nitro2 [style=double];
// Methoxy group at C3 O_methoxy3 [label="O", pos="-1.8,-1!"]; CH3_methoxy3 [label="CH₃", pos="-2.5,-1!"]; C3 -- O_methoxy3; O_methoxy3 -- CH3_methoxy3;
// Methoxy group at C4 O_methoxy4 [label="O", pos="0,-2!"]; CH3_methoxy4 [label="CH₃", pos="0,-2.8!"]; C4 -- O_methoxy4; O_methoxy4 -- CH3_methoxy4;
// Methoxy group at C5 O_methoxy5 [label="O", pos="1.8,-1!"]; CH3_methoxy5 [label="CH₃", pos="2.5,-1!"]; C5 -- O_methoxy5; O_methoxy5 -- CH3_methoxy5; }
Caption: 2D Structure of Methyl 2-nitro-3,4,5-trimethoxybenzoate.
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility, and appropriate handling procedures.
| Property | Value | Source |
| Appearance | Pale yellow powder or colorless/yellowish needles | [1][7] |
| Melting Point | 67-69 °C | [1][2] |
| Purity | Typically ≥98% | [3] |
Spectroscopic data, including Mass Spectrometry (MS), is available and confirms the molecular weight of 271 g/mol .[5][8]
Synthesis and Mechanism
Methyl 2-nitro-3,4,5-trimethoxybenzoate is typically synthesized via the electrophilic nitration of its precursor, Methyl 3,4,5-trimethoxybenzoate.[7] This reaction is a cornerstone of aromatic chemistry, where an electron-withdrawing nitro group (-NO₂) is introduced onto the benzene ring.
Reaction Principle: The synthesis leverages the activation of the aromatic ring by the three methoxy groups, which are electron-donating. However, the reaction must be carefully controlled to achieve selective mono-nitration at the C2 position, which is sterically hindered but electronically favored. The use of a strong nitrating agent in a controlled, low-temperature environment is critical to prevent over-nitration and side-product formation.
Experimental Protocol: Nitration of Methyl 3,4,5-trimethoxybenzoate
This protocol is adapted from established literature procedures.[7]
Materials:
-
Methyl 3,4,5-trimethoxybenzoate (starting material)
-
Glacial acetic acid
-
Fuming nitric acid
-
Ethyl acetate
-
Hexanes/Dichloromethane for chromatography
-
Saturated sodium bicarbonate solution
-
Ice
Procedure:
-
Dissolution: Dissolve Methyl 3,4,5-trimethoxybenzoate in glacial acetic acid within a flask placed in an ice bath to maintain a low temperature.
-
Nitration: Add fuming nitric acid dropwise to the stirred solution over a period of approximately 30 minutes. The slow addition and low temperature are crucial for controlling the exothermic reaction and ensuring selectivity.
-
Reaction: Allow the mixture to stir at room temperature for an extended period (e.g., 16 hours) to ensure the reaction proceeds to completion.[7]
-
Quenching & Neutralization: Carefully pour the reaction mixture into a beaker of icy water. This step quenches the reaction and precipitates the crude product. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate. The organic product will move into the ethyl acetate layer.
-
Purification: Concentrate the combined organic layers under reduced pressure. Purify the resulting residue using silica gel column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 8:2 ratio).[7]
-
Isolation: Collect the purified fractions and evaporate the solvent to yield the final product, which typically appears as yellowish or colorless needles.[7] A yield of approximately 87% has been reported with this method.[7]
Caption: Workflow for the synthesis of the target compound.
Applications in Research and Development
This compound is not typically an end-product but rather a valuable building block in multi-step organic synthesis. Its utility stems from the versatile reactivity of its functional groups.
-
Pharmaceutical Intermediate: The compound serves as a precursor in the synthesis of more complex molecules with potential biological activity. The nitro group can be readily reduced to an amine, opening pathways to a wide range of heterocyclic compounds and other substituted aromatics used in drug discovery.[9][10] It is utilized in synthesizing compounds aimed at being enzyme inhibitors or receptor modulators.[9]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used in developing new agrochemicals, such as herbicides and pesticides, where its specific substitution pattern can contribute to the efficacy of the final active ingredient.[10]
-
Precursor for Further Synthesis: It has been used specifically in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid.[1]
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling this chemical. The following information is synthesized from available Safety Data Sheets (SDS).[11]
Hazard Identification
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield approved under government standards (e.g., NIOSH or EN 166).[12]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin contact.[13]
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If dust formation is significant, a NIOSH/MSHA-approved respirator may be necessary.[11][12]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11][12]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[11][13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[11][13]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[12]
Handling and Storage
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a well-ventilated, dry place. Keep the container tightly closed.[11]
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theoretical properties of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
An In-Depth Technical Guide to the Theoretical Properties of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Abstract
This compound (CAS No. 5081-42-5) is a polysubstituted aromatic ester of significant interest in synthetic organic chemistry.[1][2] Its unique arrangement of electron-donating methoxy groups and a sterically demanding, electron-withdrawing nitro group on the benzene ring imparts specific reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly pharmaceuticals and fine chemicals.[3][4] This technical guide provides a comprehensive analysis of the theoretical and known properties of this compound, synthesizing data on its physicochemical characteristics, spectroscopic profile, and crystallographic structure. Furthermore, it details an established synthetic protocol, discusses its chemical reactivity, and outlines critical safety and handling procedures, offering a holistic view for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both theoretical models and experimental settings. This compound is a solid, appearing as a pale yellow powder or as colorless to yellowish needles.[2][5][6] Its core structure consists of a benzene ring substituted with three methoxy (-OCH₃) groups, a nitro (-NO₂) group, and a methyl ester (-COOCH₃) group.
Caption: 2D Chemical Structure of the title compound.
The table below summarizes its key physicochemical properties, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 5081-42-5 | [1][2][7] |
| Molecular Formula | C₁₁H₁₃NO₇ | [1][7] |
| Molecular Weight | 271.22 g/mol | [1][7][8] |
| Appearance | Pale yellow powder / Colorless-to-yellowish needles | [2][5][6] |
| Melting Point | 67-69 °C | [1][2][7] |
| Boiling Point | 420 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.284 g/cm³ (Predicted) | [7] |
| Flash Point | 188.9 °C (Predicted) | [7] |
| Exact Mass | 271.06900 Da | [7][9] |
| Synonyms | Methyl 2-nitro-3,4,5-trimethoxybenzoate, 2-Nitro-3,4,5-trimethoxybenzoic acid methyl ester | [2][9][10] |
Spectroscopic and Crystallographic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. While detailed experimental spectra require acquisition, theoretical shifts can be predicted based on the electronic environment of each nucleus. The presence of strongly electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a distinct and predictable pattern.[11]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| ¹H NMR | ~7.3-7.6 | Singlet | The single aromatic proton at the C6 position is deshielded by the adjacent ester and influenced by the other substituents. |
| ~3.9 (ester) | Singlet | The three protons of the methyl ester group. | |
| ~3.8-4.0 (methoxy) | Three distinct singlets | The three methoxy groups are chemically non-equivalent due to the substitution pattern and will appear as three separate singlets. | |
| ¹³C NMR | ~165 | Singlet | Carbonyl carbon of the ester group.[11] |
| ~110-155 | Six singlets | The six aromatic carbons are all unique and will resonate as six distinct signals.[11] | |
| ~52-53 | Singlet | Methyl carbon of the ester group.[11] | |
| ~56-62 | Three singlets | The three unique carbons of the methoxy groups. |
Note: Specific spectral data can be found in databases such as SpectraBase and ChemicalBook for experimental verification.[9][12][13]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. The expected absorption peaks for this compound are based on characteristic frequencies for its constituent groups.[14]
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| C=O (Ester) | ~1720-1735 | Stretch |
| C=C (Aromatic) | ~1530-1600 | Stretch |
| NO₂ (Nitro) | ~1530-1550 and ~1340-1360 | Asymmetric and Symmetric Stretch |
| C-O-C (Ether/Ester) | ~1100-1300 | Stretch |
| C-H (Aromatic/Aliphatic) | ~2850-3100 | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering insights into the molecule's fragmentation pattern. The exact mass is 271.069202 g/mol .[9] A typical electron ionization (EI) spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 271. Common fragmentation pathways would include the loss of methoxy radicals (·OCH₃), a nitro group (·NO₂), or the entire methoxycarbonyl group (·COOCH₃).
X-Ray Crystallography
Detailed single-crystal X-ray diffraction data provides unambiguous proof of structure and insight into the solid-state packing arrangement. A study by Liu et al. has determined the crystal structure of this compound.[6]
-
Crystal System : Monoclinic[6]
-
Space Group : C2/c[6]
-
Lattice Parameters : a = 20.4898 Å, b = 9.7348 Å, c = 24.3911 Å, β = 99.457°[6]
The analysis revealed that the crystal packing is primarily stabilized by van der Waals forces and weak directional hydrogen bonds, with a notable absence of the π-π stacking interactions often seen in aromatic systems.[6]
Synthesis and Chemical Reactivity
Synthetic Protocol: Nitration of Methyl 3,4,5-trimethoxybenzoate
The title compound is typically prepared via electrophilic aromatic substitution on the electron-rich precursor, Methyl 3,4,5-trimethoxybenzoate.[6][15] The causality behind this choice is the high activation of the ring by three methoxy groups, which facilitates nitration under relatively controlled conditions. The protocol described here is a modification of a literature procedure.[6]
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol:
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve Methyl 3,4,5-trimethoxybenzoate in glacial acetic acid.[6]
-
Nitration : While maintaining the temperature between 0-5 °C, carefully add fuming nitric acid dropwise to the solution over a period of approximately 30 minutes. The strict temperature control is critical to prevent over-nitration and side reactions.[6][16]
-
Reaction : Allow the mixture to stir at room temperature for several hours (e.g., 16 hours) to ensure the reaction proceeds to completion.[6]
-
Quenching & Isolation : Pour the reaction mixture into a beaker of ice water. The crude product should precipitate. Neutralize the solution carefully with a saturated solution of sodium bicarbonate.[6]
-
Extraction : Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.[6]
-
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate solvent system) to yield the pure product.[6]
Theoretical Reactivity
The reactivity of this compound is dominated by the interplay of its functional groups.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (Methyl 2-amino-3,4,5-trimethoxybenzoate). This is arguably its most significant reaction from a synthetic standpoint, as the resulting aniline derivative is a versatile precursor for building heterocyclic systems found in many pharmaceutical agents.[16] Common reducing agents include iron powder in acetic acid or catalytic hydrogenation.[16]
-
Hydrolysis of the Ester : The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-nitro-3,4,5-trimethoxybenzoic acid.[2] This transformation allows for further modification, such as conversion to an amide or acid chloride.
Caption: Key synthetic transformations of the title compound.
Applications and Research Interest
This compound is not typically an end-product but rather a crucial building block.[8] Its value lies in its role as a precursor to 2-amino-3,4,5-trimethoxybenzoate derivatives. The 3,4,5-trimethoxybenzoyl moiety is a key structural feature in several important pharmaceuticals, including:
-
Trimethoprim : An antibiotic that functions as a dihydrofolate reductase inhibitor.
-
Trimetozine : An anxiolytic agent.
Computational studies on related natural phenolic-3,4,5-trimethoxybenzoates have also highlighted their potential as anticancer agents, indicating a continued interest in this structural class for drug discovery.[17] Therefore, efficient access to precursors like this compound is essential for developing novel therapeutic agents.
Safety and Handling
As a laboratory chemical, proper handling is imperative to ensure safety. The compound is classified as an irritant.[5]
-
Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[5][18]
-
Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[1][5] Prevent contact with skin and eyes.[1] Wash hands thoroughly after handling.[5]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin : Wash off with soap and plenty of water. If irritation persists, seek medical attention.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, get medical attention.[5]
-
Ingestion : Clean mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[5][18]
-
Conclusion
This compound is a well-characterized organic compound with a rich theoretical and practical profile. Its defined physicochemical properties, detailed spectroscopic signature, and known crystal structure provide a solid foundation for its use in research. The strategic placement of its functional groups dictates a predictable reactivity, making it a highly valuable and versatile intermediate for synthesizing more complex, biologically active molecules. Adherence to established synthetic protocols and safety guidelines is essential for its effective and safe utilization in the laboratory.
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Methyl 2-nitro-3,4,5-trimethoxybenzoate | CAS#:5081-42-5 | Chemsrc. (2025, September 13). Retrieved January 12, 2026, from [Link]
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Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
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Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98% - Cole-Parmer. (n.d.). Retrieved January 12, 2026, from [Link]
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3,4,5-Trimethoxy-2-nitrobenzoate | C10H10NO7- | CID 6924271 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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This compound CAS 5081-42-5, Affordable Price & High Purity. (n.d.). Retrieved January 12, 2026, from [Link]
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Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha - PubMed. (2026, January 5). Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary and Chemical Identity
Methyl 3,4,5-trimethoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, characterized by a benzene ring substituted with three methoxy groups, a nitro group, and a methyl ester, offers multiple reaction sites for developing complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, structural characterization, and chemical reactivity, grounded in established scientific literature and data.
The strategic placement of the electron-withdrawing nitro and ester groups ortho to each other, combined with the electron-donating methoxy groups, creates a unique electronic environment that dictates its reactivity. Understanding these properties is crucial for its effective application in multi-step synthetic pathways.
Caption: Figure 1. Chemical Structure of this compound
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 5081-42-5 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃NO₇ | [1][2][3] |
| Molecular Weight | 271.22 g/mol | [1][2][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | Methyl 2-nitro-3,4,5-trimethoxybenzoate, 2-Nitro-3,4,5-trimethoxybenzoic acid methyl ester |[1][3] |
Physicochemical Properties
The physical properties of this compound are essential for its handling, purification, and use in reactions. It is typically a pale yellow powder or appears as colorless needles upon purification.[1][5]
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Pale yellow powder / Colorless needles | [1][5] |
| Melting Point | 67-69 °C | [1][2] |
| Boiling Point | 420 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.284 g/cm³ (Predicted) |[6] |
Storage and Stability: As with many nitroaromatic compounds, it should be stored in a cool, dry place away from strong oxidizing agents. Standard laboratory safety protocols, including wearing gloves and eye protection, are recommended.[2] Avoid breathing dust.[2]
Synthesis and Purification
The primary and most documented method for synthesizing this compound is through the electrophilic nitration of its precursor, Methyl 3,4,5-trimethoxybenzoate.
Synthetic Pathway: Electrophilic Aromatic Substitution
The synthesis involves the reaction of Methyl 3,4,5-trimethoxybenzoate with a nitrating agent. A common and effective method utilizes fuming nitric acid in a solvent like glacial acetic acid.[5] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.
Causality of Reaction: The methoxy groups (-OCH₃) and the methyl ester (-COOCH₃) group are directing groups that influence the position of the incoming electrophile. The three methoxy groups are strong activating, ortho-, para-directing groups, while the methyl ester is a deactivating, meta-directing group. The combined electronic effects favor substitution at the C2 position, which is ortho to one methoxy group and meta to the ester, leading to the desired product.
Caption: Figure 2. Synthesis via Nitration
Field-Validated Experimental Protocol
This protocol is adapted from a published procedure with slight modifications for clarity and safety.[5]
-
Reaction Setup: In a flask suitable for the reaction scale, dissolve Methyl 3,4,5-trimethoxybenzoate (1.0 equivalent) in glacial acetic acid. Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Nitrating Agent: While stirring vigorously, carefully add fuming nitric acid (approx. 1.1 equivalents) dropwise to the cooled solution over a period of 30 minutes. Causality: The slow, dropwise addition and low temperature are critical to control the exothermic reaction and prevent over-nitration or side product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an extended period (e.g., 16 hours) to ensure the reaction goes to completion.[5]
-
Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. This step quenches the reaction and precipitates the product, which is sparingly soluble in water. The acidic solution can be neutralized with a saturated base solution like sodium bicarbonate.[7]
-
Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.[5]
-
Purification: Concentrate the organic extracts under reduced pressure. The resulting crude residue can be purified via column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v).[5] The final product is often obtained as colorless or yellowish needles with a reported yield of around 87%.[5]
Self-Validation: The success of the synthesis is validated by the melting point of the purified product (67-69 °C) and confirmed by the spectroscopic methods detailed in the following section.[1][5]
Spectroscopic Characterization
Structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Table 3: Summary of Spectroscopic Data
| Technique | Key Observations | Source(s) |
|---|---|---|
| ¹H NMR | A single aromatic proton singlet, distinct singlets for the three methoxy groups, and a singlet for the ester methyl group. | [5] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the three distinct methoxy carbons, the ester carbonyl carbon, and the ester methyl carbon. | [5] |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 271. | [8] |
| Infrared (IR) | Characteristic stretches for C=O (ester), asymmetric and symmetric NO₂ (nitro group), and C-O (ether/ester) bonds. |[9] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) mass spectrum shows a prominent molecular ion peak.
-
Molecular Ion (M⁺): m/z = 271 (100% relative abundance)[8]
-
M+1 Peak: m/z = 272 (12.5% relative abundance), consistent with the natural abundance of ¹³C.[8]
Infrared (IR) Spectroscopy
-
~1725 cm⁻¹: Strong C=O stretch from the methyl ester.
-
~1530 cm⁻¹: Asymmetric NO₂ stretch.
-
~1350 cm⁻¹: Symmetric NO₂ stretch.
-
~1280 cm⁻¹: C-O stretch from the ester and ether groups.
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate primarily due to the reactivity of its nitro and ester functional groups.
Reduction of the Nitro Group
The most significant application of this compound is as a precursor to the corresponding aniline derivative, Methyl 2-amino-3,4,5-trimethoxybenzoate. This transformation is a critical step in the synthesis of various biologically active molecules.
Reaction Causality: The nitro group is readily reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., iron powder in acetic acid or tin(II) chloride).[7][10] The choice of reagent depends on the presence of other sensitive functional groups in the molecule.
Caption: Figure 3. Key Synthetic Transformations
Hydrolysis of the Ester Group
The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-nitro-3,4,5-trimethoxybenzoic acid.[1] This provides another handle for further synthetic modifications, such as amide bond formation.
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
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Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. [Link]
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Methyl 2-nitro-3,4,5-trimethoxybenzoate | CAS#:5081-42-5. Chemsrc. [Link]
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Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]
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Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate for Researchers and Drug Development Professionals
This compound (CAS No. 5081-42-5) is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis.[1][2] With a molecular formula of C₁₁H₁₃NO₇ and a molecular weight of 271.22 g/mol , its structure is characterized by a benzene ring substituted with three methoxy groups, a nitro group, and a methyl ester.[1][2] This unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, ester) groups provides a versatile platform for medicinal chemists and researchers. The strategic placement of these functionalities allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications in the field of drug discovery.
Part 1: Commercial Sourcing and Supplier Analysis
For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is paramount to the success and reproducibility of experimental work. This compound is available from several reputable chemical suppliers, typically intended for research and development purposes only.[1] When selecting a supplier, key considerations include purity, available quantities, lead times, and the comprehensiveness of provided documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent commercial suppliers offering this compound.
| Supplier | Product Name | Purity/Assay | CAS Number | Key Specifications |
| Thermo Scientific Chemicals | Methyl 2-nitro-3,4,5-trimethoxybenzoate | ≥97.5% (GC) | 5081-42-5 | Appearance: White to cream or pale yellow crystals/powder. Melting Point: 66-70°C.[5] |
| Santa Cruz Biotechnology | Methyl 2-nitro-3,4,5-trimethoxybenzoate | Not specified | 5081-42-5 | Provided for research use only.[1] |
| CymitQuimica | This compound | 98% | 5081-42-5 | Form: Solid.[6] |
| Chem-Impex International | Methyl 2-nitro-3,4,5-trimethoxybenzoate | >98% (GC) | 5081-42-5 | Melting Point: 67-69°C. |
| Indagoo (via CymitQuimica) | This compound | 98% | 5081-42-5 | Form: Solid.[6] |
Part 2: Synthesis and Chemical Properties
Synthetic Protocol: Nitration of Methyl 3,4,5-trimethoxybenzoate
The most common laboratory synthesis of this compound involves the electrophilic nitration of its precursor, Methyl 3,4,5-trimethoxybenzoate. This reaction introduces a nitro group onto the aromatic ring. A modified procedure based on established methods is described below.[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve Methyl 3,4,5-trimethoxybenzoate in glacial acetic acid.
-
Preparation of Nitrating Agent: Carefully and slowly add fuming nitric acid to the cooled solution over a period of 30 minutes, ensuring the temperature remains low to control the exothermic reaction.[7]
-
Reaction: Allow the mixture to stir at room temperature for approximately 16 hours to ensure the reaction goes to completion.[7]
-
Workup: Pour the reaction mixture into ice water and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the final product as colorless or light yellow needles.[7]
Physicochemical Properties
-
CAS Number: 5081-42-5[5]
-
Molecular Formula: C₁₁H₁₃NO₇[5]
-
Molecular Weight: 271.22 g/mol [1]
-
Appearance: Light yellow or white to cream crystalline powder/solid.[5]
-
Boiling Point: 420°C at 760 mmHg[8]
-
Density: 1.284 g/cm³[8]
Part 3: Quality Control and Analytical Validation
Ensuring the purity and identity of this compound is crucial for its use in sensitive applications like drug discovery, where impurities can lead to ambiguous results or side reactions. A self-validating quality control system involves multiple analytical techniques to confirm the material's specifications.
Key Analytical Methods:
-
Gas Chromatography (GC): As indicated by suppliers like Thermo Scientific, GC is a primary method for assessing the purity of the compound, with acceptance criteria often set at ≥97.5%.[5]
-
Melting Point Analysis: A sharp and consistent melting point range (e.g., 67-69 °C) is a strong indicator of purity.[8]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the molecular structure, while Infrared (IR) spectroscopy verifies the presence of key functional groups (nitro, ester, methoxy).
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Part 4: Applications in Drug Discovery
While this compound is an intermediate, its true value lies in the subsequent molecules it can generate. The nitro group is a particularly useful functional handle; it can be readily reduced to an amine. This transformation from a nitrobenzoate to an aminobenzoate is a gateway to constructing a vast array of complex heterocyclic scaffolds, which are central to many modern drugs.[4]
For instance, similar aminobenzoate intermediates are used in the synthesis of potent kinase inhibitors, which are a cornerstone of targeted cancer therapy and the treatment of inflammatory diseases.[4] The amino and ester groups can be used to build rings, such as in quinolines, benzoxazinones, or triazinones, forming the core of a biologically active molecule.[4]
Part 5: Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) from the supplier.[10]
-
Health Hazards: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[11]
-
First Aid Measures:
-
Storage: Store in a well-ventilated place and keep the container tightly closed in a dry environment.[10][11]
-
Spills: For spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[10]
References
-
Cole-Parmer. Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]
-
Tchoukoua, A., et al. (2015). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography. Retrieved from [Link]
-
ChemAdvisor. (2010, November 29). MSDS - OHS14953. Retrieved from [Link]
-
ChemSrc. Methyl 2-nitro-3,4,5-trimethoxybenzoate | CAS#:5081-42-5. Retrieved from [Link]
-
ChemBK. This compound. Retrieved from [Link]
-
MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]
- Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Retrieved from [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Regioselective Nitration of Methyl 3,4,5-Trimethoxybenzoate
Introduction: Strategic Functionalization of Polysubstituted Aromatics
The introduction of a nitro group onto an aromatic scaffold is a cornerstone transformation in organic synthesis. This functionalization serves not only as a critical step in the production of dyes, explosives, and polymers but also as a gateway to a multitude of other chemical moieties, most notably amines via reduction.[1] For drug development professionals, nitrated intermediates are invaluable precursors for creating complex pharmacophores.
Methyl 3,4,5-trimethoxybenzoate is a highly electron-rich aromatic system, presenting a unique challenge and opportunity for regioselective functionalization. The interplay between the three strongly activating, ortho, para-directing methoxy groups and the deactivating, meta-directing methyl ester group dictates the position of electrophilic attack. This guide provides a comprehensive, field-tested protocol for the nitration of this substrate to selectively yield methyl 2-nitro-3,4,5-trimethoxybenzoate, a valuable building block in medicinal chemistry.[2] We will delve into the mechanistic underpinnings, provide a robust step-by-step procedure, and emphasize the critical safety protocols required for handling potent nitrating agents.
Mechanistic Rationale and Regiochemical Control
The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which is then attacked by the π-electron system of the benzene ring.
2.1. Generation of the Nitronium Ion The nitronium ion is typically formed by the reaction of concentrated nitric acid with a stronger acid, such as sulfuric acid.[3][4] The stronger acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[1] In the context of this specific protocol, fuming nitric acid in glacial acetic acid is utilized, where the excess NO₂ in fuming nitric acid and the acidic medium facilitate the formation of the necessary electrophile.[5]
Caption: Generation of the electrophilic nitronium ion.
2.2. Directing Effects and Regioselectivity The regiochemical outcome of the substitution on methyl 3,4,5-trimethoxybenzoate is determined by the cumulative electronic effects of its substituents:
-
Methoxy Groups (-OCH₃): These are powerful activating groups due to the resonance donation of a lone pair of electrons from the oxygen atom. They strongly direct incoming electrophiles to the ortho and para positions.
-
Methyl Ester Group (-COOCH₃): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position.[6][7]
On the starting material, the C2 and C6 positions are electronically favored. Each is ortho to one methoxy group (C3 and C5, respectively) and para to another (C5 and C3, respectively), making them highly activated. The C4-methoxy group also activates these positions via resonance. Although the ester group deactivates the ring, its meta-directing influence is overridden by the potent activation from the three methoxy groups. Consequently, nitration occurs selectively at the C2 (or the equivalent C6) position.
Caption: Electrophilic aromatic substitution mechanism pathway.
Critical Safety Considerations
Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive, oxidizing nature of the reagents.[8][9] Strict adherence to safety protocols is mandatory.
-
Corrosivity and Reactivity: Concentrated and fuming nitric acid are extremely corrosive and can cause severe burns.[10][11][12] They are also powerful oxidizers that can react violently with organic materials.[13]
-
Thermal Runaway: The reaction is highly exothermic. Inadequate temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, posing an explosion risk.[8]
-
Toxicity: Nitric acid fumes and nitrogen dioxide (NO₂) gas, a potential byproduct, are highly toxic upon inhalation and can cause severe respiratory damage.[10][12]
Mandatory Safety Measures:
| Control Measure | Specification |
|---|---|
| Engineering Controls | All operations must be conducted inside a certified chemical fume hood. An emergency eyewash and safety shower must be immediately accessible.[10][11] |
| Personal Protective Equipment (PPE) | Wear chemical splash goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[10][12] |
| Spill Management | Have a spill kit containing a neutralizing agent (e.g., sodium carbonate or sodium bicarbonate) and an inert absorbent material readily available.[13] |
| Waste Disposal | Quench reaction mixtures carefully before disposal. Segregate nitric acid waste from all other waste streams, especially organic solvents, to prevent violent reactions.[13] |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of methyl 2-nitro-3,4,5-trimethoxybenzoate.[5]
4.1. Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | M.P. (°C) | Key Hazards |
| Methyl 3,4,5-trimethoxybenzoate | 1916-07-0 | 226.23 | 82-85 | Irritant |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 16.6 | Corrosive, Flammable |
| Fuming Nitric Acid (>90%) | 7697-37-2 | 63.01 | -42 | Oxidizer, Corrosive, Toxic |
| Ethyl Acetate | 141-78-6 | 88.11 | -83.6 | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | -95 | Flammable, Neurotoxin |
4.2. Step-by-Step Procedure
-
Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,4,5-trimethoxybenzoate (2.26 g, 10.0 mmol) in glacial acetic acid (25 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring. Ensure the temperature is stable before proceeding.
-
Nitrating Agent Addition: Using a glass dropping funnel, add fuming nitric acid (1.1 mL, ~25 mmol) dropwise to the stirred solution over a period of 30-40 minutes. Causality: Slow, dropwise addition is critical to dissipate the heat generated from the highly exothermic reaction and prevent the formation of unwanted byproducts or a dangerous thermal runaway.[9][14] The temperature of the reaction mixture must be maintained below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Quenching and Isolation: Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and water. A pale-yellow solid should precipitate. Causality: Pouring the acidic mixture into ice water serves to quench the reaction and precipitate the organic product, which is insoluble in water.[5][6]
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is neutral (~7). This step neutralizes the excess acetic and nitric acids.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual salts.
-
Drying: Allow the product to air-dry on the filter for 30 minutes, then transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50 °C.
4.3. Purification by Recrystallization
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent system, such as ethyl acetate/hexanes (start with a ratio of 1:4 and adjust as needed) or methanol, until the solid just dissolves.[4][5]
-
Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.
-
Complete the crystallization by placing the flask in an ice bath for 20-30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold hexane, and dry completely under vacuum.
4.4. Characterization The final product, methyl 2-nitro-3,4,5-trimethoxybenzoate, should be a pale yellow or colorless crystalline solid.
-
Expected Yield: 70-85%
-
Melting Point: 67-69 °C[2]
-
Analytical: Confirm structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Workflow and Troubleshooting
5.1. Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification.
5.2. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Temperature too high, causing degradation. 2. Insufficient reaction time. 3. Inactive/old nitrating agent. | 1. Ensure strict temperature control (< 5 °C) during addition. 2. Monitor reaction by TLC to confirm completion. 3. Use a fresh, unopened bottle of fuming nitric acid. |
| Dark, Oily Product | 1. Over-nitration (dinitration) or oxidation side reactions. 2. Reaction temperature was too high. | 1. Use the exact stoichiometry specified. Do not add excess nitric acid. 2. Improve cooling efficiency; slow down the rate of addition. |
| Product Fails to Crystallize | 1. Product is impure. 2. Too much solvent used during recrystallization. | 1. Wash crude product thoroughly. Consider an initial purification via a short silica plug. 2. Boil off some solvent and attempt to cool again. Try scratching the inside of the flask with a glass rod to induce crystallization. |
Conclusion
This application note provides a detailed, reliable, and safety-conscious protocol for the regioselective nitration of methyl 3,4,5-trimethoxybenzoate. By carefully controlling the reaction temperature and employing a precise dropwise addition of the nitrating agent, researchers can consistently obtain methyl 2-nitro-3,4,5-trimethoxybenzoate in high yield and purity. The mechanistic insights and troubleshooting guide included herein are designed to empower scientists in drug development and organic synthesis to confidently perform this critical transformation.
References
- Vertex AI Search. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Unknown Author. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- ResearchGate. (n.d.). Aromatic nitration under various conditions.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Guidechem. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate | CAS No.5081-42-5 Synthetic Routes.
- Unknown Author. (n.d.). NITRATION OF METHYL BENZOATE.
- Fotie, J., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives.
- Unknown Author. (n.d.). Nitration of Methyl Benzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- ChemicalBook. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate CAS#: 5081-42-5.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- ChemicalBook. (2024). What is the nitration process of Methyl benzoate?.
- YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate.
- YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
- Web Pages. (n.d.). 7. Nitration of Methyl Benzoate.
Sources
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purification of Methyl 3,4,5-trimethoxy-2-nitrobenzoate by recrystallization
An Application Guide for the Purification of Methyl 3,4,5-trimethoxy-2-nitrobenzoate by Recrystallization
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis, using the single-solvent recrystallization technique. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the procedural steps, the scientific rationale behind solvent selection, and methods for validating the purity of the final product. By grounding the protocol in fundamental chemical principles, this document serves as a practical and educational resource for laboratory practice.
Introduction: The Imperative for Purity
This compound is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of various pharmacologically active molecules. The purity of such an intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and complicate the purification of the final active pharmaceutical ingredient (API).
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The method is predicated on the principle that the solubility of a solid in a solvent generally increases with temperature.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (mother liquor).
This guide focuses on the application of this technique to this compound, providing a robust and reproducible protocol.
Physicochemical Profile of the Analyte
A thorough understanding of the compound's physical properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₇ | ChemBK[2] |
| Molar Mass | 271.22 g/mol | ChemBK[2] |
| Appearance | Solid / Crystalline Powder | CymitQuimica[3] |
| Melting Point | 67-69 °C (lit.) | ChemBK[2], ChemicalBook[4] |
The Science of Solvent Selection: A Deliberate Choice
The success of any recrystallization procedure hinges on the selection of an appropriate solvent. The ideal solvent must satisfy several criteria:
-
High Temperature Coefficient: It must dissolve the target compound readily at or near its boiling point but poorly at low temperatures (e.g., 0-4 °C).[5]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]
Rationale for Selecting Methanol:
This compound is a moderately polar molecule, owing to the presence of the nitro (-NO₂), ester (-COOCH₃), and methoxy (-OCH₃) functional groups. The "like dissolves like" principle suggests that a polar solvent would be a suitable choice.[7]
-
Methanol (CH₃OH): This polar protic solvent is an excellent candidate. Literature precedents for structurally similar compounds, such as methyl 3-nitrobenzoate, frequently cite methanol as an effective recrystallization solvent.[8][9][10] It has a convenient boiling point (64.7 °C) and is sufficiently volatile for easy removal.
-
Ethanol (C₂H₅OH): Also a strong candidate and often used interchangeably with methanol. Procedures for similar nitrobenzoates have successfully used ethanol.[11][12]
-
Water (H₂O): While highly polar, water is unlikely to dissolve this organic ester sufficiently, even when hot. However, an ethanol/water mixed solvent system is a common alternative if the compound proves too soluble in pure ethanol.[13]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These are generally poor choices for polar compounds and are not expected to effectively dissolve the target analyte.
Based on this analysis and supporting literature for analogous compounds, methanol is selected as the optimal single solvent for this protocol.
Experimental Protocol
This section provides a step-by-step methodology for the purification of this compound.
Materials and Apparatus
| Materials | Apparatus |
| Crude this compound | Two Erlenmeyer flasks (appropriately sized) |
| Methanol (Reagent Grade) | Graduated cylinders |
| Activated Charcoal (decolorizing carbon) | Watch glass |
| Boiling chips | Stirring hot plate |
| Filter paper (standard and fluted) | Glass stirring rod |
| Distilled water (for ice bath) | Buchner funnel and filter flask |
| Ice | Vacuum source (aspirator or pump) |
| Spatula and weighing scale | |
| Pre-warmed gravity funnel (for hot filtration) |
Step-by-Step Purification Workflow
-
Dissolution of the Crude Product:
-
Place the weighed crude this compound into an Erlenmeyer flask.
-
Add a boiling chip to ensure smooth boiling.
-
Add a minimal amount of methanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a stirring hot plate to the boiling point of methanol.
-
Continue adding methanol dropwise from a pipette until the solid completely dissolves. Causality: Using the minimum volume of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.
-
-
Decolorization with Activated Charcoal (Optional):
-
If the resulting solution is colored, remove it from the heat source.
-
Allow the solution to cool for a moment to prevent violent boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (a spatula tip's worth) to the flask.
-
Return the flask to the heat and gently boil for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities.
-
-
Hot Gravity Filtration:
-
If charcoal was used, or if insoluble impurities are visible, perform a hot filtration.
-
Place a pre-warmed glass funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask.
-
Quickly pour the hot solution through the funnel. Causality: This step removes insoluble impurities and charcoal. Keeping the apparatus hot is essential to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling encourages the formation of large, well-defined, and purer crystals by allowing the crystal lattice to form selectively. Rapid cooling can trap impurities within the crystals.[14]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes. Causality: This step further decreases the solubility of the product, maximizing the quantity of crystals that precipitate from the solution.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold methanol to ensure it seals against the funnel.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum.
-
Wash the collected crystals with a small portion of ice-cold methanol. Causality: The cold wash solvent removes any residual mother liquor containing dissolved impurities without significantly re-dissolving the purified product crystals.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying the Final Product:
-
Carefully remove the filter paper with the crystals from the funnel and transfer the solid to a pre-weighed watch glass.
-
Break up the crystals with a spatula to facilitate drying.
-
Allow the crystals to air-dry completely. For faster results, dry in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).
-
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Workflow diagram for the recrystallization of this compound.
Trustworthiness: A Self-Validating System
The integrity of this protocol is confirmed through built-in validation checkpoints. These analytical methods ensure the final product meets the required purity standards.
-
Melting Point Determination: This is the most straightforward method to assess purity. A pure compound will have a sharp melting point that matches the literature value (67-69 °C). Impurities typically cause the melting point to become depressed and broaden over a wider range.[15] A sharp melting range of 1-2 °C within the expected values indicates successful purification.
-
Thin-Layer Chromatography (TLC): TLC can be used to visually compare the purified product against the crude starting material. The purified sample should ideally show a single, well-defined spot, whereas the crude material may show multiple spots corresponding to impurities.[8]
-
Spectroscopic Analysis (NMR/IR): For rigorous characterization, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and absence of impurities. The spectra should be clean and match reference data for this compound.
By employing these validation techniques, researchers can be confident in the quality and purity of the isolated compound, ensuring its suitability for subsequent applications.
References
- Patel, M., & Kar, A. (2012). Industrial Microbiology. Based on the search results, this is a placeholder as no direct book source was found.
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
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Study.com. What are the most important factors in selecting a solvent for recrystallization?. [Link]
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University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
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Chemistry LibreTexts. (2023). Recrystallization. [Link]
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Professor Boebinger. (2020). EAS Nitration Experiment & Recrystallization. YouTube. [Link]
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University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]
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Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]
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ChemBK. (2024). This compound. [Link]
- Google Patents. (2016).
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
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ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. [Link]
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RSC Education. (n.d.). Nitration of methyl benzoate. [Link]
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- 15. researchgate.net [researchgate.net]
The Strategic Role of Methyl 3,4,5-trimethoxy-2-nitrobenzoate in the Synthesis of Novel Anticancer Agents
For Immediate Release: A Senior Application Scientist's Guide
Introduction: In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Central to this quest is the strategic use of versatile chemical building blocks that enable the efficient synthesis of complex molecular architectures with desired biological activities. Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a highly functionalized aromatic compound, has emerged as a pivotal precursor in the development of a new generation of anticancer drugs, particularly those targeting the microtubule network. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this key intermediate, complete with detailed experimental protocols and an exploration of the underlying scientific principles.
Core Applications in Medicinal Chemistry: A Gateway to Potent Tubulin Inhibitors
This compound serves as a crucial starting material for the synthesis of compounds bearing the 3,4,5-trimethoxyphenyl moiety. This structural motif is a well-established pharmacophore, particularly for agents that inhibit tubulin polymerization.[1][2] Tubulin, a key component of the cellular cytoskeleton, is a validated target for anticancer drug discovery, and its disruption leads to mitotic arrest and apoptosis in cancer cells.[3]
The primary application of this compound in this context is its conversion to Methyl 2-amino-3,4,5-trimethoxybenzoate. This transformation, achieved through the reduction of the nitro group, unmasks a reactive amine functionality that can be further elaborated to construct a variety of heterocyclic and biaryl systems with potent antimitotic properties.
Key Synthetic Transformations and Protocols
Protocol 1: Reduction of the Nitro Group to Form Methyl 2-amino-3,4,5-trimethoxybenzoate
The reduction of the ortho-nitro group is a critical first step in harnessing the synthetic potential of this compound. A common and efficient method for this transformation is the use of iron powder in an acidic medium, which offers a cost-effective and reliable alternative to catalytic hydrogenation, especially when scaling up.[4]
Reaction Scheme:
Sources
- 1. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
The Versatile Intermediate: Application Notes for Methyl 3,4,5-trimethoxy-2-nitrobenzoate in Advanced Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern organic synthesis, the strategic use of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a polysubstituted aromatic compound, has emerged as a valuable building block, particularly in the synthesis of pharmacologically active compounds and other high-value chemical entities. Its unique arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group on a benzoate scaffold provides a versatile platform for a variety of chemical transformations.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the practical aspects of handling this intermediate, with a focus on explaining the underlying chemical principles that govern its reactivity. By understanding the "why" behind each step, researchers can confidently adapt and optimize these methods for their specific synthetic goals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its correct identification and for monitoring the progress of reactions in which it is involved.
| Property | Value | Reference |
| CAS Number | 5081-42-5 | |
| Molecular Formula | C₁₁H₁₃NO₇ | |
| Molecular Weight | 271.22 g/mol | |
| Appearance | Colorless to yellowish needles | |
| Melting Point | 67.2–67.3 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 90 MHz): δ 7.28 (s, 1H, Ar-H), 3.97 (s, 3H, OCH₃), 3.96 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.92 (s, 3H, COOCH₃).[1]
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is achieved through the electrophilic nitration of its precursor, methyl 3,4,5-trimethoxybenzoate. The electron-rich nature of the trimethoxy-substituted benzene ring makes it highly susceptible to nitration. The choice of nitrating agent and reaction conditions is crucial to ensure regioselective introduction of the nitro group at the C2 position and to minimize the formation of byproducts.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Nitration of Methyl 3,4,5-trimethoxybenzoate
This protocol is adapted from a literature procedure with slight modifications for clarity and safety.[2]
Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Fuming nitric acid (≥90%)
-
Glacial acetic acid
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath with stirring.
-
Addition of Nitrating Agent: Carefully add fuming nitric acid (1.1 equivalents) dropwise to the cooled solution over a period of 30 minutes. The slow addition is critical to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. A precipitate of the crude product should form. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) as the eluent.[2]
-
Isolation and Characterization: Collect the fractions containing the pure product (as indicated by TLC). Evaporate the solvent to yield this compound as colorless needles.[2] Confirm the identity and purity of the product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS).
Causality Behind Experimental Choices:
-
Fuming Nitric Acid: Used as a potent source of the nitronium ion (NO₂⁺), the electrophile in this reaction.
-
Acetic Acid as Solvent: Provides a polar medium to dissolve the starting material and is relatively inert under the reaction conditions.
-
Ice Bath: Essential for controlling the exothermicity of the nitration reaction, which helps to prevent the formation of dinitrated and other side products.
-
Slow Addition: Ensures that the concentration of the nitrating agent remains low, further controlling the reaction rate and selectivity.
-
Neutralization with Sodium Bicarbonate: Removes any remaining acid from the reaction mixture, which is crucial for preventing hydrolysis of the ester group during work-up and extraction.
-
Column Chromatography: A standard and effective method for purifying the product from any unreacted starting material and isomeric byproducts.
Application as a Synthetic Intermediate: The Gateway to Aminobenzoates
The most prominent application of this compound is its role as a precursor to methyl 2-amino-3,4,5-trimethoxybenzoate. The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, as the resulting aniline derivative is a versatile building block for the construction of a wide range of heterocyclic compounds, including those with significant biological activity.
Workflow for the Reduction of the Nitro Group:
Caption: General workflow for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro group reduction due to its high efficiency, clean reaction profile, and mild conditions.
Materials:
-
This compound
-
Palladium on activated carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: To a solution of this compound in methanol or ethyl acetate in a suitable reaction flask, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times to ensure an inert atmosphere).
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-3,4,5-trimethoxybenzoate.
-
Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by recrystallization or column chromatography.
Trustworthiness of the Protocol: This method is widely used for the reduction of aromatic nitro compounds and is known for its high yields and clean conversions. The use of a solid catalyst simplifies the work-up procedure as it can be easily removed by filtration.
Protocol 2: Metal-Mediated Reduction with Iron in Acidic Media
An alternative to catalytic hydrogenation, especially on a larger scale or when hydrogenation equipment is unavailable, is the use of a reducing metal in an acidic medium. Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic and cost-effective choice.[3]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial acetic acid or concentrated hydrochloric acid
-
Ethanol or Methanol
-
Water
-
Sodium bicarbonate or sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound and iron powder (typically 3-5 equivalents) in a mixture of ethanol (or methanol) and water.
-
Acid Addition: With vigorous stirring, add glacial acetic acid or a small amount of concentrated hydrochloric acid to initiate the reaction. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the iron salts. Alternatively, dilute the mixture with water and basify with a solution of sodium bicarbonate or sodium hydroxide to precipitate iron hydroxides.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.
Expertise & Experience Insights: The choice between catalytic hydrogenation and metal-mediated reduction often depends on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, catalytic hydrogenation is generally milder and more selective. The Fe/acid system is robust and economical but may require a more involved work-up to remove the iron byproducts. The acidity of the medium in the Fe/HCl method is generated in situ as the reaction proceeds.[4]
Further Synthetic Applications: A Stepping Stone to Complex Molecules
The resulting methyl 2-amino-3,4,5-trimethoxybenzoate is a valuable intermediate in its own right. Its amino and ester functionalities, coupled with the electron-rich aromatic ring, allow for a diverse range of subsequent transformations. For example, it serves as a key precursor in the synthesis of the antibacterial drug Trimethoprim .[5][6] The synthesis of Trimethoprim from 3,4,5-trimethoxybenzaldehyde, a related intermediate, highlights the importance of this substitution pattern in medicinal chemistry.[6]
Conclusion
This compound is a strategically important synthetic intermediate that provides a reliable entry point to highly functionalized aniline derivatives. The protocols detailed in this guide are designed to be robust and reproducible, providing researchers with the necessary tools to effectively synthesize and utilize this versatile building block. By understanding the rationale behind the experimental procedures, scientists can confidently employ this compound in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
-
ResearchGate. Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. [Link]
-
Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
-
ResearchGate. What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. [Link]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
-
Chemistry Stack Exchange. Preference for tin or iron in the reduction of nitrobenzene. [Link]
-
YouTube. Synthesis of Trimethoprim | Mechanism of Action | In Easy and Simple Way. [Link]
-
Basicmedical Key. Trimethoprim. [Link]
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- 5. youtube.com [youtube.com]
- 6. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
Synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate: A Detailed Mechanistic Guide and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. This application note delves into the intricacies of the electrophilic aromatic substitution mechanism, detailing the directing effects of the substituents that govern the reaction's regioselectivity. A thorough, step-by-step laboratory protocol is provided, alongside essential data and safety information, to ensure a reproducible and safe synthesis.
Introduction: The Significance of a Polysubstituted Benzene Ring
This compound is a key building block in medicinal chemistry. Its highly functionalized aromatic ring, featuring methoxy, nitro, and methyl ester groups, offers multiple points for chemical modification, making it an ideal precursor for the synthesis of complex molecular architectures with potential therapeutic activities. For instance, related nitrobenzoate derivatives are utilized in the synthesis of enzyme inhibitors and receptor modulators. The strategic placement of the nitro group ortho to the ester functionality is crucial for subsequent chemical transformations in the development of novel pharmaceutical agents. Understanding the precise control of this nitration reaction is therefore of paramount importance for researchers in the field.
The Reaction Mechanism: A Dance of Directing Groups
The formation of this compound from Methyl 3,4,5-trimethoxybenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to understanding the outcome of this reaction lies in the directing effects of the substituents already present on the benzene ring: three methoxy groups (-OCH₃) and one methyl ester group (-COOCH₃).
2.1. Generation of the Electrophile: The Nitronium Ion
The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).
2.2. Directing Effects on the Aromatic Ring
The regioselectivity of the nitration—the specific position where the nitro group is introduced—is determined by the interplay of the directing effects of the existing substituents.
-
Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors.[1][2] They donate electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.[2]
-
Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director.[3][4] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The meta position is the least deactivated position.
2.3. The Decisive Substitution
In the case of Methyl 3,4,5-trimethoxybenzoate, the three methoxy groups strongly activate the ring, particularly at the positions ortho and para to them. The available positions for substitution are C2 and C6. The methyl ester at C1 directs incoming electrophiles to the meta positions (C3 and C5), which are already occupied by methoxy groups.
The powerful activating and ortho, para-directing effect of the methoxy groups at C3, C4, and C5 outweighs the deactivating, meta-directing effect of the methyl ester group. The methoxy groups at C3 and C5 strongly activate the C2 and C6 positions. Due to steric hindrance from the adjacent methyl ester group and the methoxy group at C3, the nitration predominantly occurs at the C2 position, leading to the formation of this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Reaction workflow for the nitration of Methyl 3,4,5-trimethoxybenzoate.
Detailed Laboratory Protocol
This protocol is adapted from established procedures for the nitration of substituted benzoates and specifically from the synthesis of this compound as described in the literature.[5]
4.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Methyl 3,4,5-trimethoxybenzoate | 1916-07-0 | 226.23 | 5.0 g (22.1 mmol) | Starting material |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | Solvent |
| Fuming Nitric Acid (≥90%) | 7697-37-2 | 63.01 | 1.1 mL (approx. 24.6 mmol) | Nitrating agent, handle with extreme caution |
| Ice | N/A | 18.02 | As needed | For cooling and quenching |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed | For neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Extraction solvent |
| Hexane | 110-54-3 | 86.18 | As needed | For chromatography |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Drying agent |
4.2. Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, acid-resistant gloves)
4.3. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (22.1 mmol) of Methyl 3,4,5-trimethoxybenzoate in 25 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Nitrating Agent: (EXTREME CAUTION: Perform this step in a well-ventilated fume hood. Wear appropriate personal protective equipment.) Carefully and dropwise, add 1.1 mL of fuming nitric acid to the cooled solution over a period of 30 minutes. Use a dropping funnel to control the addition rate and maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice with constant stirring.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent.
-
Product Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as colorless needles.[5]
4.4. Characterization and Expected Results
| Parameter | Expected Value |
| Appearance | Colorless needles |
| Yield | 87%[5] |
| Melting Point | 67.2–67.3 °C[5] |
Safety Precautions
-
Acid Handling: Concentrated nitric acid and sulfuric acid (if used as an alternative) are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The nitration reaction is exothermic. It is crucial to control the temperature by slow addition of the nitrating agent and efficient cooling to prevent runaway reactions and the formation of byproducts.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be handled separately.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This strategy is employed in the synthesis of compounds with applications in areas such as:
-
Anticancer Agents: The structural motif is found in precursors to compounds designed to interact with specific biological targets in cancer cells.
-
Enzyme Inhibitors: The functional groups on the molecule can be elaborated to create potent and selective inhibitors of various enzymes implicated in disease.
The ability to introduce a nitrogen-containing functional group at a specific position on this highly substituted benzene ring is a key advantage for medicinal chemists in the design and synthesis of novel therapeutic agents.
References
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ChemTalk. Directing Effects. [Link]
-
Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
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Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Proprep. Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitration. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. [Link]
-
Fotie, J., Olvera, A., Kumar, S. K., & Tunoori, A. R. (2015). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45(3), 123–131. [Link]
- Google Patents.
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
University of South Alabama. Preparation of Methyl 3-nitrobenzoate. [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate. [Link]
-
University of California, Irvine. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
Prezi. A 2 step synthesis of methyl 3-n. [Link]
-
Nanalysis. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
PraxiLabs. Nitration of Methyl Benzoate Experiment. [Link]
-
CDC Stacks. Supporting Information. [Link]
-
Quora. What is the synthesis of methyl 3-nitrobenzoate? [Link]
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PubChem. Methyl 3,4,5-trimethoxybenzoate. [Link]
-
YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
- Google Patents.
Sources
Application Note & Protocol: Laboratory-Scale Synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The protocol details a robust method involving the electrophilic nitration of Methyl 3,4,5-trimethoxybenzoate. Emphasis is placed on the mechanistic rationale, critical safety protocols for handling nitrating agents, a detailed step-by-step procedure, and methods for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis techniques.
Introduction and Scientific Principle
This compound serves as a valuable building block in organic synthesis. Its molecular structure, featuring a nitro group ortho to a methyl ester and adjacent to three methoxy groups on a benzene ring, provides multiple reactive sites for further chemical modification.
The synthesis described herein is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] The core of this transformation is the introduction of a nitro group (-NO₂) onto the aromatic ring of the starting material, Methyl 3,4,5-trimethoxybenzoate.
Mechanism of Nitration
The reaction proceeds via the in-situ generation of the highly reactive electrophile, the nitronium ion (NO₂⁺) . In this protocol, fuming nitric acid in glacial acetic acid is used. The acetic acid facilitates the formation of the nitronium ion from nitric acid.
The regioselectivity of the substitution—the placement of the nitro group at the C2 position—is governed by the electronic effects of the substituents already present on the benzene ring:
-
Methoxy Groups (-OCH₃): These are strong activating groups that donate electron density to the ring, directing incoming electrophiles to the ortho and para positions.
-
Methyl Ester Group (-COOCH₃): This is a deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position.
The final substitution pattern is a result of the synergistic and competitive directing effects of these groups, with the highly activated ring favoring substitution at the available C2 position.
Critical Safety Protocols
WARNING: Nitration reactions are highly exothermic and can proceed with extreme violence if not properly controlled.[3] Nitric acid is a powerful oxidizing agent and is severely corrosive.[4][5][6][7] A thorough risk assessment must be conducted before commencing this procedure.
-
Personal Protective Equipment (PPE): At a minimum, a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a full-face shield are mandatory.[4][6]
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood with the sash at the lowest practical height to contain any toxic fumes (e.g., nitrogen oxides) or potential splashes.[4][5] An emergency eyewash station and safety shower must be immediately accessible.[4][6]
-
Reagent Handling:
-
Always add reagents slowly and in a controlled manner, especially the nitrating agent.
-
Maintain strict temperature control using an ice bath. A sudden increase in temperature is a sign of a potential runaway reaction.
-
Never add water to concentrated acids; instead, the acid mixture should be added to ice/water during the quenching step.[8][9]
-
-
Waste Disposal: Acidic waste must be neutralized cautiously before disposal according to institutional guidelines. Do not mix nitric acid waste with organic solvents or other reactive waste streams.[5][7]
Experimental Protocol
This protocol is adapted from established literature procedures with enhanced detail for safety and reproducibility.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Methyl 3,4,5-trimethoxybenzoate | ≥98% | Commercial Grade |
| Fuming Nitric Acid (≥90%) | ACS Reagent | Handle with extreme care |
| Glacial Acetic Acid | ACS Reagent | |
| Ethyl Acetate (EtOAc) | ACS Reagent | |
| Hexanes | ACS Reagent | |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln. | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass chromatography column
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,4,5-trimethoxybenzoate (5.0 g, 22.1 mmol) in glacial acetic acid (25 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature equilibrates to between 0 and 5 °C.
-
Addition of Nitrating Agent: While vigorously stirring the solution, carefully add fuming nitric acid (1.1 mL, ~24.6 mmol) dropwise over a period of 30 minutes using a dropping funnel. Crucially, monitor the internal temperature throughout the addition, ensuring it does not rise above 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient room temperature for 16 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with stirring. A precipitate may form.
-
Neutralization: Slowly and cautiously add a saturated solution of sodium bicarbonate (NaHCO₃) to the slurry until the evolution of CO₂ gas ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by silica gel column chromatography. Elute with a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing polarity to 8:2) to yield the pure product.[8]
-
Final Product: The purified product should be obtained as colorless to pale yellow needles.[8] Dry the product under vacuum. A typical yield is around 85-90%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | Colorless to pale yellow needles/solid[8] |
| Molecular Formula | C₁₁H₁₃NO₇[10][11][12] |
| Molar Mass | 271.22 g/mol [10][11][12] |
| Melting Point | 67-69 °C[10][13][14] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.43 (s, 1H, Ar-H), 3.93 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃). Note: Spectra from different instruments may show slight variations.[8] |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks around: 1735 (C=O, ester), 1530 & 1350 (N-O, asymmetric & symmetric nitro stretches), 1280 (C-O, ester).[15][16] |
| Mass Spec. (MS) | Expected [M]+ peak at m/z = 271.07.[17] |
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- NITRIC ACID SAFETY - University of Washington Environmental Health & Safety. (n.d.).
- Nitric Acid Safety Tips & Health Hazards - VelocityEHS. (2015).
- Reduce your risk of a nitric acid incident - UW Environmental Health & Safety. (2024).
- This compound - ChemBK. (2024).
- Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives - ResearchGate. (2025).
- Methyl 2-nitro-3,4,5-trimethoxybenzoate CAS#: 5081-42-5 - ChemicalBook. (n.d.).
- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate - University of Missouri–St. Louis. (n.d.).
- Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) 13C NMR spectrum - ChemicalBook. (n.d.).
- Methyl 2-nitro-3,4,5-trimethoxybenzoate CAS#:5081-42-5 - Chemsrc. (2025).
- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.).
- Methyl 2-nitro-3,4,5-trimethoxybenzoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- Methyl 2-nitro-3,4,5-trimethoxybenzoate | CAS 5081-42-5 - Santa Cruz Biotechnology. (n.d.).
- This compound - CymitQuimica. (n.d.).
- Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (2010).
- How To Identify The IR Of Methyl M-Nitrobenzoate - Sciencing. (2022).
- 2-Nitro-3,4,5-trimethoxybenzoic acid methyl ester – Chem-Impex. (n.d.).
- Nitration of Methyl Benzoate | Process and Applications - Echemi. (2023).
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The Strategic Derivatization of Methyl 3,4,5-trimethoxy-2-nitrobenzoate: A Gateway to Novel Bioactive Scaffolds in Drug Discovery
Abstract
Methyl 3,4,5-trimethoxy-2-nitrobenzoate is a highly functionalized aromatic scaffold that serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its strategic substitution pattern, featuring three methoxy groups, a nitro functionality, and a methyl ester, offers multiple avenues for chemical modification, enabling the construction of complex heterocyclic systems and other novel chemical entities. This comprehensive guide provides an in-depth exploration of the derivatization of this compound, detailing robust protocols for its synthesis and subsequent chemical transformations. We will delve into the critical derivatization pathways, including the reduction of the nitro group to form the corresponding aniline, hydrolysis of the methyl ester to the carboxylic acid, and subsequent amide coupling reactions. Furthermore, this document will highlight the application of these derivatives in the discovery of potent therapeutic agents, with a focus on tubulin polymerization inhibitors and efflux pump inhibitors, thereby underscoring the significance of this scaffold in modern medicinal chemistry.
Introduction: The 3,4,5-Trimethoxyphenyl Moiety in Medicinal Chemistry
The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. This structural motif is notably present in potent anticancer agents that target tubulin polymerization, such as combretastatin and colchicine. The trimethoxy substitution pattern is crucial for high-affinity binding to the colchicine site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells.
This compound emerges as a key intermediate for accessing derivatives that retain this critical pharmacophore while allowing for the introduction of diverse functionalities at the 2-position. The ortho-nitro group, in particular, serves as a synthetic handle for the generation of an amino group, which can then be utilized in a variety of cyclization and coupling reactions to build novel heterocyclic frameworks. This guide will provide researchers and drug development professionals with the foundational knowledge and practical protocols to effectively leverage this versatile building block in their quest for new therapeutic agents.
Synthesis of the Starting Material: this compound
The synthesis of this compound is typically achieved through the nitration of Methyl 3,4,5-trimethoxybenzoate. The latter can be prepared from the readily available and inexpensive starting material, gallic acid, through a two-step process of methylation followed by esterification, or a more streamlined one-pot procedure. A reliable method for the nitration is outlined below, adapted from established literature procedures.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Glacial Acetic Acid
-
Fuming Nitric Acid
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve Methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.
-
Pour the reaction mixture into a beaker containing ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent to yield this compound as colorless needles.[1]
Expected Yield: 85-90%
Core Derivatization Strategies and Protocols
The true synthetic utility of this compound lies in its susceptibility to a range of chemical transformations that unlock a plethora of downstream applications. The following sections detail the key derivatization reactions and provide robust protocols for their execution.
Caption: Key derivatization pathways of this compound.
Nitro Group Reduction: Synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate
The reduction of the nitro group to an amine is a pivotal transformation, yielding the corresponding aniline derivative. This product is a versatile intermediate for the synthesis of various heterocyclic systems and for direct use in amide coupling reactions. Two common and effective methods for this reduction are catalytic hydrogenation and reduction with iron powder in acetic acid.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas supply
-
Celite®
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethyl acetate in a hydrogenation flask.
-
Add 10% Pd/C (5-10% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (or use a balloon filled with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 2-amino-3,4,5-trimethoxybenzoate, which is often pure enough for subsequent steps.
This method is a cost-effective and scalable alternative to catalytic hydrogenation.
Materials:
-
This compound
-
Iron powder
-
Glacial Acetic Acid
-
Methanol
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
To a suspension of iron powder (3-5 equivalents) in acetic acid, heat the mixture to 50-60 °C with stirring under a nitrogen atmosphere.
-
Add a solution of this compound (1 equivalent) in methanol dropwise to the heated suspension.[2]
-
Maintain the temperature and continue stirring for 30-60 minutes after the addition is complete.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture to remove the iron salts and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-amino-3,4,5-trimethoxybenzoate.
Ester Hydrolysis: Accessing the Carboxylic Acid Derivatives
Hydrolysis of the methyl ester to the corresponding carboxylic acid provides another key intermediate for further derivatization, particularly for amide bond formation. This can be performed on both the nitro and amino-substituted scaffolds.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic, resulting in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3,4,5-trimethoxy-2-nitrobenzoic acid.
Amide Bond Formation: Synthesis of Bioactive Amides
The 2-amino-3,4,5-trimethoxybenzoic acid, obtained by hydrolysis of the corresponding methyl ester, is a valuable precursor for the synthesis of a wide range of amide derivatives. Amide coupling is a cornerstone of medicinal chemistry, and various reagents have been developed to facilitate this transformation efficiently.
Materials:
-
2-amino-3,4,5-trimethoxybenzoic acid
-
Desired amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-amino-3,4,5-trimethoxybenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Application in Drug Discovery: Case Studies
The derivatives of this compound have been instrumental in the development of novel therapeutic agents. The following case studies illustrate the utility of this scaffold in accessing bioactive compounds.
Case Study 1: Tubulin Polymerization Inhibitors
The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore for inhibitors of tubulin polymerization. Derivatives of 2-amino-3,4,5-trimethoxybenzoic acid have been incorporated into various heterocyclic systems to create potent anticancer agents.
For instance, novel 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles have been synthesized and shown to exhibit potent antiproliferative activity against a range of cancer cell lines.[3][4] The synthesis of these compounds involves the derivatization of a 3,4,5-trimethoxybenzoyl precursor, which can be accessed from 3,4,5-trimethoxybenzoic acid.
| Compound Class | Target | Representative IC50 (nM) | Cancer Cell Line |
| 2-Aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles | Tubulin Polymerization | 2.4 - 78 | HeLa, MCF-7, etc. |
Table 1: Biological activity of a representative tubulin polymerization inhibitor class derived from the 3,4,5-trimethoxyphenyl scaffold.[3]
Caption: Synthetic workflow towards bioactive thiazole derivatives.
Case Study 2: Efflux Pump Inhibitors
Bacterial efflux pumps are a major mechanism of antibiotic resistance. Small molecules that can inhibit these pumps can restore the efficacy of existing antibiotics. Derivatives of 3,4,5-trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors.[5][6][7][8] For example, a series of trimethoxybenzoic acid amides have been synthesized and evaluated for their ability to inhibit efflux pumps in bacteria such as Staphylococcus aureus and Salmonella enterica.[5][6][7][8]
The synthesis of these amide derivatives directly utilizes 3,4,5-trimethoxybenzoic acid, which can be prepared from the hydrolysis of the corresponding methyl ester, a direct precursor from the nitration of Methyl 3,4,5-trimethoxybenzoate.
Conclusion
This compound is a strategically important and versatile building block in the field of drug discovery. Its densely functionalized aromatic ring provides a robust platform for a variety of chemical transformations, including nitro group reduction, ester hydrolysis, and subsequent amide coupling and cyclization reactions. The protocols detailed in this guide offer reliable and reproducible methods for the synthesis and derivatization of this key intermediate. The successful application of its derivatives in the development of potent anticancer agents and efflux pump inhibitors highlights the immense potential of this scaffold. By providing a comprehensive understanding of its chemistry and applications, this document aims to empower researchers to fully exploit the synthetic utility of this compound in their pursuit of novel and effective therapeutic agents.
References
-
Teng, Y., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45(1), 1-8. Available from: [Link]
-
MySkinRecipes. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid. Available from: [Link]
-
Correia-da-Silva, M., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Pharmaceuticals, 15(11), 1405. Available from: [Link]
-
Correia-da-Silva, M., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PubMed Central. Available from: [Link]
- Google Patents. (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
Li, J., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. Available from: [Link]
-
Romagnoli, R., et al. (2012). Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. Journal of Medicinal Chemistry, 55(13), 6156-6167. Available from: [Link]
-
Romagnoli, R., et al. (2012). Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents. PubMed. Available from: [Link]
-
IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Available from: [Link]
-
Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds. Available from: [Link]
-
GSRS. (n.d.). METHYL 3,4,5-TRIMETHOXYBENZOATE. Available from: [Link]
-
A&C AMERICAN CHEMICALS. (n.d.). Methyl 2-Amino-3,4,5-trimethoxybenzoate, 95% Purity, C11H15NO5, 5 grams. Available from: [Link]
-
ResearchGate. (2014). Synthesis and biological evaluation of 2-amino-3-(3 ',4 ',5 '-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridi ne derivatives as antimitotic agents and inhibitors of tubulin polymerization. Available from: [Link]
-
Zelinsky Institute of Organic Chemistry. (2022). Scientists from the Zelinsky Institute published a review on the synthesis of bioactive nitro compounds. Available from: [Link]
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
MDPI. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available from: [Link]
-
ResearchGate. (2022). (PDF) Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Available from: [Link]
-
PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Available from: [Link]
-
ResearchGate. (2022). (PDF) Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Available from: [Link]
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- 3. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 3,4,5-trimethoxy-2-nitrobenzoate as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of methyl 3,4,5-trimethoxy-2-nitrobenzoate, a highly functionalized aromatic compound, as a pivotal starting material for the synthesis of diverse heterocyclic scaffolds. Derived from gallic acid, a renewable natural product, this building block offers a strategic entry point to medicinally relevant structures such as indoles and quinolines.[1][2] The unique ortho-relationship between the nitro group (a versatile precursor to an amine) and the methyl ester moiety facilitates a range of intramolecular cyclization strategies. This document details the synthesis of the core building block and provides robust, step-by-step protocols for its conversion into high-value heterocyclic systems, complete with mechanistic insights, data interpretation, and troubleshooting.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery and development, certain structural motifs are considered "privileged" for their ability to interact with a wide range of biological targets. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals.[3] this compound emerges as a superior building block for several key reasons:
-
High Functionality: The molecule possesses five key functional groups—a nitro group, a methyl ester, and three methoxy groups—on a single benzene ring, offering multiple handles for chemical modification.
-
Strategic Orientation: The ortho positioning of the nitro and ester groups is the cornerstone of its utility. Reduction of the nitro group to an amine generates a 2-aminobenzoate derivative, a classic precursor primed for intramolecular cyclization reactions to form fused heterocyclic systems.[4]
-
Bioisosteric Relevance: The 3,4,5-trimethoxyphenyl moiety is a recurring feature in numerous bioactive molecules, including potent tubulin polymerization inhibitors used in cancer therapy.[5][6] Synthesizing heterocycles that retain this feature is a validated strategy in medicinal chemistry.
-
Synthetic Accessibility: As will be demonstrated, the starting material can be efficiently prepared from methyl 3,4,5-trimethoxybenzoate, which itself is readily derived from gallic acid.[7][8]
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile building block in their synthetic programs.
Synthesis of the Core Building Block: this compound
The synthesis of the title compound is achieved through the electrophilic aromatic substitution (nitration) of methyl 3,4,5-trimethoxybenzoate. The electron-donating nature of the three methoxy groups strongly activates the aromatic ring, necessitating carefully controlled reaction conditions to achieve selective mono-nitration at the C2 position.
Experimental Workflow: Nitration
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of activated aromatic systems.[7][9]
Materials & Reagents:
-
Methyl 3,4,5-trimethoxybenzoate
-
Glacial Acetic Acid (ACS Grade)
-
Fuming Nitric Acid (>90%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,4,5-trimethoxybenzoate (10.0 g, 44.2 mmol) in glacial acetic acid (50 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.
-
Causality Note: Temperature control is critical. The high reactivity of the trimethoxy-substituted ring can lead to di-nitration or oxidative side products at higher temperatures. Glacial acetic acid serves as a polar solvent that helps to moderate the reactivity of the nitrating agent.
-
-
Nitration: Carefully add fuming nitric acid (2.1 mL, 48.6 mmol, 1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. The flask is then removed from the ice bath and stirred at room temperature for 16 hours.
-
Work-up: Pour the reaction mixture slowly into a beaker containing 300 mL of crushed ice and water, with vigorous stirring.
-
Neutralization: Carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography (eluting with a gradient of 10-30% ethyl acetate in hexanes) or by recrystallization from a mixture of ethyl acetate and hexanes to yield the product as colorless needles.[7]
Expected Results:
-
Yield: 85-90%
-
Physical Appearance: Colorless needles
-
Melting Point: 67-68 °C
Application in Heterocyclic Synthesis
The true utility of this compound is realized upon the reduction of its nitro group to form methyl 2-amino-3,4,5-trimethoxybenzoate. This aniline is the key intermediate for subsequent cyclization reactions.
Step A: The Gateway Reaction - Nitro Group Reduction
The choice of reducing agent is crucial and depends on the desired selectivity and available laboratory equipment.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1 atm or higher), 10% Pd/C, Methanol, RT | High yield, very clean reaction, easy workup. | Requires specialized hydrogenation equipment. |
| Metal-Acid Reduction | Iron powder, Acetic Acid, Ethanol, 50-60 °C | Inexpensive, robust, and effective.[9] | Workup can be tedious due to iron salts. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol, Reflux | Effective for substrates sensitive to catalytic hydrogenation. | Stoichiometric tin waste. |
Protocol 2: Reduction using Iron/Acetic Acid
-
Setup: To a suspension of iron powder (12.3 g, 220 mmol, 5 eq) in acetic acid (100 mL), add a solution of this compound (12.0 g, 44.2 mmol) in methanol (60 mL).
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with methanol.
-
Isolation: Combine the filtrate and washes and remove the volatiles under reduced pressure. Pour the residue into 500 mL of water and basify to pH 8-9 with concentrated ammonium hydroxide.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford methyl 2-amino-3,4,5-trimethoxybenzoate, which is often used in the next step without further purification.
Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10][11] Here, we adapt this by using our key aminobenzoate intermediate.
Reaction Workflow: Quinoline Synthesis
Caption: General workflow for Friedländer-type quinoline synthesis.
Protocol 3: Synthesis of Methyl 2-methyl-4-oxo-5,6,7-trimethoxy-1,4-dihydroquinoline-8-carboxylate
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine methyl 2-amino-3,4,5-trimethoxybenzoate (5.0 g, 20.7 mmol), ethyl acetoacetate (3.2 mL, 24.9 mmol, 1.2 eq), and ethanol (50 mL).
-
Catalysis: Add a catalytic amount of piperidine (0.2 mL).
-
Causality Note: The reaction proceeds via an initial condensation between the aniline and a ketone carbonyl to form an enamine or imine, followed by an intramolecular cyclization and dehydration. A base catalyst like piperidine facilitates the initial condensation step.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or a suitable solvent.
Synthesis of Substituted Indoles via Reductive Cyclization
While classic indole syntheses like the Fischer or Leimgruber-Batcho methods are well-known, the ortho-nitroester moiety allows for creative reductive cyclization strategies.[12][13] One such approach involves condensation with a suitable carbon nucleophile followed by reduction of the nitro group which triggers an intramolecular cyclization.
Reaction Workflow: Indole Synthesis
Caption: Conceptual workflow for indole synthesis via reductive cyclization.
Protocol 4: Synthesis of Methyl 4,5,6-trimethoxy-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
This protocol demonstrates a pathway to an oxindole, a common and valuable indole variant.
-
Condensation: To a solution of this compound (5.0 g, 18.4 mmol) in dry THF (100 mL), add diethyl malonate (3.4 mL, 22.1 mmol, 1.2 eq). Cool the mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.1 mmol, 1.2 eq) portion-wise. Allow the reaction to stir at room temperature for 4 hours.
-
Causality Note: The nitro group is a strong electron-withdrawing group, making the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr), although this is less common than electrophilic substitution. A more plausible pathway is the formation of a stabilized enolate that can participate in subsequent steps. A direct condensation is challenging; a more common strategy involves prior modification.
-
Alternative Strategy: A more robust method involves first reducing the nitro group and then building the indole ring. For example, the resulting aniline can be reacted with an α-haloacetyl chloride to form an amide, followed by an intramolecular Heck or Friedel-Crafts type cyclization.
-
-
Reductive Cyclization: After the initial condensation, the intermediate is subjected to reductive cyclization. The reaction mixture is transferred to a hydrogenation vessel, 10% Pd/C (0.5 g) is added, and the mixture is hydrogenated at 50 psi H₂ overnight.
-
Work-up: Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the target oxindole.
Summary of Syntheses
| Product | Key Reagents | Reaction Type | Typical Yield |
| This compound | Fuming HNO₃, Acetic Acid | Nitration | 85-90% |
| Methyl 2-amino-3,4,5-trimethoxybenzoate | Fe, Acetic Acid | Nitro Reduction | >90% |
| Substituted Quinoline Derivative | Ethyl Acetoacetate, Piperidine | Friedländer Annulation | 60-75% |
| Substituted Indole (Oxindole) Derivative | Diethyl Malonate, NaH, Pd/C, H₂ | Reductive Cyclization | 50-65% |
References
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National Institutes of Health. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. 2008. Available from: [Link]
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PubMed. Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review. 2020. Available from: [Link]
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ResearchGate. Synthesis of Indole-2-carboxylates via Condensation of Nitroacetic Esters and 2-Dimethylbenzaldehydes. 2023. Available from: [Link]
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MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. 2021. Available from: [Link]
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Royal Society of Chemistry. Synthesis of indoles and carbazoles: Diels–Alder reactions of nitrovinyl-pyrroles and -benzindoles. Journal of the Chemical Society, Perkin Transactions 1, 1999. Available from: [Link]
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National Institutes of Health. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. 2017. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
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experimental procedure for reduction of the nitro group in Methyl 3,4,5-trimethoxy-2-nitrobenzoate
An Application Guide to the Synthetic Reduction of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Introduction: The Strategic Importance of Substituted Anthranilates
The reduction of the nitro group in this compound is a critical transformation in synthetic organic chemistry. The resulting product, methyl 2-amino-3,4,5-trimethoxybenzoate, is a highly functionalized aniline derivative. Substituted aminobenzoates, or anthranilates, are pivotal building blocks in the pharmaceutical and fine chemical industries.[1] They serve as key intermediates for a multitude of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1] For example, the core structure is related to bioactive molecules like trimebutine, an antispasmodic agent used for intestinal diseases.[2]
The conversion of an aromatic nitro group to an amine is a fundamental reaction, and several reliable methods have been established.[3] The choice of method depends on factors such as the presence of other functional groups, reaction scale, cost, and safety considerations. This guide provides a detailed overview and experimental protocols for three common and effective methods for this transformation: Catalytic Hydrogenation, Stannous Chloride (SnCl₂) Reduction, and Iron (Fe) Metal Reduction.
Method Selection: A Comparative Overview
Choosing the appropriate reduction method is crucial for a successful synthesis. The following table summarizes the key aspects of the protocols detailed in this guide to aid researchers in their selection process.
| Method | Primary Reagents | Typical Solvent | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | High yield, clean reaction, simple work-up (filtration) | Requires specialized pressure equipment; catalyst is pyrophoric; may reduce other functional groups.[4][5] |
| Stannous Chloride (SnCl₂) Reduction | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | High chemoselectivity, effective for complex molecules, tolerant of many functional groups.[5][6][7] | Generates significant tin waste, which can be toxic and difficult to remove completely; reaction is exothermic.[6] |
| Iron (Fe) Reduction | Iron powder, HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Inexpensive, low toxicity, environmentally friendlier than tin.[8][9][10] | Can be slower than other methods; requires filtration of fine iron/iron oxide sludge. |
Diagram: General Experimental Workflow
The overall process for each method follows a similar logical progression from the starting material to the purified final product.
Caption: General workflow from starting material to purified product.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for its efficiency and clean reaction profile, yielding water as the only byproduct.[5] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[5]
Causality & Mechanism: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms. The nitro group of the substrate also coordinates to the palladium surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms, ultimately yielding the amine.
Diagram: Catalytic Hydrogenation Cycle
Caption: Simplified cycle of catalytic hydrogenation on a palladium surface.
Experimental Protocol
Materials & Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethyl Acetate (ACS grade)
-
Hydrogenation vessel (e.g., Parr shaker or similar pressure reactor)
-
Hydrogen gas source (cylinder with regulator)[11]
-
Celite® or another filter aid
-
Standard laboratory glassware
Safety Precautions:
-
Pyrophoric Catalyst: Pd/C is highly flammable, especially when dry or exposed to solvents and hydrogen.[4][12] Always handle the catalyst in a wet state and under an inert atmosphere (e.g., nitrogen or argon).[12][13]
-
Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[4][11] Ensure the workspace is well-ventilated (fume hood) and free of ignition sources.[11][12]
-
Pressure Safety: Use a pressure-rated reactor and never exceed its maximum pressure rating.[13][14] Perform a leak test with an inert gas like nitrogen before introducing hydrogen.[14]
Procedure:
-
Vessel Preparation: Add the magnetic stir bar and the weighed Pd/C catalyst to the hydrogenation vessel.
-
Inerting: Seal the vessel and purge it by evacuating and back-filling with nitrogen gas at least three times to remove all oxygen.[4][13][14]
-
Solvent Addition: Under a positive pressure of nitrogen, add the solvent (e.g., methanol) via cannula or syringe.
-
Substrate Addition: Dissolve the this compound in the solvent and add it to the vessel.
-
Hydrogenation: Purge the vessel again with nitrogen, then evacuate and back-fill with hydrogen gas to the desired pressure (typically 3-4 bar or ~50 psi). For a nitro group reduction, 3 molar equivalents of H₂ are consumed.[4]
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is often exothermic, so cooling may be necessary for larger scales.[13] Monitor the reaction by observing the uptake of hydrogen (pressure drop).
-
Completion & Work-up: Once hydrogen uptake ceases (typically 2-6 hours), stop the reaction. Purge the vessel thoroughly with nitrogen to remove all residual hydrogen.[4][14]
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with water to prevent ignition.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-3,4,5-trimethoxybenzoate, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Stannous Chloride (SnCl₂) Reduction
The reduction of aromatic nitro compounds using stannous chloride (tin(II) chloride) in an acidic medium is a classic, reliable, and highly chemoselective method.[5][6] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[6][7]
Causality & Mechanism: This reaction is a polar proton-coupled electron transfer process.[15] The acidic medium protonates the oxygen atoms of the nitro group, making it a better electron acceptor. Tin(II) acts as the reducing agent, donating electrons and being oxidized to Tin(IV). The reaction proceeds through nitroso and hydroxylamine intermediates to form the anilinium salt, which is then neutralized during work-up to liberate the free amine.[15][16]
Diagram: SnCl₂ Reduction Pathway
Caption: Key intermediates in the reduction of a nitroarene by SnCl₂.
Experimental Protocol
Materials & Equipment:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Standard laboratory glassware
Safety Precautions:
-
Corrosive Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Handle it exclusively in a chemical fume hood with appropriate personal protective equipment (PPE).[15]
-
Exothermic Reaction: The reaction can be exothermic. Add reagents slowly and consider using an ice bath for cooling.[6]
-
Tin Waste: Tin compounds have moderate toxicity.[6] Dispose of tin-containing waste according to institutional guidelines.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound in ethanol.
-
Reagent Addition: In a separate flask, dissolve the stannous chloride dihydrate in a minimal amount of concentrated HCl. Slowly add this acidic tin solution to the stirred solution of the nitro compound. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.
-
Work-up & Neutralization:
-
Cool the reaction mixture to room temperature and then pour it over crushed ice.
-
Carefully neutralize the mixture by the slow addition of a cold aqueous NaOH solution until the pH is strongly basic (pH > 10).[15] This step is crucial to deprotonate the anilinium salt to the free amine and to precipitate tin salts as tin hydroxides.
-
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes). The tin hydroxides can sometimes form an emulsion or fine precipitate that complicates extraction. Filtration through Celite® before extraction may be necessary.[17]
-
Washing: Combine the organic extracts and wash them with water, followed by a saturated brine solution to remove residual inorganic salts.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Iron (Fe) Metal Reduction
Reduction using iron metal in an acidic medium is a widely used, cost-effective, and environmentally benign alternative to other metal-based reductions.[5][8][10] It is particularly well-suited for large-scale industrial syntheses.
Causality & Mechanism: Similar to the tin reduction, iron acts as the electron donor. In the presence of an acid (like HCl or acetic acid), iron is oxidized from Fe(0) to Fe(II)/Fe(III) while reducing the nitro group. The reaction often uses a proton donor like acetic acid or an electrolyte like ammonium chloride (NH₄Cl) in an alcohol/water solvent system to facilitate the process.[10][18]
Experimental Protocol
Materials & Equipment:
-
This compound
-
Iron powder (fine mesh, ~325 mesh, 3-5 equivalents)
-
Glacial Acetic Acid or Ammonium Chloride (NH₄Cl)
-
Ethanol and Water
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Celite®
-
Standard laboratory glassware
Safety Precautions:
-
Exothermic Reaction: The reaction can be highly exothermic, especially during the initial phase. Control the rate of addition and use cooling as needed.
-
Hydrogen Evolution: The reaction of iron with acid generates flammable hydrogen gas. Ensure adequate ventilation in a fume hood.[15]
Procedure:
-
Setup: To a round-bottom flask containing the this compound, add a solvent system such as 4:1 ethanol/water or ethanol and glacial acetic acid.[18]
-
Reagent Addition: Add the iron powder to the mixture in portions with vigorous stirring. If using ammonium chloride instead of acetic acid, it should be added at this stage.[18]
-
Reaction: Heat the mixture to reflux (around 80-100°C). The reaction progress can be monitored by TLC. The reaction typically takes 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the hot mixture through a pad of Celite® to remove the iron powder and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
-
Neutralization & Extraction: Dilute the remaining residue with water and add an organic solvent like ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid and basify the mixture (to pH ~8-9).[18]
-
Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
References
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large-scale synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate for pharmaceutical manufacturing
An Application Note and Protocol for the Large-Scale Synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Introduction
This compound (CAS No. 5081-42-5) is a key chemical intermediate in the pharmaceutical industry.[1][2] Its precursor, methyl 3,4,5-trimethoxybenzoate, is derived from gallic acid and is a foundational building block for various active pharmaceutical ingredients (APIs), notably the antibacterial synergist Trimethoprim.[3][4] The introduction of a nitro group at the C2 position of the benzene ring via electrophilic aromatic substitution is a critical transformation. This application note provides a comprehensive, scalable, and validated protocol for this synthesis, with a focus on the process controls, safety considerations, and analytical validation required for pharmaceutical manufacturing.
The nitration of highly activated aromatic rings, such as methyl 3,4,5-trimethoxybenzoate, presents unique challenges at scale. The reaction is highly exothermic and requires stringent temperature control to ensure regioselectivity and minimize the formation of impurities.[5][6] This guide details the critical process parameters and engineering controls necessary to achieve a safe, efficient, and reproducible manufacturing process.
Reaction Scheme & Mechanism
The synthesis proceeds via the electrophilic aromatic substitution (EAS) of methyl 3,4,5-trimethoxybenzoate. A mixed acid system of concentrated nitric acid and sulfuric acid is used to generate the highly reactive nitronium ion (NO₂⁺) in situ.[7][8]
Overall Reaction:
Figure 1: Nitration of Methyl 3,4,5-trimethoxybenzoate to form the target product.
Mechanism: The reaction mechanism involves three key steps:
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion (NO₂⁺).[7]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the nitronium ion. The three methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The position of nitration is directed to the C2 position, which is ortho to two methoxy groups and meta to the ester.
-
Rearomatization: A base (typically HSO₄⁻ or water) removes a proton from the intermediate sigma complex (arenium ion), restoring the aromaticity of the ring and yielding the final product.
Critical Process Parameters (CPPs)
Controlling the following parameters is essential for ensuring reaction success, product quality, and operational safety.
-
Temperature Control: This is the most critical parameter. The nitration reaction is highly exothermic.[9] Maintaining a low temperature (typically 0–10°C) during the addition of the nitrating acid is crucial to prevent thermal runaway and minimize the formation of dinitrated or other side products.[10]
-
Reagent Addition Rate: The mixed acid must be added slowly and sub-surface to the solution of the substrate.[11] A controlled addition rate ensures that the heat generated can be effectively removed by the reactor's cooling system, preventing localized temperature spikes.
-
Agitation: Efficient mixing is vital to ensure homogenous temperature distribution and reactant concentration, preventing localized "hot spots" where side reactions could occur.
-
Water Content: The presence of water can retard the rate of nitration by interfering with the equilibrium that forms the nitronium ion.[5] Therefore, the use of concentrated acids and dry equipment is recommended.
-
Stoichiometry: A slight excess of nitric acid is used to ensure complete conversion of the starting material. However, a large excess should be avoided as it increases the risk of side reactions and complicates the work-up procedure.
Materials and Equipment
| Materials | Grade | CAS No. | Supplier Example |
| Methyl 3,4,5-trimethoxybenzoate | Pharmaceutical Grade (>99%) | 1916-07-0 | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | ACS Reagent Grade (95-98%) | 7664-93-9 | Alfa Aesar |
| Nitric Acid (HNO₃) | ACS Reagent Grade (68-70%) | 7697-37-2 | Meryer |
| Methanol (CH₃OH) | HPLC Grade | 67-56-1 | Sigma-Aldrich |
| Purified Water | USP Grade | 7732-18-5 | In-house |
| Crushed Ice | N/A | N/A | In-house |
| Equipment | Specification |
| Glass-Lined Reactor | 1000 L, Jacketed, with cooling/heating capability (-20°C to 150°C) |
| Mechanical Stirrer | Variable speed, glass-lined agitator (e.g., retreat curve impeller) |
| Dosing Pump | PFA/PTFE lined, for controlled addition of mixed acid |
| Temperature Probe | Baffled, glass-lined with Pt100 sensor |
| Filtration System | Nutsche filter-dryer or centrifuge |
| Vacuum Drying Oven | Capable of maintaining T < 50°C |
Process Workflow Visualization
Caption: A flowchart illustrating the key stages of the manufacturing process.
Detailed Manufacturing Protocol
WARNING: This procedure involves highly corrosive and reactive chemicals.[12] It must be performed in a controlled manufacturing environment with appropriate engineering controls and personal protective equipment (PPE).[9]
Part 1: Reactor Preparation and Charging
-
Ensure the 1000 L glass-lined reactor is clean, dry, and has been purged with nitrogen to create an inert atmosphere.
-
Start the cooling system and set the jacket temperature to 0°C.
-
Charge the reactor with Methyl 3,4,5-trimethoxybenzoate (50.0 kg, 221.0 mol) .
-
Charge concentrated Sulfuric Acid (150 L, ~276 kg) to the reactor under moderate agitation, ensuring the temperature does not exceed 25°C.
-
Cool the resulting solution to 0–5°C .
Part 2: Preparation of Nitrating Mixture
-
In a separate, clean, and dry 100 L vessel, charge concentrated Sulfuric Acid (50 L, ~92 kg) .
-
Cool the sulfuric acid to 0–5°C .
-
Slowly, and with extreme caution, add concentrated Nitric Acid (16.4 L, ~23.4 kg, 370.7 mol) to the sulfuric acid while maintaining the temperature below 15°C. This addition is exothermic.
-
Cool the final nitrating mixture to 0–5°C before use.
Part 3: Nitration Reaction
-
Once the substrate solution in the main reactor is stable at 0–5°C, begin the slow, subsurface addition of the prepared nitrating mixture via the dosing pump.
-
Maintain the internal reaction temperature between 0°C and 10°C throughout the addition. The addition is expected to take approximately 2–3 hours.
-
After the addition is complete, continue to stir the reaction mixture at 0–10°C for an additional 1-2 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture. Quench it in a mixture of ice and water, extract with ethyl acetate, and analyze by HPLC to confirm the consumption of starting material (<2% remaining).
Part 4: Work-up and Isolation
-
Prepare a separate vessel containing crushed ice (500 kg) and purified water (200 L) .
-
Slowly transfer the completed reaction mixture from the reactor into the ice/water slurry with vigorous stirring. This quenching process is exothermic and must be done at a controlled rate. A solid precipitate will form.[13]
-
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Isolate the crude solid product by filtration using a Nutsche filter.
-
Wash the filter cake with copious amounts of cold purified water (2 x 200 L ) until the filtrate is neutral (pH 6-7). This removes residual acids.
Part 5: Purification and Drying
-
Transfer the wet, crude product to a clean, appropriately sized reactor.
-
Add Methanol (approx. 250 L) and heat the slurry to reflux (approx. 65°C) until all the solid dissolves.
-
Allow the solution to cool slowly to 0–5°C over several hours to induce crystallization.
-
Filter the purified, crystalline product and wash the cake with a small amount of ice-cold methanol (2 x 20 L).
-
Dry the product in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved. The expected yield is 51-54 kg (85-90%).
Process Safety Assessment
Nitration reactions are inherently hazardous and require a thorough safety assessment.[14]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[12][15] All handling must be done in a closed system. Personnel must wear acid-resistant gloves, suits, and face shields.[9]
-
Thermal Hazard: The reaction is highly exothermic. A failure in the cooling system or an uncontrolled addition of the nitrating agent can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, and potentially violent decomposition.[9] The reactor must be equipped with a pressure relief system.
-
Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) fumes, especially if the temperature rises. The process must be conducted in a well-ventilated area with off-gas scrubbers.[9]
-
Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[12] Ensure no incompatible materials are present.
Analytical Characterization
The final product must be tested against pre-defined specifications to ensure its identity, purity, and quality.
| Test | Method | Specification |
| Appearance | Visual | Pale yellow crystalline powder[2] |
| Identification | ¹H NMR, FTIR | Conforms to reference standard |
| Melting Point | USP <741> | 67–69 °C[16] |
| Purity (Assay) | HPLC (UV, 254 nm) | ≥ 99.0% |
| Loss on Drying | USP <731> | ≤ 0.5% |
Troubleshooting Guide
| Problem | Potential Cause | Corrective/Preventive Action |
| Incomplete Reaction (IPC Failure) | 1. Insufficient nitrating agent.2. Reaction temperature too low.3. Poor mixing. | 1. Verify stoichiometry; consider a small additional charge of nitrating agent.2. Allow temperature to rise slightly (e.g., to 10-12°C) for the final hour.3. Check agitator speed and function. |
| Low Yield | 1. Product loss during work-up/filtration.2. Side product formation due to high temp. | 1. Ensure efficient transfer and washing techniques.2. Strictly adhere to temperature control protocol; verify cooling system performance before starting. |
| Product is Oily/Fails to Solidify | 1. Incomplete reaction.2. High levels of impurities. | 1. Re-check IPC; if incomplete, continue stirring.2. Isolate the oil, and attempt purification via recrystallization from a different solvent system. Ensure acid is thoroughly washed out.[11] |
| Product fails purity specification | 1. Inefficient recrystallization.2. Formation of isomers or dinitrated species. | 1. Perform a second recrystallization.2. Review temperature control logs to identify any excursions. Lowering the reaction temperature may improve selectivity. |
References
[9] Nitration reaction safety. (2024). YouTube. Available at: [17] Nitration Plant SOP Guide. Scribd. Available at: [15] NITRIC ACID SAFETY. University of Washington. Available at: [12] Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Available at: [1] Methyl 2-nitro-3,4,5-trimethoxybenzoate. Santa Cruz Biotechnology. Available at: [14] Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. Available at: [2] Methyl 2-nitro-3,4,5-trimethoxybenzoate CAS#: 5081-42-5. ChemicalBook. Available at: [16] this compound. ChemBK. Available at: [5] Nitration of Methyl Benzoate. Lander University. Available at: [10] METHYL m-NITROBENZOATE. Organic Syntheses. Available at: [18] this compound. CymitQuimica. Available at: [19] Supporting Information. CDC Stacks. Available at: [3] Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Google Patents. Available at: [7] Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [11] Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama. Available at: [13] NITRATION OF METHYL BENZOATE. University of Colorado Boulder. Available at: [20] Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. (2014). ResearchGate. Available at: [4] Methyl 3,4,5-trimethoxybenzoate. MedChemExpress. Available at: [8] An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Michigan. Available at: [6] Nitration of Methyl Benzoate | Process and Applications. (2023). Echemi. Available at:
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. The synthesis, while seemingly straightforward, involves a nuanced electrophilic aromatic substitution (nitration) that is highly sensitive to reaction conditions. This document aims to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
I. Reaction Overview & Mechanism
The synthesis of this compound is typically achieved via the nitration of Methyl 3,4,5-trimethoxybenzoate. This reaction is a classic example of electrophilic aromatic substitution.[1][2] The highly electron-rich trimethoxy-substituted benzene ring is susceptible to attack by a nitronium ion (NO₂⁺), which is generated in situ from the reaction of a nitric acid source with a strong acid, typically sulfuric acid.[3][4]
The three methoxy groups are activating, ortho-, para-directing groups. However, the steric hindrance from the methoxy groups at positions 3 and 5, and the ester group at position 1, directs the incoming nitro group to the less sterically hindered ortho position (position 2).
Reaction Pathway Diagram
Caption: Reaction mechanism for the nitration of Methyl 3,4,5-trimethoxybenzoate.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Product Yield
Question: I followed the protocol, but my final yield of this compound is very low, or I isolated only starting material. What could be the cause?
Answer: Low or no product yield can stem from several factors, primarily related to the generation and stability of the nitronium ion, as well as the reaction conditions.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Nitronium Ion Generation | The nitronium ion (NO₂⁺) is the active electrophile. Its formation from nitric acid and sulfuric acid is an equilibrium process.[3][4] If the acid mixture is not sufficiently strong or if the nitric acid is of low concentration (e.g., not fuming or concentrated), the concentration of NO₂⁺ will be too low for the reaction to proceed efficiently. | Use concentrated (70%) or fuming nitric acid and concentrated sulfuric acid. Ensure the acids are fresh and have not absorbed atmospheric moisture, which would dilute them. |
| Reaction Temperature Too Low | While low temperatures are crucial to control the reaction's exothermicity and prevent side reactions, a temperature that is too low can significantly slow down the rate of reaction, leading to incomplete conversion. | Maintain the reaction temperature within the optimal range, typically between 0-10°C during the addition of the nitrating agent.[5] After the addition is complete, allowing the reaction to stir at room temperature for a period can help drive it to completion.[6][7] |
| Premature Quenching | Adding the reaction mixture to ice water too soon will quench the reaction before it has gone to completion. | Ensure an adequate reaction time after the addition of the nitrating mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion. |
| Hydrolysis of the Ester | The strongly acidic conditions can lead to the hydrolysis of the methyl ester group, forming the corresponding carboxylic acid, which may be lost during workup or purification. | Keep the reaction time as short as is necessary for complete conversion of the starting material. Prolonged exposure to strong acid, especially at elevated temperatures, will favor hydrolysis.[8] |
| Poor Quality Starting Material | Impurities in the Methyl 3,4,5-trimethoxybenzoate can interfere with the reaction. | Ensure the purity of the starting material. Recrystallization or column chromatography of the starting material may be necessary if its purity is questionable. |
Problem 2: Formation of Dark-Colored Byproducts
Question: My reaction mixture turned dark brown/black, and the isolated product is heavily colored. What is causing this, and how can I prevent it?
Answer: The formation of dark-colored byproducts is a common issue in the nitration of activated aromatic rings and is often indicative of oxidation and polymerization side reactions.[9]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Reaction Temperature Too High | Nitration is a highly exothermic reaction.[10] If the temperature is not carefully controlled, it can lead to runaway reactions, causing oxidation of the electron-rich aromatic ring and subsequent polymerization, resulting in tarry, colored byproducts.[5] | Maintain strict temperature control, especially during the addition of the nitrating mixture. Use an ice-salt bath if necessary to keep the temperature below 5-10°C.[5] Add the nitrating agent dropwise and very slowly.[6][7] |
| Excess Nitrating Agent | Using a large excess of the nitrating agent can lead to over-nitration (dinitration) or oxidation of the substrate. | Use a controlled stoichiometry of the nitrating agent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient. |
| Localized Hotspots | Poor mixing can lead to localized areas of high temperature where the nitrating agent is added, even if the overall temperature of the reaction bath is low. | Ensure vigorous and efficient stirring throughout the addition of the nitrating agent. |
Problem 3: Product is an Oil and Fails to Solidify
Question: After pouring the reaction mixture onto ice, my product separated as an oil and did not solidify. How can I induce crystallization?
Answer: The product, this compound, is a solid at room temperature.[11] Failure to solidify upon quenching is often due to the presence of impurities that depress the melting point.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Presence of Impurities | Unreacted starting material, ortho/para isomers, and other byproducts can act as impurities that prevent the product from crystallizing. | Scratch the inside of the flask with a glass rod at the oil-water interface to provide a nucleation site for crystallization.[6] If scratching fails, try adding a seed crystal of the pure product. |
| Incomplete Reaction | If a significant amount of the starting material remains, it can form an eutectic mixture with the product, lowering the melting point. | Allow the reaction to proceed for a longer duration or consider optimizing other reaction parameters to drive the reaction to completion. Use TLC to monitor the reaction progress. |
| Solvent Trapping | Trace amounts of the reaction solvent or workup solvents can be trapped in the product, preventing solidification. | After separating the oil, try dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), drying the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), and then removing the solvent under reduced pressure. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Many nitration reactions are performed "neat," meaning without a solvent other than the sulfuric acid that is part of the nitrating mixture.[12] However, for substrates that are solid, a co-solvent may be necessary. Glacial acetic acid is a common choice as it is inert to the nitrating conditions and can help to dissolve the starting material.[13] In some cases, an inert chlorinated solvent like dichloromethane has been used, but this can sometimes lead to a biphasic reaction mixture.[12]
Q2: How can I purify the final product?
A2: The most common method for purifying this compound is recrystallization.[14] A mixed solvent system, such as ethanol-water or methanol, is often effective.[5][7] The crude product is dissolved in a minimum amount of the hot alcohol, and then water is added dropwise until the solution becomes slightly cloudy. Upon cooling, the pure product should crystallize. Column chromatography on silica gel using a hexane/ethyl acetate solvent system is also an effective purification method.[6][13]
Q3: Can I use a different nitrating agent?
A3: While a mixture of nitric acid and sulfuric acid is the most common nitrating agent, other reagents can be used. For example, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can sometimes provide cleaner reactions.[12] Another alternative is the use of a nitrate salt, such as potassium nitrate (KNO₃), in the presence of concentrated sulfuric acid.[12] However, for this specific substrate, the standard nitric acid/sulfuric acid protocol is well-established.
Q4: How do I safely handle the reagents involved?
A4: EXTREME CAUTION must be exercised when working with concentrated nitric and sulfuric acids. They are highly corrosive and strong oxidizing agents.[7]
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Work in a well-ventilated fume hood.
-
When preparing the nitrating mixture, always add the sulfuric acid to the nitric acid slowly and with cooling .[7] NEVER add nitric acid to sulfuric acid, as this can cause a dangerous exothermic reaction.
-
Be prepared for a highly exothermic reaction when adding the nitrating mixture to your substrate.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Preparation of the Substrate Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,4,5-trimethoxybenzoate in glacial acetic acid (if used as a co-solvent) or concentrated sulfuric acid.
-
Cool the flask in an ice-water or ice-salt bath to 0-5°C with continuous stirring.
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice bath.[7] Always add acid to acid with caution.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise to the cooled solution of the substrate over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10°C.[5][13]
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes, and then let it warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing crushed ice with stirring.[6][7]
-
A precipitate of the crude product should form. If it oils out, refer to the troubleshooting section.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[6][7]
-
-
Purification:
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the synthesis.
IV. References
-
Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate. Available at: [Link]
-
CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Google Patents. Available at:
-
Preparation of Methyl 3-nitrobenzoate. University of South Alabama. Available at: [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available at: [Link]
-
Nitration of methyl benzoate | Resource. RSC Education. Available at: [Link]
-
CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Google Patents. Available at:
-
What is the synthesis of methyl 3-nitrobenzoate? Quora. Available at: [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]
-
Nitration of Benzene. Chemistry Steps. Available at: [Link]
-
Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Patsnap. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Supporting Information. CDC Stacks. Available at: [Link]
-
Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Organic Chemistry Tutor. Available at: [Link]
-
CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents. Available at:
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Nitration and aromatic reactivity. ScienceDirect. Available at: [Link]
-
Nitration of 1,3,5-trimethoxybenzene. ResearchGate. Available at: [Link]
-
ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Organic Syntheses Procedure. Available at: [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Available at: [Link]
-
US4506089A - Preparation of methyl m-nitrobenzoate. Google Patents. Available at:
-
Nitration of 1,3,5-Trimethoxybenzene. ResearchGate. Available at: [Link]
-
3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357. PubChem. Available at: [Link]
-
Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem.com. Available at: [Link]
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troubleshooting common problems in Methyl 3,4,5-trimethoxy-2-nitrobenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges of this synthesis, ensuring a successful and efficient experimental workflow.
Synthesis Overview
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common laboratory-scale approach involves the electrophilic aromatic substitution (nitration) of Methyl 3,4,5-trimethoxybenzoate. This reaction typically utilizes a nitrating agent, such as fuming nitric acid, in a suitable solvent like acetic acid.
While the reaction appears straightforward, its success is highly dependent on precise control over reaction conditions. The electron-donating nature of the three methoxy groups on the benzene ring makes the substrate highly activated, increasing the susceptibility to side reactions if not performed under optimal conditions.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the synthesis of this compound, providing a clear path to resolution.
Question 1: My reaction yielded a significant amount of an oily or gummy substance instead of the expected crystalline product. What went wrong?
Answer: The formation of an oily or gel-like product is a common issue and often points to the presence of impurities or incomplete solidification.[1] Several factors can contribute to this:
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Ester Hydrolysis: The acidic conditions of the nitration reaction, especially during the workup phase, can lead to the hydrolysis of the methyl ester back to the carboxylic acid (3,4,5-trimethoxy-2-nitrobenzoic acid).[1] Carboxylic acids can be stickier and more difficult to crystallize than their corresponding esters.
-
Presence of Impurities: The presence of unreacted starting material, isomeric byproducts, or dinitro compounds can lower the melting point of the mixture and inhibit crystallization.[2]
-
Insufficient Cooling/Precipitation Time: The product may require more time at a lower temperature to fully precipitate from the reaction mixture upon quenching with ice water.
Solutions:
-
Minimize Water Contact During Workup: Ensure the reaction mixture is poured into a sufficient amount of crushed ice to keep the temperature low and dilute the acid quickly. Work efficiently to filter the product once the ice has melted to minimize contact time with the aqueous acidic solution.
-
Purification: The oily product can often be purified. Attempt to dissolve the crude material in a suitable solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. After drying and concentrating the organic layer, attempt to recrystallize the product.
-
Scratching and Seeding: If the product is slow to crystallize from the quench solution, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If you have a small amount of pure product from a previous successful reaction, adding a seed crystal can also initiate crystallization.
Question 2: The yield of my reaction is consistently low. How can I improve it?
Answer: Low yields can be attributed to several factors, from suboptimal reaction conditions to the formation of unwanted side products.[3]
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Inadequate Temperature Control: The nitration of the highly activated Methyl 3,4,5-trimethoxybenzoate is a very exothermic reaction. If the temperature is not strictly controlled (typically kept low with an ice bath), the rate of side reactions, such as the formation of dinitro compounds or oxidative degradation, increases significantly, leading to a lower yield of the desired product.[2][4]
-
Incorrect Reagent Stoichiometry: An excess of the nitrating agent can lead to over-nitration, while an insufficient amount will result in incomplete conversion of the starting material.
-
Purity of Starting Material: The purity of the starting Methyl 3,4,5-trimethoxybenzoate is crucial. Impurities in the starting material can interfere with the reaction and contribute to a lower yield.[2]
Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain the reaction temperature between 0-5 °C during the addition of the nitrating agent. | Minimizes the formation of dinitro and other byproducts.[2] |
| Reagent Addition | Add the nitrating agent dropwise with vigorous stirring. | Ensures even heat distribution and prevents localized overheating. |
| Stoichiometry | Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the nitrating agent. | Drives the reaction to completion without promoting excessive side reactions. |
| Starting Material | Ensure the Methyl 3,4,5-trimethoxybenzoate is pure and dry. | Impurities can lead to discoloration and side reactions.[2] |
Question 3: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely impurities and how can I remove them?
Answer: The presence of multiple spots on a TLC plate is a strong indicator of byproduct formation. For this specific reaction, the common impurities include:
-
Unreacted Starting Material: Methyl 3,4,5-trimethoxybenzoate.
-
Isomeric Products: While the nitro group is directed to the 2-position due to the activating effect of the methoxy groups, small amounts of other isomers may form.
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitrobenzoate derivatives.[2]
-
Phenolic Byproducts: Harsh reaction conditions can lead to the demethylation of the methoxy groups, resulting in phenolic impurities.[2]
Purification Strategy:
The most effective method for purifying this compound from these impurities is recrystallization .
-
Solvent Selection: A mixture of ethanol and water, or methanol, is often effective.[5] The ideal solvent system will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[6]
For more challenging separations, column chromatography on silica gel can be employed. A solvent system such as a mixture of hexanes and ethyl acetate is a good starting point for elution.[7]
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid in this reaction?
A1: Acetic acid serves as a solvent that can dissolve the starting material, Methyl 3,4,5-trimethoxybenzoate, and is relatively stable to the strong oxidizing conditions of the nitrating mixture. It provides a homogeneous reaction medium.
Q2: Can I use a different nitrating agent, such as a mixture of nitric acid and sulfuric acid?
A2: While a mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent for many aromatic compounds,[5] for a highly activated substrate like Methyl 3,4,5-trimethoxybenzoate, this can be too harsh and may lead to a higher proportion of side products. Fuming nitric acid in acetic acid provides a more controlled nitration.[8]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an excellent technique to monitor the reaction's progress.[9] By taking small aliquots from the reaction mixture over time and running them on a TLC plate against a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system would be a mixture of hexanes and ethyl acetate.
Q4: What are the key safety precautions I should take during this synthesis?
A4: This reaction involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating agent should be done slowly and carefully in an ice bath to control the exothermic reaction.
Q5: My final product is a pale yellow solid. Is this normal?
A5: Yes, it is common for the crude product of a nitration reaction to have a pale yellow color.[6] This can be due to the presence of minor impurities or the inherent color of the nitro compound. Recrystallization should yield a purer, often colorless or very pale yellow crystalline solid.
Experimental Protocols
Protocol 1: Synthesis of this compound[8]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3,4,5-trimethoxybenzoate in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
While maintaining the temperature and stirring vigorously, slowly add fuming nitric acid dropwise over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 16 hours.
-
Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice with constant stirring.
-
A solid precipitate should form. Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, air-dried product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., a 9:1 ethanol:water mixture).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Visualizing the Workflow and Troubleshooting
Diagram 1: Synthesis and Workup Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield.
References
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 12, 2026, from [Link]
- Fotie, J., Olvera, A., & Suraj, K. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 44, 328-336.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved January 12, 2026, from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Truman State University. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved January 12, 2026, from [Link]
-
Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Retrieved January 12, 2026, from [Link]
-
YouTube. (2024, August 13). Nitration of Methyl Benzoate. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved January 12, 2026, from [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved January 12, 2026, from [Link]
-
Zenodo. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
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- 6. youtube.com [youtube.com]
- 7. southalabama.edu [southalabama.edu]
- 8. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
identifying and removing impurities from Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Introduction
Methyl 3,4,5-trimethoxy-2-nitrobenzoate is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. The purity of this compound is paramount, as even minor impurities can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and final products. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and removing common impurities encountered during and after its synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that users may encounter during their experiments in a direct question-and-answer format.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is primarily dictated by the reaction conditions of the electrophilic nitration of Methyl 3,4,5-trimethoxybenzoate. Key potential impurities include:
-
Unreacted Starting Material (SM): Methyl 3,4,5-trimethoxybenzoate. This is common if the reaction does not go to completion.
-
Isomeric Byproducts: Primarily Methyl 3,4,5-trimethoxy-6-nitrobenzoate. The powerful ortho, para-directing effect of the methoxy groups can lead to nitration at the 6-position, although this is generally less favored than the 2-position due to sterics.
-
Dinitrated Byproducts: Over-nitration can occur if reaction conditions are too harsh (e.g., elevated temperature, prolonged reaction time, or excess nitrating agent), leading to products like Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate.[1]
-
Hydrolyzed Product: 3,4,5-trimethoxy-2-nitrobenzoic acid. This can form if moisture is present during the reaction or aqueous workup, leading to the hydrolysis of the methyl ester.
-
Residual Acids: Traces of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) from the nitrating mixture may persist after the initial workup.
Q2: I've just finished my reaction. What is the quickest way to assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for the initial purity assessment.[2] It provides a qualitative snapshot of the number of components in your crude mixture.
By spotting your crude material alongside the starting material, you can quickly visualize the reaction's progress.[2] The desired product, this compound, is more polar than the starting material due to the addition of the nitro group. Therefore, it will have a lower Retention Factor (Rƒ) value on a silica gel TLC plate. Conversely, dinitrated byproducts will be even more polar and exhibit a significantly lower Rƒ value.[1]
-
Quick Protocol:
-
Dissolve a tiny amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot it on a silica gel TLC plate.
-
Develop the plate in a chamber with a mobile phase such as 8:2 Hexane/Ethyl Acetate .[3]
-
Visualize the spots under a UV lamp (254 nm).[2] A pure product should ideally show a single spot.
-
Q3: My product's melting point is 6-8 °C lower than the literature value and melts over a wide range. What does this signify?
A3: A broad and depressed melting point is a classic indicator of an impure substance.[1] Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, requiring less energy to break it down, which results in a lower and broader melting range. This strongly suggests the presence of one or more of the impurities mentioned in Q1. Further purification is required.
Q4: My ¹H NMR spectrum shows the expected peaks for my product, but there are several other small signals in the aromatic and methoxy regions. How can I interpret this?
A4: The presence of minor peaks in the NMR spectrum confirms that your sample is impure. Here’s how to approach the interpretation:
-
Starting Material: Look for a singlet in the aromatic region corresponding to the two equivalent protons of Methyl 3,4,5-trimethoxybenzoate.
-
Desired Product: The target compound, this compound, will show a single proton as a singlet in the aromatic region.
-
Isomeric Impurities: The 6-nitro isomer would also show a singlet in the aromatic region, but its chemical shift will be slightly different. The integration values of these minor aromatic peaks relative to your main product's peak can help quantify the level of isomeric impurity.
-
Dinitrated Impurities: These highly substituted compounds may not have any aromatic protons, but their methoxy signals might be visible and distinct from your product's signals.
-
Reference Spectra: Comparing your spectrum to a known, pure reference spectrum of this compound is the most reliable way to confirm peak assignments.[4][5]
Q5: My TLC shows three distinct spots. How do I determine what they are and choose the best purification method?
A5: Let's assume you are using a normal-phase silica gel plate. The Rƒ values are inversely proportional to the polarity of the compounds.
-
Highest Rƒ Spot: This is the least polar component, which is almost certainly the unreacted starting material , Methyl 3,4,5-trimethoxybenzoate.
-
Middle Rƒ Spot: This is your desired product , this compound.
-
Lowest Rƒ Spot: This is the most polar component. It could be a dinitrated byproduct or the hydrolyzed carboxylic acid .[1]
Choosing a Purification Method: The significant difference in polarity between these components makes flash column chromatography the ideal method for separation.[6] Recrystallization might work if one impurity is present in a very small amount, but it will be ineffective at separating a complex mixture like this.
Q6: My product "oils out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?
A6: "Oiling out" typically occurs for two main reasons:
-
High Impurity Load: A high concentration of impurities can significantly depress the melting point of the mixture, causing it to separate as a liquid (oil) at a temperature where it is no longer soluble.[7]
-
Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be higher than the melting point of your impure product.[7]
Troubleshooting Steps:
-
Pre-purify with Chromatography: The most robust solution is to first perform column chromatography to remove the bulk of the impurities. The resulting partially purified solid will be much more amenable to recrystallization.[7]
-
Change Solvents: Try a lower-boiling point solvent or a different solvent system. For many nitrobenzoates, methanol or an ethanol/water mixture is effective.[8]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages oil formation over crystal nucleation.[7]
Data & Analytical Parameters
Table 1: Characteristics of Common Impurities
| Impurity Name | Structure | Typical TLC Rƒ (vs. Product) | Key Analytical Signature |
| Methyl 3,4,5-trimethoxybenzoate (Starting Material) | C₁₁H₁₄O₅ | Higher | ¹H NMR: Aromatic singlet (~7.2 ppm, 2H). |
| This compound (Product) | C₁₁H₁₃NO₇ | Reference | ¹H NMR: Aromatic singlet (~7.3 ppm, 1H). MS: m/z 271.07. [3] |
| Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate | C₁₁H₁₂N₂O₉ | Much Lower | No aromatic protons in ¹H NMR. Higher molecular weight in MS. |
| 3,4,5-trimethoxy-2-nitrobenzoic acid | C₁₀H₁₁NO₇ | Lower | ¹H NMR: Broad singlet (>10 ppm) for carboxylic acid proton. |
Table 2: Recommended Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase (Eluent) | Key Recommendation |
| Analytical TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (8:2 v/v) | Aim for a product Rƒ of ~0.3-0.4 for optimal separation visualization.[6] |
| Flash Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Gradient elution starting with Hexane:Ethyl Acetate (9:1) and gradually increasing to (7:3). | Dry loading the crude product onto silica gel is recommended for better resolution.[1][7] |
| Preparative HPLC | C18 Reverse-Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Suitable for high-purity isolation of small quantities.[9] |
Experimental Protocols & Workflows
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Preparation: Pour a 7:3 or 8:2 (v/v) mixture of hexane/ethyl acetate into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close it.
-
Spotting: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Using separate capillary tubes, spot the starting material (if available), a co-spot (starting material and crude product on the same spot), and the crude product in separate lanes. Keep spots small.
-
Development: Place the plate in the chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a 254 nm UV lamp and circle them with a pencil. Calculate the Rƒ values for all spots.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Optimization: First, determine the optimal eluent system using TLC. The ideal system will give your desired product an Rƒ value of approximately 0.35.[1]
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Ensure the silica bed is uniform and free of air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[7]
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified solid.[6]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is highly soluble when hot but poorly soluble when cold. Methanol or ethanol are good starting points.[8][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent while stirring until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals.[1]
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Filtration & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove soluble impurities from their surface.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualized Workflows
Diagram 1: Impurity Identification & Removal Workflow
Caption: Decision tree for selecting the optimal purification method.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Methyl 3-hydroxy-2-nitrobenzoate by Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Methyl 3-hydroxy-2-nitrobenzoate.
- BenchChem. (n.d.). Technical Support Center: Purification of Methyl 3-methoxy-4-nitrobenzoate.
-
ResearchGate. (2025). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
- BenchChem. (n.d.). Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. Methyl p-nitrobenzoate | SIELC Technologies [sielc.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technisches Support-Center: Optimierung der Nitrierung von Methyl-3,4,5-trimethoxybenzoat
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Optimierung der Reaktionsbedingungen für die Nitrierung von Methyl-3,4,5-trimethoxybenzoat zugeschnitten ist.
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Nitrierungsreaktion von Methyl-3,4,5-trimethoxybenzoat durchführen. Unser Ziel ist es, Ihnen durch detaillierte Fehlerbehebungsanleitungen, häufig gestellte Fragen (FAQs) und bewährte Protokolle zu helfen, Ihre Reaktionsbedingungen zu optimieren, die Ausbeute zu maximieren und die Reinheit des Produkts zu gewährleisten.
Sicherheit geht vor: Umgang mit Nitrierungsreagenzien
Nitrierungsreaktionen sind von Natur aus gefährlich und erfordern strikte Sicherheitsprotokolle. Die Reaktion ist stark exotherm, und eine unzureichende Temperaturkontrolle kann zu einem thermischen Durchgehen führen.[1]
-
Persönliche Schutzausrüstung (PSA): Tragen Sie immer säurebeständige Handschuhe, eine Schutzbrille, einen Gesichtsschutz und einen Laborkittel.[1][2]
-
Belüftung: Führen Sie alle Schritte in einem gut funktionierenden Abzug durch, um das Einatmen von korrosiven und toxischen Dämpfen wie Stickstoffdioxid (NO₂), einem rötlich-braunen Gas, das als Nebenprodukt entstehen kann, zu vermeiden.[1][3]
-
Notfallausrüstung: Stellen Sie sicher, dass eine Notdusche und eine Augenspülstation leicht zugänglich sind.[4]
-
Umgang mit Säuren: Beim Verdünnen von Säuren immer die Säure langsam unter Rühren ins Wasser geben, niemals umgekehrt.[4] Gemischte Säurelösungen (Salpetersäure und Schwefelsäure) sind extrem korrosiv.[5][6]
-
Entsorgung: Entsorgen Sie alle sauren Abfälle gemäß den örtlichen Vorschriften für gefährliche Abfälle.[4]
Fehlerbehebungsanleitung
Hier finden Sie Lösungen für häufig auftretende Probleme bei der Nitrierung von Methyl-3,4,5-trimethoxybenzoat.
F1: Warum erhalte ich eine sehr geringe oder gar keine Ausbeute meines gewünschten Nitro-Produkts?
A1: Eine niedrige Ausbeute kann auf mehrere Faktoren zurückzuführen sein, die oft mit der Aktivierung des Elektrophils und den Reaktionsbedingungen zusammenhängen.
-
Ursache A: Unwirksames Nitrierungsreagenz
-
Erklärung: Das aktive Elektrophil bei der Nitrierung ist das Nitroniumion (NO₂⁺). Es wird typischerweise in situ aus Salpetersäure und einer stärkeren Säure wie Schwefelsäure erzeugt.[7][8] Wenn die Säuren nicht ausreichend konzentriert sind, wird die Bildung des Nitroniumions beeinträchtigt.
-
Lösung: Verwenden Sie hochkonzentrierte Salpetersäure (65-70%) und Schwefelsäure (>95%). Stellen Sie sicher, dass die Reagenzien frisch sind und nicht durch Luftfeuchtigkeit verdünnt wurden.
-
-
Ursache B: Falsche Reaktionstemperatur
-
Erklärung: Obwohl hohe Temperaturen die Reaktionsgeschwindigkeit erhöhen, können sie auch zu Zersetzung und Nebenreaktionen führen. Für diese spezielle Reaktion ist eine niedrige Temperatur entscheidend, um die Bildung des Nitroniumions zu begünstigen und seine Stabilität zu erhalten.
-
Lösung: Halten Sie die Reaktionstemperatur streng im Bereich von 0–10 °C, insbesondere während der Zugabe des Nitrierungsreagenzes.[9][10] Verwenden Sie ein Eis-Salz-Bad für eine bessere Temperaturkontrolle.
-
-
Ursache C: Anwesenheit von Wasser
-
Erklärung: Wasser kann mit dem Nitroniumion reagieren und es unwirksam machen.[6][10] Es kann auch die Schwefelsäure verdünnen, was deren Fähigkeit zur Erzeugung des Nitroniumions verringert.
-
Lösung: Stellen Sie sicher, dass alle Glasgeräte vollständig trocken sind. Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, wenn die Luftfeuchtigkeit hoch ist.
-
-
Ursache D: Unreines Ausgangsmaterial
-
Erklärung: Verunreinigungen im Methyl-3,4,5-trimethoxybenzoat können mit den Nitrierungsreagenzien reagieren und unerwünschte Nebenprodukte bilden oder die Reaktion hemmen.
-
Lösung: Überprüfen Sie die Reinheit Ihres Ausgangsmaterials mittels NMR oder Schmelzpunktbestimmung. Reinigen Sie es bei Bedarf durch Umkristallisation.
-
F2: Ich beobachte die Bildung mehrerer Produkte und habe Schwierigkeiten, eine gute Regioselektivität zu erreichen. Wie kann ich das verbessern?
A2: Die Regioselektivität wird durch die dirigierenden Effekte der Substituenten am Benzolring bestimmt. Eine schlechte Selektivität ist oft eine Folge einer unzureichenden Reaktionskontrolle.
-
Ursache A: Unzureichende Temperaturkontrolle
-
Erklärung: Dies ist der kritischste Faktor. Die Reaktion ist stark exotherm. Ein Temperaturanstieg über den optimalen Bereich (typischerweise 0–15 °C) kann Nebenreaktionen, einschließlich Dinitrierung und Oxidation der Methoxygruppen, fördern.[10]
-
Lösung: Halten Sie die Temperatur strikt unter 15 °C, idealerweise zwischen 5–10 °C.[10] Fügen Sie das Nitrierungsreagenz sehr langsam (tropfenweise) hinzu, um eine exotherme Reaktion zu vermeiden.
-
-
Ursache B: Zu schnelle Zugabe des Nitrierungsreagenzes
-
Erklärung: Eine schnelle Zugabe des Nitrierungsgemisches führt zu lokalen "Hot Spots" in der Reaktionsmischung, die zu einem Kontrollverlust über die Regioselektivität und zur Bildung von Nebenprodukten führen.[6][10]
-
Lösung: Fügen Sie das Nitrierungsgemisch über einen längeren Zeitraum (z. B. 15–30 Minuten) tropfenweise unter kräftigem Rühren hinzu, um eine gleichmäßige Temperatur und Konzentration zu gewährleisten.[8][11]
-
-
Ursache C: Übernitrierung (Dinitrierung)
-
Erklärung: Der Benzolring von Methyl-3,4,5-trimethoxybenzoat ist durch die drei Methoxygruppen stark aktiviert, was ihn anfällig für eine weitere Nitrierung machen kann, wenn die Bedingungen zu harsch sind.
-
Lösung: Verwenden Sie ein stöchiometrisches Äquivalent oder nur einen geringen Überschuss an Salpetersäure. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) und beenden Sie die Reaktion, sobald das Ausgangsmaterial verbraucht ist.
-
F3: Mein Produkt fällt als Öl aus oder lässt sich nur schwer isolieren und reinigen. Was kann ich tun?
A3: Isolationsprobleme sind oft auf Verunreinigungen oder eine unvollständige Reaktion zurückzuführen.
-
Ursache A: Produkt ölt aus
-
Erklärung: Das Ausölen während der Aufarbeitung (Ausgießen auf Eis) tritt häufig auf, wenn das Produkt durch Nebenprodukte oder nicht umgesetztes Ausgangsmaterial verunreinigt ist, was zu einer Schmelzpunkterniedrigung führt.
-
Lösung: Stellen Sie sicher, dass die Reaktion vollständig abgelaufen ist. Gießen Sie die Reaktionsmischung langsam auf eine große Menge zerstoßenes Eis unter kräftigem Rühren, um eine schnelle Ausfällung des Feststoffs zu fördern.[9] Wenn ein Öl entsteht, versuchen Sie, es in einem minimalen Volumen eines geeigneten Lösungsmittels (z. B. Ethylacetat) zu extrahieren, die organische Phase zu trocknen und das Lösungsmittel zu verdampfen. Das resultierende Rohprodukt kann dann umkristallisiert werden.
-
-
Ursache B: Schwierigkeiten bei der Umkristallisation
-
Erklärung: Die Wahl des falschen Lösungsmittels oder die Anwesenheit von hartnäckigen Verunreinigungen kann die Umkristallisation behindern.
-
Lösung: Für Methyl-3,4,5-trimethoxy-2-nitrobenzoat ist eine Umkristallisation aus Hexan/Ethylacetat-Gemischen oder Methanol/Wasser-Gemischen oft erfolgreich.[11][12] Führen Sie eine Kleinserien-Lösungsmittelprüfung durch, um das optimale System zu finden. Wenn die Umkristallisation fehlschlägt, kann eine Säulenchromatographie an Kieselgel erforderlich sein, um das Produkt zu reinigen.
-
Häufig gestellte Fragen (FAQs)
F1: Was ist die erwartete Regioselektivität für die Nitrierung von Methyl-3,4,5-trimethoxybenzoat und warum?
A1: Die Regioselektivität wird durch die kombinierten elektronischen Effekte der vier Substituenten am Benzolring bestimmt.
-
Aktivierende Gruppen: Die drei Methoxygruppen (-OCH₃) an den Positionen 3, 4 und 5 sind starke ortho, para-dirigierende Aktivatoren. Sie erhöhen die Elektronendichte des Rings, insbesondere an den Positionen ortho und para zu ihnen.
-
Desaktivierende Gruppe: Die Methylestergruppe (-COOCH₃) an Position 1 ist eine mäßig meta-dirigierende Desaktivatorin.
-
Ergebnis: Die Positionen 2 und 6 sind die reaktivsten Stellen. Sie sind ortho zu den stark aktivierenden Methoxygruppen an den Positionen 3 bzw. 5 und meta zur Methoxygruppe an Position 4. Obwohl sie auch ortho zur desaktivierenden Estergruppe sind, überwiegt der starke aktivierende Effekt der Methoxygruppen. Daher wird die Nitrierung bevorzugt an Position 2 (oder 6, die äquivalent ist) stattfinden, um Methyl-3,4,5-trimethoxy-2-nitrobenzoat zu bilden.[12]
F2: Welche Nitrierungssysteme werden üblicherweise verwendet und was sind ihre Vor- und Nachteile?
A2: Es gibt mehrere gängige Nitrierungssysteme, die jeweils für unterschiedliche Substrate geeignet sind.
| Nitrierungssystem | Zusammensetzung | Vorteile | Nachteile |
| Gemischte Säure | Konzentrierte HNO₃ / Konzentrierte H₂SO₄ | Kostengünstig, weit verbreitet, sehr reaktiv.[7] | Stark korrosiv, erzeugt große Mengen an saurem Abfall, kann für stark aktivierte Substrate zu aggressiv sein.[13] |
| Salpetersäure in Essigsäure | Räuchernde HNO₃ / Eisessig | Mildere Bedingungen, oft bessere Selektivität für empfindliche Substrate.[12] | Räuchernde Salpetersäure ist sehr gefährlich, die Reaktionszeiten können länger sein. |
| Salpetersäure in Essigsäureanhydrid | Konzentrierte HNO₃ / (CH₃CO)₂O | Erzeugt Acetylnitrat, ein weniger aggressives Nitrierungsreagenz.[14] | Kann zur Acetylierung von funktionellen Gruppen führen, teurer. |
Für Methyl-3,4,5-trimethoxybenzoat ist das System mit räuchernder Salpetersäure in Eisessig eine gute Wahl, da es eine hohe Ausbeute und gute Selektivität bietet und gleichzeitig die mit dem stark aktivierten Ring verbundenen Risiken minimiert.[12]
F3: Welche analytischen Techniken eignen sich am besten zur Überwachung des Reaktionsfortschritts und zur Charakterisierung des Produkts?
A3: Eine Kombination von Techniken ist ideal:
-
Reaktionsüberwachung: Die Dünnschichtchromatographie (DC) ist die schnellste Methode, um das Verschwinden des Ausgangsmaterials und die Bildung des Produkts zu verfolgen.
-
Produktcharakterisierung:
-
NMR-Spektroskopie (¹H und ¹³C): Dies ist die aussagekräftigste Methode zur Bestätigung der Struktur und zur Überprüfung der Regioselektivität. Das ¹H-NMR-Spektrum des Produkts sollte ein Singulett im aromatischen Bereich aufweisen, das das einzelne verbleibende aromatische Proton an Position 6 anzeigt.
-
Massenspektrometrie (MS): Bestätigt das Molekulargewicht des Produkts.
-
Infrarotspektroskopie (IR): Zeigt das Vorhandensein der Nitrogruppe (typischerweise starke Absorptionen bei ~1530 cm⁻¹ und ~1350 cm⁻¹) und der Ester-Carbonylgruppe (~1720 cm⁻¹).
-
Schmelzpunkt: Ein scharfer Schmelzpunkt ist ein guter Indikator für die Reinheit des Produkts.
-
Visualisierungen & Diagramme
Reaktionsmechanismus
Bildunterschrift: Mechanismus der elektrophilen aromatischen Nitrierung.
Workflow zur Optimierung der Reaktion
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ehs.com [ehs.com]
- 3. researchgate.net [researchgate.net]
- 4. labproinc.com [labproinc.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 14. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
preventing side reactions in the synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing and troubleshooting common side reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical step in the production of various pharmacologically active molecules. The most common route involves the electrophilic aromatic substitution (EAS) nitration of methyl 3,4,5-trimethoxybenzoate. While seemingly straightforward, the three highly activating methoxy groups on the benzene ring present a significant challenge in controlling the regioselectivity and preventing unwanted side reactions.
This guide will address the most frequently encountered issues, providing both preventative measures and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this synthesis?
A1: The primary side products arise from a lack of regioselectivity and over-nitration. The most common impurities include:
-
Methyl 3,4,5-trimethoxy-6-nitrobenzoate: Formation of this isomer occurs due to the ortho,para-directing nature of the methoxy groups.
-
Dinitrated Products: The highly activated ring is susceptible to a second nitration, leading to various dinitro-isomers.[1]
-
Hydrolysis Product (3,4,5-trimethoxy-2-nitrobenzoic acid): If the reaction workup is not carefully controlled, the ester can hydrolyze back to the carboxylic acid.
-
Oxidative Degradation Products: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material and product, especially at elevated temperatures.
Q2: Why is temperature control so critical in this reaction?
A2: The nitration of aromatic compounds is a highly exothermic process.[2] Maintaining a low temperature (typically 0-5 °C) is crucial for several reasons:
-
Selectivity: Lower temperatures favor the desired kinetic product (the 2-nitro isomer) over thermodynamic products and other isomers.
-
Preventing Over-nitration: The rate of the second nitration is more sensitive to temperature increases than the first.[3] Keeping the temperature low significantly reduces the formation of dinitrated byproducts.[3]
-
Minimizing Degradation: The strong acid mixture can cause decomposition of the starting material and product at higher temperatures.[4]
Q3: My reaction yields are consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or a nitrating agent that is not potent enough can lead to unreacted starting material.
-
Side Product Formation: As discussed in Q1, the formation of undesired isomers and dinitrated products will consume your starting material and lower the yield of the desired product.
-
Product Loss During Workup: The product has some solubility in aqueous and organic solvents. Careful extraction and washing procedures are necessary to minimize loss.
-
Mechanical Losses: Transferring the reaction mixture and isolating the product can lead to physical loss of material.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving common problems encountered during the synthesis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of a significant amount of the 6-nitro isomer | 1. Reaction temperature is too high. 2. Nitrating agent is too reactive. | 1. Maintain strict temperature control (0-5 °C) using an ice-salt bath. 2. Consider a milder nitrating agent. Instead of a standard HNO₃/H₂SO₄ mixture, explore alternatives like acetyl nitrate or nitronium tetrafluoroborate which can offer better regioselectivity.[5] |
| Presence of dinitrated products in the final sample | 1. Excessive amount of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the nitrating agent. 2. Strictly maintain low temperatures. [3][4]3. Monitor the reaction by TLC to determine the optimal reaction time. |
| Product oiling out instead of precipitating during workup | 1. Incomplete reaction, leaving unreacted starting material. 2. Presence of significant impurities. 3. Insufficiently cold quench solution. | 1. Verify reaction completion with TLC before quenching. 2. Ensure slow addition of the reaction mixture to a vigorously stirred, large volume of ice-water. 3. If the product remains oily, try scratching the inside of the flask with a glass rod to induce crystallization. |
| Final product is a different color (e.g., yellow or brown) instead of white/off-white | 1. Formation of colored byproducts due to oxidation. 2. Residual acid from the workup. | 1. Ensure the reaction temperature was not allowed to rise significantly. 2. Wash the crude product thoroughly with cold water and a dilute sodium bicarbonate solution to neutralize any remaining acid. 3. Recrystallize the product from a suitable solvent system (e.g., methanol/water) to remove colored impurities. |
Experimental Protocols
Protocol 1: Standard Nitration with Mixed Acid
This protocol outlines the standard procedure for the nitration of methyl 3,4,5-trimethoxybenzoate.
Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3,4,5-trimethoxybenzoate in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.[6][7]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[7][8]
-
Allow the ice to melt completely. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Wash the solid with a small amount of cold methanol to remove any remaining impurities.[7]
-
Dry the product under vacuum.
-
For further purification, recrystallize the product from a methanol/water mixture.[6]
Protocol 2: Alternative Nitration with Fuming Nitric Acid in Acetic Acid
This modified procedure can sometimes offer improved yields and cleaner reactions.[9]
Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Glacial Acetic Acid
-
Fuming Nitric Acid
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
Procedure:
-
Dissolve methyl 3,4,5-trimethoxybenzoate in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise over 30 minutes, maintaining the temperature below 5 °C.[9]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.[9]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography or recrystallization.[9]
Visualizing the Process
Reaction Workflow
The following diagram illustrates the key steps and decision points in the synthesis of this compound.
Caption: Regioselectivity in the nitration of methyl 3,4,5-trimethoxybenzoate.
References
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. In Macroscale and Microscale Organic Experiments. [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. [Link]
-
Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]
-
University of Missouri–St. Louis. (n.d.). Nitration of Methyl Benzoate. [Link]
-
Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. [Link]
-
University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
ResearchGate. (2018). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]
-
ResearchGate. (2002). Nitration of 1,3,5-Trimethoxybenzene. [Link]
- Google Patents. (n.d.).
-
YouTube. (2018). Nitration of Methyl Benzoate. [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
-
Pen-y-bryn. (n.d.). Electrophilic substitution-Nitration of aromatic rings. [Link]
-
PubMed. (2007). One step conversion of toxic beta-asarone from Acorus calamus into 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane and asaronaldehyde occurring in Piper clusii. [Link]
-
Western Oregon University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
A Level Chemistry. (n.d.). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. [Link]
-
Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. [Link]
-
Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
YouTube. (2022). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). [Link]
-
ResearchGate. (2011). A mild and convenient procedure for the conversion of toxic beta-asarone into rare phenylpropanoids: 2,4,5-trimethoxycinnamaldehyde and gamma-asarone. [Link]
-
Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. [Link]
- Google Patents. (n.d.).
-
Indian Journal of Physiology and Pharmacology. (1970). /3- ASARONE (! [Link]
-
PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. [Link]
-
PubMed. (2004). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. [Link]
-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
ResearchGate. (n.d.). Formation of Nitroform in the Nitration of Gem‐Dinitro Compounds. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Welcome to the technical support center for the purification of Methyl 3,4,5-trimethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important organic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through the nitration of Methyl 3,4,5-trimethoxybenzoate, can present several purification challenges.[1] The primary difficulties arise from the formation of isomeric byproducts, residual starting materials, and potential side reactions such as hydrolysis. Achieving high purity often requires a multi-step approach combining different purification techniques.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My purified product still shows the presence of the starting material, Methyl 3,4,5-trimethoxybenzoate, upon analysis (e.g., by TLC or HPLC). How can I remove it?
Answer:
The presence of unreacted starting material is a common issue, often due to incomplete nitration. The polarity difference between the starting material and the desired nitro-compound is the key to their separation.
Causality: The nitro group (-NO₂) is strongly electron-withdrawing, making this compound more polar than the starting material, Methyl 3,4,5-trimethoxybenzoate.[2][3] This difference in polarity allows for effective separation using chromatographic techniques.
Troubleshooting Protocol:
-
Optimize Column Chromatography: Column chromatography is the most effective method for this separation.[3][4][5]
-
Stationary Phase: Silica gel (100-200 mesh) is a suitable choice.[4]
-
Mobile Phase Selection: A solvent system of hexane and ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 6:4).[2][4] This gradient elution will first elute the less polar starting material, followed by the more polar desired product.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the fractions.[5] Combine the fractions that contain the pure product.
-
-
Recrystallization (if chromatography is not sufficient): While less effective for separating compounds with very similar polarities, recrystallization can be attempted.
Question 2: My NMR analysis indicates the presence of an isomeric byproduct. How can I separate these isomers?
Answer:
The nitration of substituted benzene rings can often lead to the formation of different positional isomers. In the case of Methyl 3,4,5-trimethoxybenzoate, nitration can potentially occur at the 2- or 6-position. While the 2-nitro isomer is the expected major product due to directing effects, the formation of other isomers is possible.
Causality: The separation of isomers is challenging due to their similar physical and chemical properties. However, even small differences in polarity and crystal packing can be exploited for purification.
Troubleshooting Protocol:
-
High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative scale, HPLC can provide excellent resolution of isomers.
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent at a given temperature.
-
Procedure: Dissolve the mixture in a minimum amount of a suitable hot solvent and allow it to cool slowly. The less soluble isomer will crystallize out first. The process may need to be repeated several times to achieve high purity.
-
-
Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a viable option to separate isomers.
Question 3: My product is an oil and will not solidify, or it appears discolored. What could be the cause and how do I fix it?
Answer:
The product appearing as an oil or being discolored often indicates the presence of impurities that inhibit crystallization or are colored.
Causality:
-
Oily Product: The presence of residual solvents or byproducts can lower the melting point of the mixture, causing it to remain an oil. Incomplete reaction or side reactions during nitration can also lead to oily byproducts.[9]
-
Discoloration: The formation of nitrophenolic compounds or other colored byproducts during the nitration reaction can lead to a yellow or brownish color.[10]
Troubleshooting Protocol:
-
Purification by Column Chromatography: This is the most effective first step to remove a wide range of impurities. Follow the protocol outlined in Question 1.
-
Washing with a Non-polar Solvent: If the product is a solid but discolored, washing the crude solid with a cold, non-polar solvent like hexane can help remove less polar colored impurities.
-
Recrystallization from a Suitable Solvent: After initial purification, recrystallization can help to obtain a pure, crystalline product.
-
Charcoal Treatment: If the discoloration persists after chromatography and recrystallization, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. Be aware that this can also lead to some loss of the desired product.
Question 4: I suspect my product has undergone hydrolysis to the corresponding carboxylic acid. How can I confirm this and remove the acidic impurity?
Answer:
Hydrolysis of the methyl ester to the carboxylic acid can occur if water is present, especially under acidic or basic conditions.[11][12]
Causality: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base. The resulting carboxylic acid is significantly more polar than the ester.
Troubleshooting Protocol:
-
Confirmation of Hydrolysis:
-
TLC Analysis: The carboxylic acid will have a much lower Rf value (be more polar) than the ester on a silica gel TLC plate. It may even streak from the baseline.
-
IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the C=O stretch of the carbonyl group.
-
NMR Spectroscopy: The appearance of a broad singlet in the downfield region (typically >10 ppm) is indicative of a carboxylic acid proton.
-
-
Removal of the Carboxylic Acid:
-
Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The desired ester will remain in the organic layer. Afterwards, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Column Chromatography: The highly polar carboxylic acid will adhere strongly to the silica gel, allowing for easy separation from the less polar ester.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for recrystallizing this compound?
A1: While the optimal solvent must be determined empirically, a good starting point is methanol or a mixture of ethanol and water.[6][7][9] The goal is to find a solvent that dissolves the compound when hot but allows for good crystal formation upon cooling.
Q2: What are the recommended conditions for column chromatography?
A2:
-
Stationary Phase: Silica gel (100-200 mesh).[4]
-
Mobile Phase: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.[2][4]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and effective method.[5] Spot each fraction on a TLC plate and elute with the same or a slightly more polar solvent system than the one used for the column. Visualize the spots under a UV lamp.
Q4: What analytical techniques are best for confirming the purity and identity of the final product?
A4: A combination of techniques is recommended for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities.[13]
-
High-Performance Liquid Chromatography (HPLC): Excellent for assessing purity and quantifying trace impurities.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight.[14]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[15]
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis for Solvent System Optimization: Before running the column, determine the optimal mobile phase using TLC. The ideal solvent system should give a good separation between the product and impurities, with an Rf value of approximately 0.2-0.4 for the desired compound.[4]
-
Column Packing (Slurry Method):
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and tap gently to ensure even packing and remove air bubbles.[4]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product).
-
Evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system.
-
Gradually increase the polarity of the mobile phase.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid just dissolves.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature below the product's melting point.
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
References
-
ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2016, January 29). Nitration of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Retrieved from [Link]
- Google Patents. (n.d.). US Patent for Process for preparing gefitinib.
-
ResearchGate. (2025, August 7). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Retrieved from [Link]
-
OCR (B) Chemistry A-Level. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
- N/A. (n.d.).
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Pearson+. (2024, July 21). Methyl p-nitrobenzoate has been found to undergo saponification. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Methyl 3,4,5-trimethoxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
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Technical Support Center: A Guide to Increasing the Purity of Crude Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with Methyl 3,4,5-trimethoxy-2-nitrobenzoate and encountering challenges in achieving the desired purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My isolated product has a low and broad melting point (e.g., below 65°C). What is the likely cause and how do I fix it?
A1: A low and broad melting point is a classic indicator of impurities. The presence of foreign molecules disrupts the uniform crystal lattice of your target compound, requiring less energy to transition to a liquid state. For this compound, which should have a sharp melting point between 66-70°C, this is a clear sign that purification is necessary.[1][2][3][4]
Primary Cause: The most common culprits are unreacted starting material (Methyl 3,4,5-trimethoxybenzoate) or isomeric byproducts formed during the nitration reaction. Nitration of substituted benzene rings can sometimes yield small amounts of other regioisomers.[5][6]
Recommended Solution: Recrystallization
Recrystallization is the most effective first-line approach for removing small to moderate amounts of impurities. The principle relies on the differential solubility of your product and the impurities in a chosen solvent at different temperatures.
-
Causality: An ideal solvent will dissolve your crude product completely at its boiling point but will be a poor solvent for it at low temperatures (e.g., 0-4°C). Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). For nitrobenzoate esters, methanol or ethanol/water mixtures are often effective.[5][7][8]
See Protocol 1 for a detailed recrystallization procedure.
Q2: My TLC and/or HPLC analysis shows multiple spots/peaks that are very close to my main product. Recrystallization isn't separating them. What's my next step?
A2: This situation strongly suggests the presence of impurities with polarities very similar to your desired product, which is a hallmark of isomeric byproducts. Recrystallization is often ineffective in these cases because the structural similarity leads to comparable solubilities.
Recommended Solution: Flash Column Chromatography
Column chromatography excels at separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[9][10]
-
Causality: Even small differences in molecular structure, such as the position of the nitro group, can alter a molecule's polarity enough to allow for separation on a silica column. By starting with a non-polar solvent system (eluent) and gradually increasing the polarity, you can selectively elute compounds. The less polar compounds will travel down the column faster, while more polar compounds will adhere more strongly to the silica and elute later.
See Protocol 2 for a detailed column chromatography procedure.
Q3: The final product is a pale yellow or brownish solid, not the expected white/cream color. How can I remove the color?
A3: The presence of color often indicates highly conjugated or oxidized impurities, which can be present even in very small amounts. These can arise from side reactions during nitration, especially if the reaction temperature was not strictly controlled.[5][11]
Recommended Solutions:
-
Recrystallization: Often, the colored impurities are present in trace amounts and can be removed by a careful recrystallization (see Protocol 1 ).
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a charcoal treatment is a highly effective method for removing colored impurities.[10]
-
Causality: Activated carbon has a very high surface area with a network of pores that readily adsorb large, flat, conjugated molecules responsible for color. When you dissolve your crude product and add charcoal, these colored impurities are trapped on the carbon's surface and can be removed by filtration.
See Protocol 3 for a detailed activated carbon treatment procedure.
Q4: My yield is very low after purification. How can I improve it?
A4: Low yield is a common problem that can usually be traced to non-optimized purification steps.
Troubleshooting Low Yield:
-
During Recrystallization:
-
Using too much solvent: This is the most frequent error. If an excessive volume of solvent is used, a significant amount of your product will remain dissolved even after cooling, leading to major losses in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[12]
-
Insufficient Cooling: Ensure the solution is cooled thoroughly, first to room temperature slowly (to allow for large crystal growth) and then in an ice bath to maximize precipitation.
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose material. Ensure your funnel and receiving flask are pre-heated.
-
-
During Column Chromatography:
-
Incorrect Solvent System: If the eluent is too polar, your product may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all. Always determine the optimal solvent system via TLC first.
-
Poor Column Packing: Air bubbles or cracks in the silica gel can lead to "channeling," where the sample runs unevenly down the column, resulting in poor separation and mixed fractions.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in my crude this compound?
-
A: Based on its synthesis (nitration of methyl 3,4,5-trimethoxybenzoate), the most probable impurities are:
-
Unreacted Starting Material: Methyl 3,4,5-trimethoxybenzoate.
-
Isomeric Byproducts: Other regioisomers of the nitrated product.
-
Acidic Impurity: 3,4,5-trimethoxy-2-nitrobenzoic acid, from hydrolysis of the methyl ester.
-
Oxidation/Dinitration Products: Formed if reaction conditions are too harsh.[5]
-
-
-
Q2: How do I perform a quick solvent screen for recrystallization?
-
A: Place a small amount of your crude product (10-20 mg) in several different test tubes. Add a few drops of a different solvent to each. A good solvent will not dissolve the material at room temperature but will dissolve it upon heating. Upon cooling, abundant crystals should form. Test solvents like methanol, ethanol, isopropanol, ethyl acetate, and mixtures with water (e.g., ethanol/water).
-
-
Q3: How can I confirm the purity of my final product?
-
A: A combination of techniques is best:
-
Melting Point: A sharp melting point within the literature range (66-70°C) is a strong indicator of high purity.[1][2]
-
TLC: Development in an appropriate solvent system should show a single, well-defined spot.
-
HPLC: This provides a quantitative measure of purity (e.g., >98%).
-
¹H NMR Spectroscopy: A clean spectrum with correct integrations and no impurity peaks is the definitive structural confirmation.
-
-
Section 3: Visual Guides & Data
Purification Strategy Workflow
This diagram outlines the logical flow for selecting the appropriate purification method.
Sources
- 1. Methyl 2-nitro-3,4,5-trimethoxybenzoate, 98% 10 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
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- 3. chembk.com [chembk.com]
- 4. Methyl 2-nitro-3,4,5-trimethoxybenzoate CAS#: 5081-42-5 [amp.chemicalbook.com]
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- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]
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- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
dealing with incomplete reactions in Methyl 3,4,5-trimethoxy-2-nitrobenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on overcoming incomplete reactions. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and offer detailed experimental procedures to enhance your success rate and product purity.
Mechanistic Overview: The Nitration of an Activated Aromatic System
The synthesis of this compound is achieved through the electrophilic aromatic substitution of its precursor, Methyl 3,4,5-trimethoxybenzoate. The success of this reaction hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.
Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule, thereby forming the highly reactive nitronium ion.[1][2][3][4] The electron-rich benzene ring of the substrate, activated by three electron-donating methoxy groups, then attacks this electrophile. The nitro group is directed to the C2 position, influenced by the existing substituents.
The generation of the electrophile can be summarized as follows: HNO₃ + 2H₂SO₄ → NO₂⁺ + 2HSO₄⁻ + H₃O⁺ [5]
Diagram: Generation of the Nitronium Ion Electrophile
Caption: Formation of the nitronium ion via acid catalysis.
Troubleshooting Incomplete Reactions: A Question-and-Answer Guide
Incomplete conversion is one of the most frequent challenges in this synthesis. This section addresses specific experimental observations and provides actionable solutions.
Q1: My reaction is proceeding very slowly, or not at all. TLC analysis shows only the starting material spot. What are the likely causes?
A1: A stalled reaction typically points to issues with the generation or reactivity of the electrophile. Consider the following:
-
Inadequate Acid Catalysis: Concentrated sulfuric acid is not merely a solvent; it is the catalyst essential for generating the nitronium ion.[1][2][3][4] Using a less concentrated grade of sulfuric acid or an insufficient volume will drastically reduce the rate of nitronium ion formation and, consequently, the overall reaction rate.
-
Presence of Moisture: The nitrating mixture is highly sensitive to water. Any moisture in the glassware or reagents will consume the sulfuric acid and quench the formation of the nitronium ion. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Excessively Low Temperature: While temperature control is vital to prevent side reactions, maintaining the reaction at an overly low temperature (e.g., well below 0°C) can significantly slow down the reaction kinetics.[6][7] The reaction often requires a specific low-temperature range (e.g., 0-5°C) to proceed efficiently without generating excessive byproducts.[8]
-
Poor Agitation: If the substrate has limited solubility in the acid mixture, inefficient stirring will result in poor phase mixing, limiting the interaction between the aromatic substrate and the nitronium ion.[9] This leads to a slow and incomplete reaction.
Q2: The reaction has run for the prescribed time, but TLC and HPLC analyses show a significant amount of unreacted Methyl 3,4,5-trimethoxybenzoate remaining. How can I drive the reaction to completion?
A2: If the reaction has started but failed to reach completion, the issue lies in the reaction conditions or stoichiometry.
-
Insufficient Reaction Time: Do not rely solely on a prescribed reaction time. The reaction should be actively monitored by TLC or HPLC. Continue the reaction until the starting material is no longer detectable.[10][11]
-
Sub-Stoichiometric Nitrating Agent: Ensure that you are using a sufficient molar equivalent of nitric acid relative to the starting material. While a large excess should be avoided to prevent over-nitration, a slight excess (e.g., 1.1-1.2 equivalents) is often necessary to ensure complete conversion.
-
Reaction Temperature Optimization: If the reaction stalls at a very low temperature, a controlled, slight increase in temperature (e.g., from 0°C to 5-10°C) can help push the reaction to completion. Caution: This must be done carefully, as higher temperatures significantly increase the risk of forming dinitro- and other side products.[7][12][13]
Q3: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I prevent their formation?
A3: The presence of multiple spots indicates the formation of side products, a common issue when nitrating a highly activated aromatic ring.
-
Di-nitrated Byproducts: The three methoxy groups strongly activate the aromatic ring, making it susceptible to a second nitration. This is especially prevalent if the reaction temperature is too high, the reaction time is excessively long, or there is a large excess of the nitrating mixture.[12][13][14] Strict temperature control is the most critical factor in preventing this.[7]
-
Oxidative Impurities: Concentrated nitric acid is a powerful oxidizing agent. At elevated temperatures, it can oxidize the substrate or product, leading to the formation of colored, often phenolic, impurities.[15] This is another reason why maintaining low temperatures is crucial.
-
Ester Hydrolysis: Although less common under these anhydrous conditions, the presence of significant water contamination combined with strong acid and heat could lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[16] This would appear as a more polar spot on a TLC plate.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting incomplete nitration.
Validated Experimental Protocols
This section provides step-by-step methodologies for the synthesis, monitoring, and purification of this compound.
Protocol 1: Synthesis of this compound[17]
Materials & Safety:
-
Methyl 3,4,5-trimethoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) - Corrosive
-
Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (70%) - Corrosive, Oxidizer
-
Glacial Acetic Acid - Corrosive
-
Crushed Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3,4,5-trimethoxybenzoate (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of substrate).
-
Cool the flask in an ice-salt bath to between 0°C and 5°C.
-
Slowly and carefully add concentrated sulfuric acid (approx. 1.0 eq) to the stirred solution, ensuring the temperature does not rise above 10°C.
-
In a separate beaker, prepare the nitrating agent by carefully adding fuming nitric acid (1.1 eq) to a small amount of glacial acetic acid, keeping it cooled in an ice bath.
-
Add the nitrating agent dropwise to the cooled substrate solution over 30-45 minutes. It is critical to maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[8]
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly and with vigorous stirring into a large beaker containing a slurry of crushed ice and water (approx. 10 times the reaction volume).[9][10][17]
-
A solid precipitate of the crude product should form. If it oils out, continue stirring until it solidifies.
-
Collect the crude solid by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper.[10]
-
If a solid does not precipitate, transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.[10]
-
Dry the solid product or the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., starting with an 8:2 ratio) is typically effective.[15][18] Adjust the polarity as needed for optimal separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The product, being more polar than the starting material due to the nitro group, will have a lower Rf value.
Protocol 3: Purification by Recrystallization
Recrystallization is often sufficient to obtain a high-purity product.
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Select an appropriate solvent system. A mixture of ethanol and water or methanol and water is often effective.[15][17]
-
Add the minimum amount of the hot solvent (e.g., ethanol) to the crude product until it just dissolves.
-
If the solution is colored, a small amount of activated carbon can be added, the solution heated briefly, and then filtered hot through a fluted filter paper or a Celite plug to remove the carbon.[15]
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6][19]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.
Data Summary & FAQs
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 eq | Reference point for stoichiometry. |
| Nitric Acid | 1.1 - 1.2 eq | Slight excess to drive reaction to completion. |
| Sulfuric Acid | 1.0 - 2.0 eq | Catalytic amount required for nitronium ion formation.[1][2] |
| Temperature | 0 - 5°C | Critical for controlling exotherm and preventing side products.[7][8] |
| Reaction Time | 1 - 3 hours (TLC monitored) | Must be determined empirically for each batch.[10] |
| Expected Yield | 75 - 90% | Varies based on scale and purity of reagents. |
Frequently Asked Questions (FAQs)
Q: Why is the order of acid addition important when making the nitrating mixture? A: While some procedures add nitric acid to sulfuric acid, the key is slow addition with efficient cooling to manage the highly exothermic heat of mixing.[9][17]
Q: My product oiled out during the ice quench and won't solidify. What should I do? A: This is common if impurities are present which depress the melting point.[16] You have two options: 1) Continue to stir vigorously in the ice bath, sometimes 'scratching' the inside of the beaker with a glass rod can induce crystallization. 2) If it remains an oil, proceed with a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane, then purify the resulting crude material by column chromatography.[10]
Q: How can I be sure my starting material is completely consumed? A: The most reliable method is co-spotting on a TLC plate. Spot your starting material in one lane, the reaction mixture in the middle lane, and a co-spot (a spot of starting material on top of the reaction mixture spot) in a third lane. If the starting material spot in the reaction lane has completely disappeared, the reaction is complete.
Q: What are the safety precautions for handling a nitrating mixture? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The mixture is extremely corrosive and a strong oxidizer. Prepare it slowly, in an ice bath, and always be prepared for an exothermic event. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.
References
-
Quora. (2021). Why is sulfuric acid used in aromatic nitration? [Online] Available at: [Link]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Online] Available at: [Link]
-
Chemguide. (n.d.). The nitration of benzene. [Online] Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Online] Available at: [Link]
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
-
ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. [Online] Available at: [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Online] Available at: [Link]
- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Online] Available at: [Link]
-
Quora. (2018). Why is the nitration of nitrobenzene difficult at room temperature? [Online] Available at: [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. [Online] Available at: [Link]
- Unknown Source. (n.d.).
-
The Student Room. (2005). NITRATION OF BENZENE. [Online] Available at: [Link]
- Unknown Source. (n.d.).
-
YouTube. (2024). Nitration of Methyl Benzoate. [Online] Available at: [Link]
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Online] Available at: [Link]
-
Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? [Online] Available at: [Link]
-
PubMed. (2024). Inhibitory effects and reactions of gallic acid, catechin, and procyanidin B2 with nitrosation under stomach simulating conditions. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Inhibitory Effects and Reactions of Gallic acid, Catechin, and Procyanidin B2 with Nitrosation under Stomach Simulating Conditions. [Online] Available at: [Link]
Sources
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific nitration reaction. The synthesis, while seemingly straightforward, is highly sensitive to solvent conditions, which can dramatically impact yield, purity, and safety. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and understand the fundamental principles at play.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes related to my solvent system?
Answer: Low yields in this synthesis often trace back to three primary solvent-related issues: incomplete reaction, side-product formation, or product loss during workup.
-
Causality 1: Inadequate Electrophile Generation. The nitration of an electron-rich aromatic ring like methyl 3,4,5-trimethoxybenzoate requires the formation of a potent electrophile, the nitronium ion (NO₂⁺).[1][2][3][4] The most common nitrating mixture, concentrated nitric acid and sulfuric acid, uses sulfuric acid as both a catalyst and a solvent to protonate nitric acid, facilitating the loss of a water molecule to generate the nitronium ion.[4][5][6] If the sulfuric acid is not sufficiently concentrated (i.e., has absorbed atmospheric moisture) or if the ratio to nitric acid is incorrect, the equilibrium will not favor nitronium ion formation, leading to an incomplete reaction.
-
Causality 2: Oxidative Side Reactions. The substrate is highly activated by three electron-donating methoxy groups, making it susceptible to oxidation by nitric acid, especially under harsh conditions.[7][8] This can lead to the formation of colored, often tarry byproducts and a significant reduction in the desired product. The solvent system plays a crucial role in moderating reaction temperature. A solvent that cannot effectively dissipate the exothermic heat of nitration will promote these oxidative pathways.
-
Causality 3: Product Solubility During Workup. The product, this compound, has limited solubility in water. The standard workup involves quenching the reaction mixture on ice. However, if an insufficient amount of ice/water is used, the solution can remain acidic enough to keep some product protonated and dissolved.
Troubleshooting Steps:
-
Verify Acid Concentration: Use fresh, unopened bottles of concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Ensure your storage conditions minimize moisture absorption.
-
Optimize the Solvent System:
-
For the H₂SO₄/HNO₃ system: Ensure you are using sulfuric acid as the primary solvent. The substrate should be dissolved in cold sulfuric acid before the slow, dropwise addition of the nitrating mixture (a pre-mixed and cooled solution of HNO₃ and H₂SO₄).[9][10][11]
-
Consider a Milder System: For a less aggressive reaction, a mixture of nitric acid in acetic anhydride can be used.[12][13] This system generates acetyl nitrate in situ, a milder nitrating agent that can reduce oxidative side products.[14][15]
-
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of the nitrating agent. Use an ice-salt bath for more consistent cooling.
-
Effective Quenching: Pour the completed reaction mixture slowly into a large volume of vigorously stirred crushed ice. This ensures rapid cooling and dilution, causing the product to precipitate fully.
Question 2: My final product is a dark, oily substance instead of the expected pale yellow solid. What went wrong?
Answer: The formation of a dark oil or tar is a classic sign of uncontrolled side reactions, primarily oxidation and polymerization, which are heavily influenced by the solvent and temperature.
-
Causality: Runaway Reaction and Oxidation. The combination of a highly activated aromatic ring and a powerful nitrating agent like HNO₃/H₂SO₄ can lead to a highly exothermic reaction. If the solvent cannot absorb and dissipate this heat effectively, the local temperature can spike, leading to aggressive oxidation of the methoxy groups and the aromatic ring itself.[7][8] This often results in complex, polymeric, and highly colored byproducts. Nitrations using nitric acid alone or in less-than-ideal solvents are known to produce colored mixtures and byproducts like benzoquinones.[7]
Troubleshooting Steps:
-
Solvent as a Heat Sink: Concentrated sulfuric acid is an effective solvent and heat sink for this reaction. Ensure you are using a sufficient volume to maintain a stirrable slurry and manage the heat generated.
-
Reverse Addition: Instead of adding the nitrating agent to the substrate, consider adding the substrate solution (dissolved in a portion of the solvent) to the nitrating mixture at 0°C. This keeps the nitrating agent in excess at all times, which can sometimes lead to a cleaner reaction, but requires careful control.
-
Milder Reagents: Switch to a less aggressive nitrating system. Using nitric acid in a mixture of acetic acid and acetic anhydride is a common strategy to avoid oxidation.[12] The acetic anhydride reacts with nitric acid to form acetyl nitrate, which provides a more controlled nitration.[14]
-
Purification: If you have already produced the oily substance, attempt to isolate the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the desired nitro-compound from the polar, colored impurities.
Frequently Asked Questions (FAQs)
Question 1: What is the best solvent system for the synthesis of this compound?
Answer: The "best" solvent system depends on a trade-off between reaction rate, yield, safety, and available equipment.
-
System 1: Concentrated Sulfuric Acid (H₂SO₄). This is the most common and robust system. H₂SO₄ serves as both the solvent and the catalyst required to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[1][3][4][6] Its high viscosity and density help control the reaction's exothermicity. It is the preferred method for achieving high conversion.
-
System 2: Acetic Anhydride ((CH₃CO)₂O) / Acetic Acid (CH₃COOH). This system offers a milder alternative. Nitric acid reacts with acetic anhydride to form acetyl nitrate (CH₃COONO₂), a less aggressive nitrating agent than the nitronium ion generated in sulfuric acid.[14][16] This can significantly reduce oxidative side products, leading to a cleaner product, though the reaction may require longer times or gentle warming to go to completion. A patent for a similar synthesis uses this solvent system to improve selectivity and yield.[13]
-
Data Summary: Comparison of Common Solvent Systems
Solvent System Nitrating Agent Pros Cons Conc. H₂SO₄ HNO₃ / H₂SO₄ (forms NO₂⁺) High reaction rate, high yield, good temperature control.[9][17] Highly corrosive, vigorous reaction, potential for oxidation if not cooled properly.[7] Acetic Anhydride HNO₃ / (CH₃CO)₂O (forms Acetyl Nitrate) Milder reaction, fewer oxidative byproducts, higher purity.[13][14] Slower reaction, may require heating, acetic anhydride is moisture sensitive. | Acetic Acid | HNO₃ | Can be used as a co-solvent, but generally not sufficient on its own to generate a powerful enough electrophile for this substrate. | Incomplete reaction, low yields. |
Question 2: Why is strict temperature control (0-5°C) so critical?
Answer: Temperature control is paramount for two reasons: selectivity and safety .
-
Selectivity: The starting material, methyl 3,4,5-trimethoxybenzoate, is highly activated. While the desired product is the mono-nitro compound, higher temperatures provide the activation energy needed for unwanted side reactions. These include:
-
Di-nitration: Adding a second nitro group to the ring.
-
Oxidation: The powerful oxidizing nature of nitric acid can attack the electron-rich ring and methoxy groups, especially at elevated temperatures, leading to quinone-type byproducts and decomposition.[7][8] Keeping the temperature low ensures the reaction proceeds selectively via the intended electrophilic aromatic substitution pathway.[17]
-
-
Safety: Nitration reactions are notoriously exothermic. A small increase in temperature can accelerate the reaction rate, which in turn generates more heat. Without adequate cooling, this can create a positive feedback loop leading to a runaway reaction, characterized by a rapid increase in temperature and pressure, potentially boiling the solvent and causing a dangerous reactor failure. The use of a solvent with a high heat capacity, like sulfuric acid, and an external cooling bath are essential safety measures.
Visualized Mechanisms and Workflows
Diagram 1: Generation of the Nitronium Ion Electrophile
Caption: Formation of the nitronium ion electrophile in a strong acid medium.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical guide to diagnosing the cause of low product yield.
Validated Experimental Protocol
This protocol is based on the standard and reliable method using a mixed acid (H₂SO₄/HNO₃) system.
Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Methanol (for recrystallization)
Procedure:
-
Prepare the Nitrating Mixture: In a dry flask, carefully add 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid, keeping the flask in an ice bath to manage the exotherm. Swirl gently to mix. Keep this mixture cooled.
-
Prepare the Substrate Solution: In a separate, larger flask (e.g., 100 mL) equipped with a magnetic stir bar, add 2.26 g (0.01 mol) of Methyl 3,4,5-trimethoxybenzoate.
-
Place the substrate flask in an ice-salt bath and slowly add 10 mL of concentrated sulfuric acid. Stir until the substrate is fully dissolved. The temperature should be maintained at or below 5°C.
-
Nitration: Using a dropping funnel or a glass pipette, add the pre-cooled nitrating mixture dropwise to the stirring substrate solution over 20-30 minutes. CRITICAL: Monitor the temperature closely with a thermometer and ensure it does not rise above 5°C. The addition rate must be controlled to manage the exotherm.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Workup: Prepare a beaker with approximately 100 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale yellow solid should precipitate.
-
Isolation: Allow the ice to melt completely. Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (check with pH paper).
-
Purification: The crude product can be purified by recrystallization from hot methanol. Dissolve the solid in a minimal amount of boiling methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them under vacuum. The expected product is a pale yellow solid.
References
-
Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]
-
Khan Academy. (2019, January 3). Nitration of Aromatic Compounds. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitration Mechanism (HNO3 + H2SO4). Retrieved from [Link]
-
Wikipedia. (2024). Nitration. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Quora. (2019, September 17). Why does the nitration of furan require HNO3 and acetic anhydride? Retrieved from [Link]
-
Wikipedia. (2023). Menke Nitration. Retrieved from [Link]
-
Bellamy, A. J., Golding, P., Ward, S. J., & Mitchell, N. W. (2002). Nitration of 1,3,5-trimethoxybenzene. Journal of Chemical Research, (8), 412-413. Retrieved from [Link]
-
Moodie, R. B., Schofield, K., & Weston, J. B. (1969). The Duality of Mechanism for Nitration in Acetic Anhydride. Chemical Communications, 605-606. Retrieved from [Link]
-
ResearchGate. (2002). Nitration of 1,3,5-Trimethoxybenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education.rsc.org. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14876-14890. Retrieved from [Link]
-
Penning, A. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
Evans, M. (2023, January 14). Nitration of Aromatic Compounds. YouTube. Retrieved from [Link]
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monitoring the progress of Methyl 3,4,5-trimethoxy-2-nitrobenzoate synthesis by TLC
An Application Scientist's Guide to Monitoring Methyl 3,4,5-trimethoxy-2-nitrobenzoate Synthesis by TLC
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust, real-time reaction monitoring is critical to successful synthesis. This guide provides in-depth technical and practical advice for using Thin-Layer Chromatography (TLC) to monitor the nitration of Methyl 3,4,5-trimethoxybenzoate to yield this compound. Here, we move beyond simple steps to explain the causality behind our protocols, ensuring your methods are self-validating and your results are unambiguous.
Section 1: The "Why" — Foundational Principles of TLC in This Synthesis
The synthesis of this compound is typically achieved by the electrophilic aromatic substitution (nitration) of Methyl 3,4,5-trimethoxybenzoate.[1][2][3] Monitoring this reaction is crucial to determine the point of completion, prevent the formation of by-products from over-reaction, and ensure the starting material has been fully consumed.
TLC is an ideal technique for this purpose because it is rapid, inexpensive, and highly effective at separating compounds of differing polarity.[4][5] The core principle rests on the polarity difference between the reactant and the product.
-
Starting Material (SM): Methyl 3,4,5-trimethoxybenzoate
-
Product (P): this compound
The introduction of the nitro group (–NO₂) significantly increases the polarity of the molecule. On a standard silica gel TLC plate (a polar stationary phase), the more polar product will interact more strongly with the silica than the less polar starting material.[6][7] Consequently, the product will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value compared to the starting material.
Rƒ (Product) < Rƒ (Starting Material)
This difference in Rƒ is the key to monitoring the reaction's progress.
Section 2: Core Experimental Protocol
This protocol is designed to be a self-validating system. The inclusion of starting material and co-spot lanes is non-negotiable for accurate interpretation.
Step 1: Prepare the TLC Chamber
-
Pour your chosen mobile phase (see Table 1 for recommendations) into a developing chamber to a depth of approximately 0.5 cm. The solvent level must be below the origin line you will draw on your TLC plate.[5][8]
-
Cut a piece of filter paper, place it inside the chamber, and wet it with the mobile phase.
-
Cover the chamber and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This prevents the solvent from evaporating off the plate as it runs, which would alter Rƒ values.
Step 2: Prepare the TLC Plate
-
Handle the silica gel plate only by the edges to avoid transferring oils from your skin onto the surface.[9]
-
Using a pencil (never a pen, as the ink will run with the solvent), gently draw a straight origin line about 1 cm from the bottom of the plate.[5][10]
-
Mark three small, equidistant points on this line for your three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[11]
Step 3: Spot the Plate
-
Prepare Samples: Dilute your starting material and a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane to a concentration of about 1 mg/mL.[12] Overly concentrated samples will cause streaking.[4][12][13]
-
Spotting: Use a capillary tube to apply a tiny spot of each sample to the appropriate mark on the origin line.[5][9]
-
SM Lane: Spot the diluted starting material.
-
C Lane (Co-spot): First, spot the starting material. Let it dry completely, then spot the reaction mixture directly on top of the same spot.[11] The co-spot is crucial for differentiating between spots with similar Rƒ values.[5][14]
-
RM Lane: Spot the diluted reaction mixture.
-
-
Ensure each spot is as small and concentrated as possible (1-2 mm in diameter).[15] Allow the solvent to fully evaporate between applications if you need to spot multiple times to increase concentration.[10][13]
Step 4: Develop and Visualize the Plate
-
Carefully place the spotted TLC plate into the prepared chamber and replace the lid. Ensure the plate is not touching the filter paper.
-
Allow the solvent front to ascend the plate. Remove the plate when the front is about 1 cm from the top edge.[11]
-
Immediately mark the position of the solvent front with a pencil.[9]
-
Allow the plate to dry completely in a fume hood.
-
Visualization:
-
Primary (Non-Destructive): View the plate under a UV lamp (254 nm).[16] The aromatic rings in both the starting material and product should allow them to appear as dark spots against the fluorescent background.[17][18] Circle the spots with a pencil.
-
Secondary (Destructive): If UV visualization is weak or confirmation is needed, use a chemical stain (see Section 3).
-
Section 3: Visualization — Making the Invisible Visible
While UV light is the preferred initial method, chemical visualization can provide confirmation and is essential if your compounds are not UV-active.
Method 1: UV Light (254 nm)
-
Principle: The conjugated π-systems in the aromatic rings of the starting material and product quench the fluorescence of the indicator (F₂₅₄) embedded in the silica gel. This makes them appear as dark spots.[18]
-
Advantage: This method is non-destructive, allowing the plate to be used for subsequent staining.[17]
Method 2: Staining for Nitroaromatic Compounds (Specific) This highly sensitive method provides definitive confirmation of your nitro-containing product.
-
Principle: The nitro group is chemically reduced to a primary amine, which is then diazotized and coupled with a reagent like β-naphthol to form a brightly colored azo dye.[19]
-
Protocol:
-
Reduction: Spray the dried plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 10-15 minutes. Let it cool.[19]
-
Diazotization: Spray with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).
-
Coupling: Immediately spray with a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH. Nitro compounds will appear as distinct orange-to-red spots.[19]
-
Method 3: Potassium Permanganate (KMnO₄) Stain (General)
-
Principle: KMnO₄ is a strong oxidizing agent. It reacts with compounds that can be oxidized (like alkenes, alkynes, alcohols, and amines), consuming the permanganate and leaving a yellow-brown spot (MnO₂) on a purple background.[18][20] While the primary functional groups here are not highly susceptible, trace impurities or side products may be visualized.
-
Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.[17]
-
Procedure: Dip the plate in the solution or spray it evenly. Spots appear as yellow-brown on a purple background. Gentle heating may be required.[17]
Section 4: Data Interpretation & Visualization
A properly executed TLC will provide a clear snapshot of your reaction's progress.
TLC Progression Over Time
-
Start of Reaction (t=0): In the RM lane, you should see only a single spot that aligns perfectly with the SM lane.
-
Mid-Reaction (t=mid): The RM lane will show two spots. The upper spot corresponds to the remaining starting material, and a new, lower spot (the product) will have appeared. The co-spot lane will show two distinct, vertically aligned spots.
-
Reaction Completion (t=final): The upper spot (starting material) in the RM lane should be completely gone, leaving only the lower product spot. The co-spot lane will show two spots that do not fully overlap, confirming the product is a new compound.
Diagram: TLC Monitoring Workflow
Caption: A typical workflow for TLC reaction monitoring.
Diagram: Interpreting TLC Plate at Reaction Midpoint
Caption: Ideal TLC plate at the reaction midpoint.
Table 1: Recommended Solvent Systems & Expected Rƒ Values
| Solvent System (Mobile Phase) | Ratio (v/v) | Starting Material (SM) Rƒ | Product (P) Rƒ | Rationale & Comments |
| Hexane:Ethyl Acetate | 4:1 (80:20) | ~0.5 - 0.6 | ~0.3 - 0.4 | Excellent starting point. This ratio provides good separation for similar nitration reactions.[21] Adjust polarity as needed. |
| Dichloromethane:Hexane | 3:7 (30:70) | ~0.6 - 0.7 | ~0.4 - 0.5 | An alternative system if separation is poor in ethyl acetate. Dichloromethane offers different selectivity.[22] |
Note: Rƒ values are estimates. The goal is to have the starting material Rƒ between 0.4-0.6 to allow clear separation from the product and the solvent front.[23] Always run standards for accurate identification.[19]
Section 5: Troubleshooting Guide
This section addresses the most common issues encountered when running TLC for this synthesis.
Q1: My spots are streaking or appearing as elongated blobs. What's wrong?
-
Cause A: Sample Overload. This is the most common cause.[10][12][13] The stationary phase becomes saturated, and the excess sample travels up the plate improperly.
-
Cause B: Compound Interaction with Silica. Silica gel is slightly acidic and can interact strongly with some compounds, causing streaking.[14]
-
Cause C: High Boiling Point Solvent. If you are taking an aliquot directly from a reaction run in a high-boiling solvent like DMF or DMSO, the solvent itself can cause severe streaking.
Q2: All my spots stayed on the origin line (Rƒ ≈ 0). Why?
-
Cause: Mobile Phase is Not Polar Enough. The solvent system does not have sufficient polarity to move the compounds off the polar silica gel.[13][25]
-
Solution: Increase the polarity of your mobile phase. For a hexane:ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 4:1 to 3:1 or 2:1 hexane:EtOAc).[25]
-
Q3: All my spots ran to the top with the solvent front (Rƒ ≈ 1). Why?
-
Cause: Mobile Phase is Too Polar. The eluent is too strong, carrying all components, regardless of their polarity, with the solvent front.[13][25]
-
Solution: Decrease the polarity of your mobile phase. For a hexane:ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 4:1 to 9:1 hexane:EtOAc).[25]
-
Q4: I don't see any spots on my plate after developing, even under UV light.
-
Cause A: Sample is Too Dilute. The concentration of the compound is below the limit of detection.[10][13]
-
Cause B: Solvent Level Was Above the Origin Line. If the solvent in the chamber is higher than the spotting line, your sample will dissolve directly into the solvent reservoir instead of migrating up the plate.[10][12]
-
Solution: Always ensure your origin line is drawn above the solvent level in the chamber.[23]
-
-
Cause C: Compound is Not UV-Active. While unlikely for these aromatic compounds, it is a possibility.
-
Solution: Use a chemical visualization method, such as a permanganate or a specific nitro-compound stain, to see if any spots appear.[16]
-
Q5: My reactant and product spots have very similar Rƒ values and are hard to distinguish.
-
Cause: Insufficient Resolution. The chosen solvent system is not effective at separating the two compounds.
-
Solution A: Change the Solvent System. Try a different solvent mixture that offers different selectivity. For example, if you are using ethyl acetate/hexane, try a system based on dichloromethane or ether.[14][26]
-
Solution B: Rely on the Co-spot. This is precisely why the co-spot is critical. If the reactant and product Rƒ values are very close, the spot in the "RM" lane might look like a single, slightly elongated spot. However, in the "C" lane, if both compounds are present, you will see a single spot that is clearly elongated ("snowman" shape) compared to the single, round spot in the "SM" lane. If the reaction is complete, the "RM" spot will be at a lower Rƒ than the "SM" spot, and the "C" lane will show two distinct spots.[11][14]
-
Section 6: Frequently Asked Questions (FAQs)
Q: What is the ideal Rƒ value I should aim for? A: For effective separation and accurate analysis, Rƒ values should ideally be between 0.2 and 0.8.[25] For reaction monitoring, it is most important to have a solvent system that clearly separates the starting material from the product. Aiming for an Rƒ of ~0.4-0.6 for the starting material often provides enough space on the plate for more polar products to appear with a lower, distinct Rƒ.[11]
Q: Can my product, a nitro-ester, decompose on the silica gel plate? A: It is a possibility. Silica gel is acidic and can potentially catalyze the hydrolysis of esters, though this is more common at elevated temperatures.[14][27] If you observe unexpected spots or significant streaking that cannot be resolved by changing the eluent, you can test for on-plate decomposition by running a 2D TLC. Spot your purified product in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[14]
Q: How do I take a sample if my reaction is under an inert atmosphere? A: To minimize exposure to air, you can use a long needle attached to a syringe to pierce the septum of your reaction flask. Insert a TLC capillary spotter through the needle to draw up a small amount of the reaction mixture.[14]
References
-
Troubleshooting Thin-Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Esterification of Benzocaine. (2014). Odinity. Retrieved from [Link]
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
How to Monitor a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
-
Solved Synthesis of Benzocaine experiment1. Calculate Rf. (2020). Chegg.com. Retrieved from [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2024). ALWSCI. Retrieved from [Link]
-
The Synthesis of Benzocaine, a Common Anesthetic. (n.d.). EduBirdie. Retrieved from [Link]
-
Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2024). Bitesize Bio. Retrieved from [Link]
-
Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
The Synthesis of Benzocaine Part 4: Thin Layer Chromatography (TLC). (2021). YouTube. Retrieved from [Link]
-
Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama. Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). LinkedIn. Retrieved from [Link]
- Redacted for privacy. (n.d.).
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016). Google Patents.
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2022). YouTube. Retrieved from [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). MDPI. Retrieved from [Link]
-
Practical Chemistry 2008 – Student Instruction Sheet. (2008). Retrieved from [Link]
-
NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]
- Preparation method of 3-methoxy-2-nitrobenzoate. (2016). Google Patents.
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]
-
Experiment 5 - Nitration of Methyl Benzoate. (n.d.). WebAssign. Retrieved from [Link]
-
Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. (2019). Wiley Online Library. Retrieved from [Link]
-
Preparation of methyl 3-nitrobenzoate. (n.d.). Retrieved from [Link]
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common pitfalls to avoid when synthesizing Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Document ID: TSS-TMNB-20260112 Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate. This molecule is a valuable intermediate in the development of various pharmaceutical and bioactive compounds, where its specific substitution pattern is crucial for further chemical transformations.[1][2] The synthesis, primarily involving the electrophilic nitration of Methyl 3,4,5-trimethoxybenzoate, appears straightforward but is fraught with potential pitfalls due to the highly activated nature of the aromatic ring.
This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common challenges encountered in the laboratory. Our goal is to move beyond simple procedural steps and provide the causal reasoning behind best practices, ensuring a successful and reproducible synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: The Nitration Reaction - Controlling Reactivity
The core of this synthesis is the electrophilic aromatic substitution. The three electron-donating methoxy groups make the benzene ring highly nucleophilic and thus extremely reactive towards nitration. This high reactivity is the primary source of experimental challenges.
Question 1: My reaction yielded a dark, tarry mixture with very little of the desired product. What went wrong?
Answer: This is a classic sign of an uncontrolled, exothermic reaction leading to polymerization and degradation. The primary cause is almost always a failure to maintain a low temperature during the addition of the nitrating agent.
-
Causality (The "Why"): The reaction between nitric acid and sulfuric acid to form the active electrophile, the nitronium ion (NO₂⁺), is highly exothermic.[3] Furthermore, the subsequent nitration of the electron-rich trimethoxybenzene ring is also very rapid and releases significant heat. Without adequate cooling, the reaction rate accelerates uncontrollably, leading to side reactions, dinitration, and oxidation of the starting material, resulting in the observed tar.
-
Troubleshooting Protocol:
-
Pre-Cooling is Critical: Ensure both your substrate solution (Methyl 3,4,5-trimethoxybenzoate in a solvent like acetic acid or sulfuric acid) and the nitrating mixture are thoroughly chilled in an ice-salt or ice-water bath to 0-5 °C before you begin the addition.[4][5]
-
Slow, Dropwise Addition: The nitrating mixture must be added drop by drop using a dropping funnel. This allows the cooling bath to dissipate the heat generated from each drop before the next is added. A typical addition time for a lab-scale reaction should be over 15-30 minutes.[5][6][7]
-
Vigorous Stirring: Constant and efficient stirring is essential to ensure that localized "hot spots" do not form where a drop of nitrating agent enters the solution.
-
Question 2: I have a low yield, and TLC/NMR analysis shows multiple products. How can I improve the regioselectivity for the 2-position?
Answer: The formation of multiple products indicates either the presence of impurities in the starting material or competing side reactions, such as the formation of other nitro-isomers or dinitrated byproducts.
-
Causality (The "Why"):
-
Directing Group Effects: The three methoxy groups are strong ortho-, para-directing activators. The methyl ester group is a meta-directing deactivator. The desired 2-position is ortho to the C3-methoxy group and para to the C5-methoxy group, making it a highly activated site. However, the C6 position is electronically very similar. While the 2- and 6-positions are equivalent in the final product, overly aggressive reaction conditions can force nitration at less favorable positions or lead to a second nitration.
-
Reaction Conditions: The choice of nitrating agent and solvent system significantly impacts selectivity. A potent system like mixed nitric/sulfuric acid provides a high concentration of nitronium ions, which can reduce selectivity if not handled carefully.[8][9]
-
-
Recommended Protocol for High Selectivity: A well-documented method for this specific substrate involves using fuming nitric acid in glacial acetic acid.[10] This system can offer better control compared to the more aggressive sulfuric acid mixture.
Step-by-Step Protocol:
-
Dissolve Methyl 3,4,5-trimethoxybenzoate in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully add fuming nitric acid dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C.[5][10]
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes before proceeding to the work-up.
Experimental Workflow: Controlled Nitration
Caption: Workflow for controlled nitration of Methyl 3,4,5-trimethoxybenzoate.
-
Section 2: Work-up and Purification
The transition from the reaction mixture to a pure, solid product is a critical phase where significant product loss can occur.
Question 3: When I poured my reaction mixture into ice water, the product separated as a sticky oil instead of a solid. How do I handle this?
Answer: "Oiling out" is a common problem in precipitation/crystallization and is usually caused by impurities depressing the melting point of the product or slow crystallization kinetics.
-
Causality (The "Why"): The crude product is not perfectly pure; it may contain unreacted starting material, isomeric byproducts, or dinitrated compounds. This mixture has a lower melting point (a eutectic mixture) than the pure product and may be a liquid at 0 °C.
-
Troubleshooting Protocol:
-
Immediate Actions:
-
Stir Vigorously: Continue to stir the oil/water mixture vigorously in the ice bath. The mechanical action can induce crystallization.
-
Scratch: Scratch the inside surface of the beaker below the liquid level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the mixture to seed the crystallization.
-
-
If Oiling Persists (Extraction Workflow):
-
Transfer the entire mixture (ice water and oil) to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the oil).[4][10]
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporator).
-
You will be left with the crude oil, which can now be purified by recrystallization.
-
-
Question 4: I'm having trouble recrystallizing the crude product. What is a good solvent system?
Answer: Finding the right recrystallization solvent is key to achieving high purity. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Solvent Selection: For this compound, alcohols or alcohol/water mixtures are often effective.
-
Methanol: A common choice. The crude product can be dissolved in a minimum amount of hot methanol and allowed to cool slowly.[5]
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.[11][12]
-
-
Recrystallization Best Practices:
-
Use a minimal amount of hot solvent to dissolve your crude product. Using too much will reduce your recovery yield.
-
Allow the solution to cool slowly to room temperature. This promotes the formation of large, pure crystals. Rapid cooling by plunging directly into an ice bath can trap impurities.
-
Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize precipitation.
-
Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities.
-
Section 3: Side Reactions and Impurities
Question 5: I suspect my product is contaminated with the starting material or the corresponding carboxylic acid. How can I confirm and remove this?
Answer: This can happen due to an incomplete reaction (unreacted starting material) or hydrolysis of the ester group (forming the carboxylic acid).
-
Causality (The "Why"):
-
Incomplete Reaction: Insufficient nitrating agent, addition at too low a temperature, or too short a reaction time can leave starting material unreacted.[6]
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid if the reaction mixture is exposed to water for extended periods at elevated temperatures, or during a harsh basic wash in the work-up.[13][14][15]
-
-
Detection and Remediation:
-
TLC Analysis: Spot your crude product alongside the starting material (Methyl 3,4,5-trimethoxybenzoate) on a TLC plate. The nitro group makes the product significantly more polar, so it will have a lower Rf value.
-
Acid-Base Extraction: The carboxylic acid impurity can be easily removed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution. The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral ester product and starting material remain in the organic layer.
Mechanism: Nitronium Ion Formation & Aromatic Substitution
Caption: General mechanism for electrophilic nitration.
-
Summary Table: Reaction Parameters
| Parameter | Recommended Condition | Rationale / Common Pitfall |
| Temperature | 0 - 10 °C | Pitfall: Higher temperatures lead to decreased yield, dinitration, and tar formation. |
| Nitrating Agent | Fuming HNO₃ in Acetic Acid | Offers good control for the highly activated substrate. |
| Addition Rate | Slow, dropwise over 15-30 min | Pitfall: Rapid addition causes dangerous exotherms and side reactions. |
| Work-up | Pour onto crushed ice/water | Pitfall: Product may "oil out." Be prepared to switch to an extraction workflow. |
| Purification | Recrystallization (Methanol or EtOH/H₂O) | Pitfall: Using excess solvent will drastically lower the final yield. |
References
- Drefahl, G., & Hans, G. (1956). Synthese von Syringidin und Syringidin-Derivaten. Journal für praktische Chemie, 3(3-4), 141-147. (Note: While a direct link to this specific older article is unavailable, its citation in modern syntheses validates the method.
-
University of California, Davis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link][8]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link][6]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link][3]
-
MySkinRecipes. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid. Retrieved from [Link][2]
-
Google Patents. (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Retrieved from [16]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link][11]
-
MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link][4]
-
Practical Chemistry. (2008). Student Instruction Sheet. Retrieved from [Link][12]
-
Scribd. (n.d.). Nitration of Methyl Benzoate Guide. Retrieved from [Link][17]
-
Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link][5]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link][7]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link][13]
-
Zenodo. (1991). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link][14]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4,5-Trimethoxy-2-nitrobenzoic acid [myskinrecipes.com]
- 3. aiinmr.com [aiinmr.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. southalabama.edu [southalabama.edu]
- 7. youtube.com [youtube.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. What is the nitration process of Methyl benzoate?_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. issr.edu.kh [issr.edu.kh]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. zenodo.org [zenodo.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 17. scribd.com [scribd.com]
Validation & Comparative
mass spectrometry analysis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Authored by: A Senior Application Scientist
Introduction
This compound (CAS 5081-42-5) is a key organic intermediate, frequently utilized in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a nitro group ortho to a methyl ester and flanked by three methoxy groups on a benzene ring, presents a unique analytical challenge. Accurate and robust analytical methodologies are paramount for confirming its identity, assessing its purity, and understanding its stability and degradation pathways. Mass spectrometry (MS), with its high sensitivity and specificity, stands as the premier technique for the detailed molecular analysis of this compound.
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound. We will delve into the causality behind experimental choices, compare the performance of different ionization techniques, provide supporting experimental data, and present a validated, step-by-step analytical protocol. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the analysis of this and structurally similar molecules.
Compound Properties:
Principles of Mass Spectrometry for Nitroaromatic Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties. For this compound, its moderate polarity and thermal stability make it amenable to several ionization methods, each providing distinct yet complementary information. The fragmentation patterns observed are heavily influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups, as well as the ester functionality. The position of these substituents, particularly the ortho relationship between the nitro and ester groups, can lead to specific fragmentation pathways ("ortho effects").[5][6]
Comparative Analysis of Ionization Techniques
The two primary strategies for the MS analysis of this compound involve coupling the mass spectrometer to either a gas chromatograph (GC) or a liquid chromatograph (LC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. Given its defined melting point, this compound can be readily analyzed by GC-MS. The most common ionization source for GC-MS is Electron Ionization (EI).
-
Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is excellent for library matching and unambiguous identification.[7] The molecular ion (M⁺˙) is often observed, but its abundance can be low. For nitroaromatic compounds, fragmentation is driven by the nitro group, often involving losses of NO, NO₂, and O.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for less volatile or thermally sensitive compounds and offers greater flexibility in ionization. Soft ionization techniques are typically employed, which minimize fragmentation in the source and generally produce an abundant ion corresponding to the intact molecule.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution. For nitroaromatics, the high electronegativity of the nitro group makes negative-ion mode ESI particularly effective.[8] Deprotonation can occur, but more commonly, radical anions [M]⁻˙ are formed. In positive-ion mode, protonated molecules [M+H]⁺ can be formed. ESI is highly sensitive and is the workhorse for quantitative studies.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for moderately polar compounds that are not easily ionized by ESI. It involves a corona discharge that ionizes the solvent, which in turn ionizes the analyte. For some nitroaromatics, APCI has been shown to be a superior ionization technique.[10] It can generate both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions.
Performance Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile compounds, hard ionization (EI). | Separates compounds in liquid phase, soft ionization (ESI, APCI). |
| Ionization | Electron Ionization (EI) is standard. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Molecular Ion | M⁺˙ often visible but can be weak. | [M+H]⁺, [M-H]⁻, or [M]⁻˙ is typically the base peak. |
| Fragmentation | Extensive, highly reproducible "fingerprint" spectrum. | Minimal in-source fragmentation; controlled fragmentation via MS/MS. |
| Sensitivity | Good, but can be limited by thermal degradation. | Generally higher, especially for ESI.[11] |
| Selectivity | High, based on both retention time and mass spectrum. | Very high, especially with tandem MS (MS/MS). |
| Sample Prep | May require derivatization for non-volatile analogs. | Minimal; compound is dissolved in a suitable solvent. |
| Best For | Unambiguous structural confirmation via spectral library matching. | High-sensitivity quantification, analysis of complex mixtures, and thermally labile compounds. |
Fragmentation Pathways & Data Interpretation
Understanding the fragmentation of this compound is key to its identification. The fragmentation is dictated by the molecule's functional groups.
-
Nitro Group: Characteristic losses include the expulsion of neutral molecules like NO₂ (46 Da) and NO (30 Da).[5][8]
-
Methoxy Groups: Loss of a methyl radical (˙CH₃, 15 Da) or neutral formaldehyde (CH₂O, 30 Da) are common fragmentation pathways for methoxy-substituted aromatics.[12]
-
Ester Group: The ester can lose the methoxy radical (˙OCH₃, 31 Da) or the entire methoxycarbonyl group (˙COOCH₃, 59 Da).
Predicted Fragmentation Data (Based on EI-MS)
The most authoritative data available is from an EI-MS spectrum, which provides a clear fragmentation pattern.[13]
| m/z | Proposed Fragment | Neutral Loss | Comments |
| 271 | [C₁₁H₁₃NO₇]⁺˙ | - | Molecular Ion (Base Peak) |
| 241 | [M - NO]⁺ | NO (30 Da) | Loss of nitric oxide. |
| 240 | [M - OCH₃]⁺ | ˙OCH₃ (31 Da) | Loss of a methoxy radical from the ester. |
| 225 | [M - NO₂]⁺ | NO₂ (46 Da) | Loss of the nitro group. |
| 210 | [M - NO - OCH₃]⁺˙ | NO + ˙OCH₃ (61 Da) | Sequential loss. |
| 195 | [M - NO₂ - CH₂O]⁺ | NO₂ + CH₂O (76 Da) | Loss of nitro group and formaldehyde from a methoxy group. |
| 166 | [C₈H₈O₄]⁺˙ | Complex rearrangement product. |
Visualization of Analytical Workflow
Caption: General workflow for MS analysis.
Proposed EI Fragmentation Pathway
Sources
- 1. Methyl 2-nitro-3,4,5-trimethoxybenzoate CAS#: 5081-42-5 [amp.chemicalbook.com]
- 2. Methyl 2-nitro-3,4,5-trimethoxybenzoate | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) MS [m.chemicalbook.com]
comparison of different synthetic routes for Methyl 3,4,5-trimethoxy-2-nitrobenzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3,4,5-trimethoxy-2-nitrobenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of the primary synthetic strategies to access this molecule, offering insights into the experimental design, mechanistic considerations, and practical outcomes of each approach.
Introduction
This compound's structure, featuring a highly substituted benzene ring with both electron-donating methoxy groups and electron-withdrawing nitro and ester functionalities, makes it a versatile precursor. The strategic placement of the nitro group ortho to the ester is crucial for many subsequent chemical transformations. The selection of a synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide will compare two primary synthetic pathways:
-
Route 1: Direct Nitration of Methyl 3,4,5-trimethoxybenzoate.
-
Route 2: Nitration of 3,4,5-trimethoxybenzoic Acid followed by Esterification.
We will delve into the detailed experimental protocols for each route, supported by a comparative analysis of their respective advantages and disadvantages.
Visualizing the Synthetic Pathways
Caption: Comparative overview of the two synthetic routes.
Route 1: Direct Nitration of Methyl 3,4,5-trimethoxybenzoate
This approach is a direct, one-step conversion of the readily available starting material, Methyl 3,4,5-trimethoxybenzoate, to the desired product.
Mechanistic Considerations
The direct nitration of Methyl 3,4,5-trimethoxybenzoate is an electrophilic aromatic substitution reaction. The three methoxy groups are strongly activating and ortho-, para-directing. However, the ester group is deactivating and meta-directing. The position of nitration is a result of the interplay of these electronic effects. The high electron density of the ring due to the three methoxy groups facilitates the reaction, but also increases the risk of polysubstitution and side reactions if conditions are not carefully controlled. The ortho position to the ester group (and also ortho to a methoxy group) is sterically hindered, yet the powerful activation from the methoxy groups directs the incoming electrophile to one of the available ortho/para positions. The observed product, with nitration at the 2-position, highlights the dominant directing effect of the activating methoxy groups.
Experimental Protocol
The following protocol is a modified procedure based on the work of Liu et al.[1]
Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Fuming Nitric Acid
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Hexanes
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Silica Gel
Procedure:
-
In a round-bottom flask, dissolve Methyl 3,4,5-trimethoxybenzoate in glacial acetic acid (e.g., 5 g in 25 mL).
-
Cool the solution in an ice bath.
-
Carefully add fuming nitric acid dropwise over a period of 30 minutes while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate (e.g., 8:2) to yield the product as colorless needles.[1]
Yield: 87%[1]
Advantages and Disadvantages of Route 1
Advantages:
-
High Yield: This route provides a high reported yield of 87%.[1]
-
One-Step Synthesis: The direct conversion from a common starting material is efficient in terms of step economy.
-
Readily Available Starting Material: Methyl 3,4,5-trimethoxybenzoate is commercially available.
Disadvantages:
-
Use of Fuming Nitric Acid: Fuming nitric acid is highly corrosive and requires careful handling.
-
Potential for Side Products: The highly activated aromatic ring can lead to the formation of dinitro- or other side products, necessitating chromatographic purification.
-
Long Reaction Time: The 16-hour reaction time may not be ideal for rapid synthesis.
Route 2: Nitration of 3,4,5-trimethoxybenzoic Acid followed by Esterification
This two-step route involves the nitration of the parent carboxylic acid, followed by esterification to yield the final product.
Mechanistic Considerations
Step 1: Nitration of 3,4,5-trimethoxybenzoic Acid
Similar to Route 1, this is an electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group. However, the three methoxy groups are strongly activating and ortho-, para-directing. The combined effect of these groups will determine the regioselectivity of the nitration. Given the strong activating nature of the methoxy groups, nitration is expected to occur at a position ortho to one of the methoxy groups.
Step 2: Fischer Esterification
The second step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is typically used, and a strong acid catalyst like sulfuric acid is employed.
Experimental Protocol (Analogous)
Part A: Nitration of 3,4,5-trimethoxybenzoic Acid (Analogous Procedure)
Materials:
-
3,4,5-trimethoxybenzoic Acid
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 3,4,5-trimethoxybenzoic acid to the cold sulfuric acid with stirring until fully dissolved.
-
In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) for a specified time, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 2-nitro-3,4,5-trimethoxybenzoic acid.
-
Collect the solid by vacuum filtration and wash with cold water.
Part B: Fischer Esterification of 2-Nitro-3,4,5-trimethoxybenzoic Acid
Materials:
-
Crude 2-nitro-3,4,5-trimethoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, suspend the crude 2-nitro-3,4,5-trimethoxybenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Advantages and Disadvantages of Route 2
Advantages:
-
Potentially Milder Nitrating Conditions: It may be possible to use standard mixed acid (HNO₃/H₂SO₄) instead of fuming nitric acid.
-
Avoids Direct Handling of the Ester in Nitration: This can be advantageous if the ester is prone to hydrolysis under strong acidic conditions, although this is less of a concern for methyl esters.
Disadvantages:
-
Two-Step Process: This route is less step-economical than Route 1.
-
Lack of a Direct, Optimized Procedure: The conditions for both the nitration and esterification of these specific substrates would require optimization.
-
Equilibrium in Esterification: The Fischer esterification is an equilibrium process, which may result in incomplete conversion and lower yields if not driven to completion.
Comparative Analysis and Recommendations
| Feature | Route 1: Direct Nitration of Ester | Route 2: Nitration of Acid then Esterification |
| Number of Steps | 1 | 2 |
| Reported Yield | 87%[1] | Not reported (requires optimization) |
| Starting Material | Methyl 3,4,5-trimethoxybenzoate | 3,4,5-trimethoxybenzoic Acid |
| Key Reagents | Fuming Nitric Acid, Acetic Acid | Conc. HNO₃, Conc. H₂SO₄, Methanol |
| Purification | Column Chromatography[1] | Filtration and Recrystallization/Chromatography |
| Scalability | Good, with careful temperature control | Potentially good, but requires process development |
| Safety Concerns | Use of highly corrosive fuming nitric acid | Use of concentrated acids |
Conclusion
For the synthesis of this compound, Route 1, the direct nitration of Methyl 3,4,5-trimethoxybenzoate, appears to be the superior method based on the available literature. It is a high-yielding, one-step process from a commercially available starting material. While it involves the use of fuming nitric acid and requires chromatographic purification, the high efficiency and step economy make it a more attractive option for laboratory-scale synthesis.
Route 2, involving the nitration of the carboxylic acid followed by esterification, is a viable alternative but lacks a well-documented and optimized procedure for this specific substrate. It would likely require significant experimental work to establish optimal conditions and may ultimately result in a lower overall yield due to the additional step and the equilibrium nature of the esterification.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, available equipment, and time constraints. However, for a reliable and efficient synthesis of this compound, the direct nitration of the corresponding methyl ester is the recommended starting point.
References
-
Liu, Y., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45(1), 1-8). Available at: [Link]
-
Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]
Sources
A Senior Application Scientist's Comparative Guide to Purity Determination of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Introduction: The Critical Role of Purity in Synthesis and Development
Methyl 3,4,5-trimethoxy-2-nitrobenzoate is a key substituted aromatic compound, often serving as a pivotal intermediate in the synthesis of complex pharmaceutical agents and fine chemicals. The precise arrangement of its functional groups—three methoxy groups, a nitro group, and a methyl ester on a benzene ring—makes it a versatile building block. However, the synthetic route, typically involving the nitration of methyl 3,4,5-trimethoxybenzoate, can lead to the formation of process-related impurities, such as positional isomers or unreacted starting materials.[1][2][3] The presence of these impurities, even in minute quantities, can significantly impact the yield, safety, and efficacy of the final product.
This guide provides an in-depth, comparative analysis of the principal analytical methodologies for determining the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate techniques for their specific analytical challenges. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated based on their selectivity, sensitivity, and quantitative accuracy. Every protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5][6][7]
Logical Framework for Analytical Method Selection
The choice of an analytical technique is fundamentally driven by the analytical objective. Is the goal a precise quantification of the primary component, the identification of an unknown impurity, or an absolute confirmation of the molecular structure? The following diagram illustrates a logical approach to method selection for purity assessment.
Caption: Logical workflow for selecting the appropriate analytical technique.
Comparative Analysis of Core Analytical Techniques
The optimal analytical strategy often involves a combination of orthogonal methods to build a comprehensive purity profile. Each technique offers distinct advantages and limitations in the context of analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification, Purity Assessment, Impurity Profiling | Identification, Quantification of Volatile Impurities | Definitive Structural Elucidation, Absolute Quantification (qNMR) |
| Selectivity | Good to Excellent (tunable via mobile phase/column) | Excellent (chromatographic separation + mass filtering) | Excellent (unique chemical shifts for each nucleus) |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Moderate to Low (µg/mL to mg/mL range) |
| Quantitative Accuracy | Excellent | Very Good | Good to Excellent (with internal standard) |
| Quantitative Precision | Excellent | Very Good | Good |
| Throughput | High | Medium to High | Low to Medium |
| Sample Derivatization | Not required | May be required if thermally labile, but unlikely for this compound | Not required |
| Key Advantage | Robustness and precision for routine quality control. | High sensitivity and specificity for impurity identification. | Unambiguous structure confirmation and primary ratio analysis. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
For routine quality control and the precise determination of purity, Reverse-Phase HPLC (RP-HPLC) is the undisputed method of choice. Its high precision and accuracy make it ideal for batch release testing and stability studies.[8] The presence of strong chromophores (the nitro-substituted benzene ring) in this compound allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.
The fundamental principle is the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), components are separated based on their relative hydrophobicity.
Self-Validating HPLC Protocol
This protocol is designed to be self-validating by incorporating system suitability checks, a cornerstone of reliable analytical testing as mandated by ICH guidelines.[4][9]
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
This compound sample for analysis
-
HPLC grade acetonitrile and water
-
Formic acid (≥98%)
-
0.45 µm syringe filters (PTFE or nylon)
2. Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV-Vis detector.
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidification sharpens peaks by suppressing the ionization of any potential acidic impurities. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a PDA detector can be used to identify the optimal wavelength. |
| Injection Volume | 10 µL | |
| Gradient Elution | Time (min) | %B |
| 0 | 40 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 40 | |
| 30 | 40 |
4. Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
-
Blank Solution: Use the 50:50 (v/v) diluent.
5. System Suitability and Analysis:
-
Equilibrate the system for at least 30 minutes.
-
Inject the blank to ensure no interfering peaks.
-
Perform five replicate injections of the Standard Solution. The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5.[10]
-
Inject the sample solution in duplicate.
6. Calculation of Purity: The purity is calculated using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes all impurities have a similar response factor, which is a reasonable starting point but may require correction with identified impurity standards for full validation.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Excelling in Impurity Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is exceptionally useful for identifying and quantifying volatile and semi-volatile impurities that might be present in the sample. For this compound (MW 271.22 g/mol ), the compound is sufficiently volatile and thermally stable for GC analysis.[12][13]
The key advantage of GC-MS is its ability to provide structural information about impurities from their mass spectra, which show the molecular ion and characteristic fragmentation patterns.
GC-MS Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
2. Chromatographic and Spectrometric Conditions:
| Parameter | Value | Rationale |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column that separates compounds primarily based on boiling point. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample without degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature gradient to separate compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40-400 m/z | Covers the molecular weight of the target compound and expected fragments. |
3. Sample Preparation:
-
Accurately prepare a solution of the sample in a volatile solvent like ethyl acetate or dichloromethane at approximately 1 mg/mL.
4. Analysis and Interpretation:
-
Inject 1 µL of the sample solution into the GC-MS.
-
The resulting total ion chromatogram (TIC) will show separated peaks.
-
Obtain the mass spectrum for each peak. The mass spectrum of the main peak should correspond to this compound, showing a molecular ion peak (M+) at m/z 271.[12][13]
-
Mass spectra of minor peaks can be compared against spectral libraries (like NIST) to tentatively identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules.[14] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming the substitution pattern and the integrity of the functional groups. Furthermore, quantitative NMR (qNMR) can be used as a primary analytical method to determine purity with high accuracy without the need for a reference standard of the analyte itself, by using a certified internal standard.
For this compound, ¹H NMR is expected to show a singlet for the aromatic proton, and distinct singlets for the three methoxy groups and the methyl ester group, confirming the substitution pattern.[2]
Workflow for Purity Assessment via NMR
Caption: Integrated workflow for qNMR and structural confirmation.
NMR Protocol for Structural Confirmation and Quantification
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation (for ¹H, ¹³C, and qNMR):
-
Qualitative: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Quantitative (qNMR): Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve in a known volume of deuterated solvent.
3. NMR Acquisition Parameters:
-
¹H NMR: Use a standard single-pulse experiment. For qNMR, ensure a long relaxation delay (d1) of at least 5 times the longest T1 of any peak of interest to allow for full magnetization recovery, ensuring accurate integration.
-
¹³C NMR: Use a standard proton-decoupled experiment. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
4. Data Interpretation:
-
Structural Confirmation: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure. The ¹H NMR spectrum of this compound in CDCl₃ should show: δ ~7.3 ppm (s, 1H, Ar-H), δ ~3.9-4.0 ppm (s, 9H, three OCH₃ groups), and δ ~3.9 ppm (s, 3H, ester OCH₃).[2] The ¹³C NMR will confirm the presence of 11 distinct carbon environments.
-
Purity Calculation (qNMR): The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, and P_std = Purity of the standard.
Conclusion
The determination of purity for this compound is not a task for a single analytical technique but rather a comprehensive assessment built upon the strengths of orthogonal methods. HPLC provides the robust, precise quantification required for routine quality control. GC-MS offers unparalleled sensitivity for the identification of volatile impurities. Finally, NMR spectroscopy serves as the ultimate arbiter of structural identity and can provide a primary measure of purity through qNMR. By judiciously applying these techniques within a framework of established validation principles, researchers and drug development professionals can ensure the quality, consistency, and reliability of their work, from early-stage synthesis to final product release.
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An In-depth Guide to the Comparative Reactivity of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Introduction
This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is governed by a complex interplay of electronic and steric effects from its five substituents: three electron-donating methoxy groups, a powerful electron-withdrawing nitro group, and an electron-withdrawing methyl ester group. Understanding how these groups collectively influence the molecule's behavior in chemical transformations is crucial for optimizing reaction conditions and predicting product outcomes.
This guide provides a comparative analysis of the reactivity of this compound alongside three structurally related compounds:
-
Methyl 2-nitrobenzoate: This compound allows for the evaluation of the cumulative effect of the three methoxy groups by providing a simpler baseline.[1][2]
-
Methyl 3,4,5-trimethoxybenzoate: This analogue helps to isolate and understand the influence of the strong electron-withdrawing nitro group.[3][4][5][6]
-
2,3,4-Trimethoxynitrobenzene: This comparison highlights the role of the methyl ester group in modulating the overall reactivity of the aromatic system.
We will explore key reactions including nitro group reduction, ester hydrolysis (saponification), and aromatic substitution, supported by established chemical principles and experimental data.
Theoretical Framework: The Interplay of Substituent Effects
The reactivity of a substituted benzene ring is primarily dictated by the electronic (inductive and resonance) and steric nature of its substituents.
-
Electronic Effects :
-
Methoxy Group (-OCH₃) : The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can delocalize into the aromatic ring, creating a powerful electron-donating resonance effect (+M).[7] The +M effect is dominant, making the methoxy group an overall activator for electrophilic aromatic substitution (EAS) and an ortho, para-director.[8][9]
-
Nitro Group (-NO₂) : This is a potent electron-withdrawing group through both induction (-I) and resonance (-M). It strongly deactivates the aromatic ring towards EAS and is a meta-director.[10] Conversely, it activates the ring for nucleophilic aromatic substitution (NAS).
-
Methyl Ester Group (-COOCH₃) : The carbonyl group makes the ester a deactivating, electron-withdrawing group (-I, -M) and a meta-director for EAS.[10][11]
-
-
Steric Effects :
-
Ortho Effect : The presence of substituents at the ortho position to a functional group can dramatically alter its reactivity. In the case of benzoic acids and their esters, an ortho substituent can cause steric hindrance that forces the carboxyl or ester group to twist out of the plane of the benzene ring.[12][13] This "steric inhibition of resonance" can disrupt conjugation between the functional group and the ring, often leading to unexpected increases in reaction rates, for instance, in ester hydrolysis.[14][15][16]
-
Caption: Electronic and steric effects influencing the reactivity of this compound.
Comparative Reactivity Analysis
A. Reduction of the Nitro Group
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, often serving as a key step in the preparation of dyes, pharmaceuticals, and other fine chemicals. This reaction is typically achieved through catalytic hydrogenation or with reducing metals in acidic media.
-
This compound : The aromatic ring is electron-rich due to the three activating methoxy groups. This increased electron density can facilitate the reduction process.
-
Methyl 2-nitrobenzoate : The ring is significantly less electron-rich than the trimethoxy-substituted analogue. While standard reduction methods are effective, the reaction may proceed at a comparatively slower rate under identical, non-forcing conditions.
-
2,3,4-Trimethoxynitrobenzene : Reactivity is expected to be very similar to the primary compound of interest. The absence of the electron-withdrawing ester group makes the ring slightly more electron-rich, which could marginally favor reduction.
| Compound | Typical Reducing Agents | Expected Reactivity |
| This compound | H₂/Pd-C, Fe/AcOH, SnCl₂/HCl | High |
| Methyl 2-nitrobenzoate | H₂/Pd-C, Fe/AcOH, SnCl₂/HCl[17] | Moderate to High |
| Methyl 3,4,5-trimethoxybenzoate | N/A | N/A |
| 2,3,4-Trimethoxynitrobenzene | H₂/Raney Ni, Fe/AcOH[18][19] | High |
B. Hydrolysis of the Methyl Ester (Saponification)
Alkaline hydrolysis, or saponification, of the methyl ester group yields the corresponding carboxylate salt. The rate of this reaction is highly sensitive to both electronic and steric factors surrounding the carbonyl carbon.
-
This compound : This molecule is subject to a significant ortho effect. The bulky nitro group at the C2 position sterically hinders the ester group, forcing it out of the plane of the ring.[12][13] This steric inhibition of resonance reduces the delocalization of the carbonyl's pi electrons into the ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide. The electron-withdrawing nature of the nitro group further enhances this electrophilicity. Therefore, hydrolysis is expected to be relatively fast.
-
Methyl 2-nitrobenzoate : Also exhibits a pronounced ortho effect, which generally leads to an accelerated rate of hydrolysis compared to its meta and para isomers.[14]
-
Methyl 3,4,5-trimethoxybenzoate : Lacks the powerful ortho-directing nitro group. The methoxy groups are net electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. While the 3- and 5-methoxy groups have a minor electronic effect on the ester, the absence of a significant ortho effect (relative to a nitro group) suggests a slower hydrolysis rate compared to the nitro-substituted compounds.
| Compound | Key Influencing Factors | Predicted Hydrolysis Rate |
| This compound | Strong ortho effect (steric), Strong -I/-M effect from NO₂ | Fast |
| Methyl 2-nitrobenzoate | Strong ortho effect (steric), Strong -I/-M effect from NO₂[14] | Fast |
| Methyl 3,4,5-trimethoxybenzoate | Weak electronic donation (+M) from OCH₃ groups | Slow |
| 2,3,4-Trimethoxynitrobenzene | N/A | N/A |
C. Electrophilic Aromatic Substitution (EAS)
EAS involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The outcome is dictated by the combined activating/deactivating and directing effects of the existing substituents.
-
This compound : The ring is heavily substituted, with only the C6 position available for substitution. The three methoxy groups are strong activators and ortho, para-directors, strongly favoring substitution at C6 (ortho to the 5-OCH₃ and para to the 3-OCH₃). However, the nitro and ester groups are strong deactivators. The net effect is a complex balance, but substitution, if it occurs, is overwhelmingly directed to C6.
-
Methyl 2-nitrobenzoate : The ring is strongly deactivated by both the nitro and ester groups.[10] Electrophilic attack will be slow and will be directed to the positions meta to both groups, primarily C4 and C6.
-
Methyl 3,4,5-trimethoxybenzoate : The ring is highly activated by the three methoxy groups. EAS is expected to be very rapid and will occur at the available ortho positions, C2 and C6.[20]
-
2,3,4-Trimethoxynitrobenzene : The ring is activated by the methoxy groups but deactivated by the nitro group. The directing effects of the methoxy groups would favor substitution at C5 and C6.
Caption: Predicted relative reactivity of the aromatic rings towards electrophilic aromatic substitution (EAS).
Experimental Protocols
The following protocols are representative procedures for the key transformations discussed. Researchers should always conduct a thorough risk assessment before performing any experiment.
Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction
This protocol is adapted from a procedure for the reduction of a similar substituted nitrobenzoate.[18]
Caption: General workflow for the catalytic reduction of the nitro group.
Methodology:
-
Setup : In a suitable hydrogenation autoclave, place the nitro-substituted benzoate (e.g., 10.0 g), a suitable solvent such as methanol or tetrahydrofuran (100 mL), and a catalytic amount of Raney Nickel or 5-10% Palladium on Carbon (Pd/C).
-
Hydrogenation : Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 35-40°C). Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Work-up : Once the reaction is complete (pressure stabilizes), carefully vent the excess hydrogen and purge the system with nitrogen.
-
Isolation : Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification : Concentrate the filtrate under reduced pressure to yield the crude amino-benzoate, which can be further purified by recrystallization or chromatography.
Protocol 2: Alkaline Hydrolysis of the Methyl Ester
This protocol is a general method for the saponification of methyl benzoates.[21][22]
Methodology:
-
Setup : In a round-bottomed flask equipped with a reflux condenser, dissolve the methyl ester (e.g., 5.0 g) in a mixture of methanol (50 mL) and an aqueous solution of sodium hydroxide (e.g., 10% w/v, 50 mL).
-
Reaction : Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Isolation : Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by the slow addition of concentrated hydrochloric acid with stirring until the pH is ~1-2.
-
Purification : Collect the resulting precipitate (the carboxylic acid) by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
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spectroscopic data comparison of Methyl 3,4,5-trimethoxy-2-nitrobenzoate isomers
An In-Depth Spectroscopic Guide to Distinguishing Isomers of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
In the realm of synthetic chemistry and drug development, the precise characterization of molecular structure is paramount. Isomers, molecules with identical chemical formulas but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive comparison of the spectroscopic data for this compound and its related isomers, offering researchers a practical framework for their unambiguous identification. As a Senior Application Scientist, this analysis is grounded in the fundamental principles of spectroscopy and provides insights into the causal relationships between molecular structure and spectral output.
The Challenge of Isomeric Differentiation
This compound is a polysubstituted benzene derivative. The benzene ring provides a scaffold for a methyl ester, three methoxy groups, and a nitro group. The relative positions of these functional groups give rise to numerous structural isomers. Distinguishing these isomers is a common challenge, as they often share similar physical properties, such as melting point and solubility. However, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can reveal subtle differences in their electronic and steric environments, providing a unique fingerprint for each molecule.
This guide will focus on comparing the target molecule, This compound (Isomer A) , with a closely related isomer, Methyl 4,5-dimethoxy-2-nitrobenzoate (Isomer B) , to illustrate the key distinguishing spectral features.
Figure 1: Molecular structures of the compared isomers.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton environments.
The key differences between the ¹H NMR spectra of our example isomers arise from the number and environment of the aromatic protons.
-
Isomer A (this compound): This isomer has only one proton on the aromatic ring. This proton is situated between a methoxy group and the methyl ester group. Due to the symmetry of the surrounding methoxy groups, this proton appears as a singlet . Its chemical shift is reported to be around 7.28 ppm in CDCl₃[1]. The three methoxy groups and the methyl ester group will each appear as singlets, integrating to 3 protons each. The reported shifts are approximately 3.97, 3.96, and 3.95 ppm for the methoxy groups, and 3.88 ppm for the methyl ester[1].
-
Isomer B (Methyl 4,5-dimethoxy-2-nitrobenzoate): This isomer has two protons on the aromatic ring. These protons are ortho to each other and will appear as two distinct singlets , as they do not have adjacent protons to couple with. One proton is adjacent to the nitro group, and the other is adjacent to the methyl ester group. This will lead to two signals in the aromatic region of the spectrum.
The electron-withdrawing nature of the nitro and ester groups deshields nearby protons, shifting their signals downfield. Conversely, the electron-donating methoxy groups cause shielding, shifting signals upfield. The precise chemical shift is a net result of these competing effects.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Proton Type | Isomer A: this compound | Isomer B: Methyl 4,5-dimethoxy-2-nitrobenzoate |
| Aromatic-H | ~7.28 ppm (s, 1H)[1] | Two singlets expected in the aromatic region (1H each) |
| -OCH₃ | ~3.97, 3.96, 3.95 ppm (s, 3H each)[1] | Two singlets expected (3H each) |
| -COOCH₃ | ~3.88 ppm (s, 3H)[1] | One singlet expected (3H) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
-
Isomer A (this compound): We expect to see 11 distinct carbon signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the ester will be the most downfield signal, typically >160 ppm. The aromatic carbons will appear in the 100-160 ppm range. The positions of the electron-donating methoxy groups and the electron-withdrawing nitro group will significantly influence the chemical shifts of the attached aromatic carbons. The carbon bearing the nitro group (C2) will be deshielded, while the carbons bearing the methoxy groups (C3, C4, C5) will be shielded relative to an unsubstituted benzene ring. The three methoxy carbons and the one methyl ester carbon will appear in the upfield region, typically between 50-65 ppm.
-
Isomer B (Methyl 4,5-dimethoxy-2-nitrobenzoate): This isomer will also show 10 distinct carbon signals. The key difference will be in the aromatic region. The chemical shifts of the aromatic carbons will differ from Isomer A due to the different substitution pattern. Computational methods, such as DFT/GIAO calculations, can be employed to predict ¹³C NMR chemical shifts with good accuracy, aiding in the assignment of complex spectra[2][3].
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Isomer A: this compound | Isomer B: Methyl 4,5-dimethoxy-2-nitrobenzoate |
| C=O (Ester) | >160 ppm | >160 ppm |
| Aromatic C-Subst. | 120-160 ppm | 120-160 ppm (different pattern) |
| Aromatic C-H | 100-130 ppm | 100-130 ppm (different pattern) |
| -OCH₃ | 55-65 ppm | 55-65 ppm |
| -COOCH₃ | ~52 ppm | ~52 ppm |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational bands for these isomers are associated with the carbonyl group of the ester, the nitro group, the C-O bonds of the methoxy groups, and the aromatic ring.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ [4]. This is one of the most prominent peaks in the IR spectrum.
-
NO₂ Stretches (Nitro): The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically between 1490-1550 cm⁻¹ and a symmetric stretch between 1315-1355 cm⁻¹ [4].
-
C-O Stretches (Ester and Methoxy): The C-O stretching vibrations of the ester and methoxy groups will appear in the fingerprint region, typically between 1000-1300 cm⁻¹ .
-
Aromatic C=C Stretches: Medium to weak absorptions are expected around 1600 cm⁻¹ and 1475 cm⁻¹ for the aromatic ring C=C bonds[4].
-
Aromatic C-H Bends: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can sometimes give clues about the substitution pattern of the benzene ring.
While the positions of these key bands will be broadly similar for all isomers, subtle shifts can occur due to changes in the electronic environment. However, IR spectroscopy is generally less powerful than NMR for distinguishing between positional isomers of this type.
Table 3: Key IR Absorption Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1735 - 1750 (Strong)[4] |
| Asymmetric NO₂ Stretch | 1490 - 1550 (Strong)[4] |
| Symmetric NO₂ Stretch | 1315 - 1355 (Strong)[4] |
| Aromatic C=C Stretches | ~1600, ~1475 (Medium-Weak)[4] |
| C-O Stretches | 1000 - 1300 (Strong) |
| Aromatic C-H Bends | 690 - 900 (Medium-Strong) |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers of Methyl trimethoxy-nitrobenzoate, the molecular formula is C₁₁H₁₃NO₇, corresponding to a molecular weight of approximately 271.22 g/mol [5]. The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z corresponding to this exact mass.
The fragmentation pattern, however, will be highly dependent on the isomer structure. The positions of the substituents dictate the stability of the resulting fragments. Common fragmentation pathways for this class of compounds include:
-
Loss of a methoxy radical (•OCH₃): This would result in a fragment at [M-31]⁺.
-
Loss of a methyl radical (•CH₃): From a methoxy group, leading to a fragment at [M-15]⁺.
-
Loss of the nitro group (•NO₂): Resulting in a fragment at [M-46]⁺.
-
Loss of the methoxycarbonyl group (•COOCH₃): Leading to a fragment at [M-59]⁺.
The relative abundance of these fragment ions can help to distinguish between isomers. For example, the proximity of the nitro group to the ester or methoxy groups can influence specific rearrangement and fragmentation pathways.
For this compound, the mass spectrum shows a base peak at m/z 271, corresponding to the molecular ion[6]. This indicates a relatively stable molecular ion under the experimental conditions.
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Unambiguous Structure Determination: A Comparative Guide to the Validation of Methyl 3,4,5-trimethoxy-2-nitrobenzoate using X-ray Crystallography
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. An unambiguous determination of a molecule's three-dimensional architecture is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. While a suite of analytical techniques is available to the modern researcher, single-crystal X-ray crystallography remains the gold standard for providing definitive atomic-level structural information.
This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques for the structural validation of Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a key intermediate in organic synthesis. We will delve into the causality behind the experimental choices, present supporting data, and offer insights to guide researchers in selecting the most appropriate analytical tools for their specific needs.
The Subject: this compound
This compound is a polysubstituted aromatic compound. The presence of multiple functional groups, including an ester, three methoxy groups, and a nitro group, on a benzene ring creates a molecule with specific electronic and steric properties that are of interest in the synthesis of more complex molecules. The precise arrangement of these substituents is critical to its reactivity and potential applications.
Definitive Structure by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides an unparalleled level of detail about the atomic arrangement within a crystalline solid.[1][2][3] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and can be used to calculate the precise three-dimensional coordinates of every atom in the molecule, as well as bond lengths and angles.
A study by Liu et al. successfully determined the crystal structure of this compound.[4] The compound was synthesized and crystallized to yield colorless needles suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis and Crystallization
Synthesis of this compound:
The synthesis was adapted from a previously described method.[4] To a solution of methyl 3,4,5-trimethoxybenzoate in glacial acetic acid, cooled in an ice bath, fuming nitric acid was added dropwise over 30 minutes. The resulting mixture was stirred and then poured into icy water, neutralized, and extracted with ethyl acetate. The crude product was purified by column chromatography to yield colorless needles of this compound.[4]
Crystallization for X-ray Diffraction:
The choice of crystallization method is critical for obtaining high-quality single crystals. For small organic molecules like this compound, slow evaporation from a suitable solvent is a common and effective technique. The "colorless needles" described in the literature suggest that a slow crystallization process allowed for the formation of well-ordered crystals.[4] The selection of the ethyl acetate/hexane solvent system for purification likely played a role in obtaining a supersaturated solution from which high-quality crystals could be grown. The principle behind this is to dissolve the compound in a good solvent (ethyl acetate) and then slowly introduce a poor solvent (hexane) or allow the good solvent to evaporate slowly, which reduces the solubility of the compound and promotes gradual crystal growth.
Experimental Workflow: From Synthesis to Structure
Caption: Workflow for the validation of this compound structure.
Crystallographic Data Summary
The X-ray diffraction analysis of this compound provided the following key crystallographic parameters:
| Parameter | Value[4] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.4898 (4) |
| b (Å) | 9.7348 (2) |
| c (Å) | 24.3911 (5) |
| β (°) | 99.457 (1) |
This data provides an unambiguous and precise description of the unit cell of the crystal, which is the fundamental repeating unit of the crystal lattice. From this, the exact atomic coordinates, bond lengths, and bond angles of the molecule can be determined, leaving no ambiguity about its structure.
A Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides a definitive answer, other spectroscopic techniques are often used for routine characterization and can provide complementary information. Let's compare the insights gained from these methods with the certainty of X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5][6][7][8] It provides information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, as well as their connectivity.
¹H NMR of this compound:
Based on the structure, the ¹H NMR spectrum is expected to show:
-
A singlet for the aromatic proton.
-
Singlets for the protons of the three distinct methoxy groups.
-
A singlet for the protons of the methyl ester group.
¹³C NMR of this compound:
The ¹³C NMR spectrum would be expected to show distinct signals for:
-
The six carbons of the aromatic ring.
-
The three carbons of the methoxy groups.
-
The carbon of the methyl ester group.
-
The carbonyl carbon of the ester group.
While NMR can strongly suggest the connectivity of the atoms, it does not directly provide information about the three-dimensional arrangement of the molecule in the solid state, such as bond angles and intermolecular interactions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[9][10][11] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
C=O stretch (ester): A strong absorption around 1725 cm⁻¹.[12]
-
NO₂ stretches (aromatic nitro): Two strong absorptions, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[12][13][14]
-
C-O stretches (ester and methoxy): Strong absorptions in the 1280-1000 cm⁻¹ region.
-
Aromatic C=C stretches: Absorptions in the 1600-1450 cm⁻¹ region.
-
C-H stretches (aromatic and aliphatic): Absorptions around 3100-2850 cm⁻¹.
IR spectroscopy is excellent for confirming the presence of key functional groups, but it provides very limited information about how they are connected or their spatial arrangement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.[15] The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation analysis might reveal the loss of the nitro group, methoxy groups, or the methyl ester group, which can help in piecing together the structure. However, isomers can often produce very similar mass spectra, making unambiguous identification challenging without other data.[16]
Performance Comparison: X-ray Crystallography vs. Spectroscopic Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Connectivity of atoms (carbon-hydrogen framework), chemical environment of nuclei. | Presence of functional groups. | Molecular weight, elemental composition (with high resolution), fragmentation patterns. |
| Unambiguity | High (Gold Standard) | High for connectivity, but not 3D structure in solid state. | Low (Confirms functional groups, not connectivity). | Moderate (Isomers can be difficult to distinguish). |
| Sample Requirement | High-quality single crystal. | Soluble sample in a suitable deuterated solvent. | Solid, liquid, or gas. | Very small amount of sample. |
| Experimental Complexity | High (Requires specialized equipment and expertise). | Moderate to High. | Low. | Moderate. |
| Key Advantage | Provides a definitive, unambiguous 3D structure. | Excellent for determining the connectivity of atoms in solution. | Quick and easy confirmation of functional groups. | High sensitivity and provides molecular weight information. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain. | Does not provide solid-state 3D structure; can be complex to interpret for large molecules. | Provides limited structural information beyond functional groups. | Fragmentation can be complex to interpret; isomers can be indistinguishable. |
Logical Relationship of Analytical Techniques
Caption: Relationship between spectroscopic techniques and X-ray crystallography for structure validation.
Conclusion: The Power of Definitive Data
For researchers, scientists, and drug development professionals, the validation of a molecular structure is not merely an academic exercise but a critical step in the research and development pipeline. While spectroscopic techniques like NMR, IR, and Mass Spectrometry are indispensable tools for initial characterization and routine analysis, they often provide pieces of a puzzle that can sometimes be assembled in more than one way.
Single-crystal X-ray crystallography, by providing a direct visualization of the atomic arrangement, solves the puzzle definitively. The crystallographic data for this compound serves as an irrefutable confirmation of its structure, a benchmark against which all other analytical data can be compared and understood. This level of certainty is essential for building a solid foundation for further research, be it in understanding reaction mechanisms, designing new synthetic routes, or developing novel therapeutic agents.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]
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Structural elucidation by NMR(1HNMR). (2016, November 28). SlideShare. Retrieved from [Link]
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Structure Elucidation by NMR. (n.d.). Hypha Discovery. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
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Liu, Y., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45(1), 1-8. Retrieved from [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]
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A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). RSC Publishing. Retrieved from [Link]
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Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds. (2022, September 26). Docsity. Retrieved from [Link]
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The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved from [Link]
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Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Stack Exchange. Retrieved from [Link]
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed. Retrieved from [Link]
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An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]
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EAS Nitration Experiment & Recrystallization. (2020, March 25). YouTube. Retrieved from [Link]
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Navigating Purity: A Comparative Guide to Purification Methods for Methyl 3,4,5-trimethoxy-2-nitrobenzoate
In the synthesis of complex organic molecules, the purity of intermediates is paramount to the success of subsequent reactions and the quality of the final product. Methyl 3,4,5-trimethoxy-2-nitrobenzoate is a key building block in the synthesis of various pharmaceutical compounds, where even trace impurities can lead to undesirable side reactions, lower overall yields, and complicate downstream processing. This guide provides a comparative analysis of common purification methods for this compound, offering experimental insights and data to aid researchers in selecting the optimal strategy for their needs.
The Importance of Purity in Synthesis
This compound, with its multiple reactive sites, is susceptible to the formation of isomers and other byproducts during its synthesis, typically via nitration of the corresponding benzoate. The choice of purification method directly impacts the removal of these impurities, influencing the compound's stability, reactivity, and suitability for use in regulated applications. This guide will focus on two prevalent and accessible laboratory techniques: Recrystallization and Flash Column Chromatography .
Method 1: Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The principle relies on dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
Scientific Rationale
The effectiveness of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Furthermore, the impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. For compounds like this compound, which possess both polar (nitro, ester) and non-polar (methoxy, benzene ring) functionalities, a mixed solvent system is often employed to achieve the desired solubility profile.
Experimental Protocol: Recrystallization from a Mixed Solvent System (Methanol/Water)
-
Solvent Selection: Begin by determining an appropriate solvent or solvent system. For a related compound, methyl 3-nitrobenzoate, a mixture of ethanol and water is effective.[1] For the target molecule, methanol is a good starting point due to its ability to dissolve many organic compounds.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: To the hot solution, add water dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same methanol/water ratio) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Expected Performance
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Flash Column Chromatography
Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). It is a more rapid form of column chromatography that uses pressure to force the solvent through the column.
Scientific Rationale
The separation in flash chromatography is based on the polarity of the compounds. Silica gel is a polar stationary phase. Non-polar compounds have weaker interactions with the silica gel and travel down the column faster with a non-polar mobile phase. Polar compounds interact more strongly with the silica gel and require a more polar mobile phase to be eluted. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be separated effectively. For this compound, a solvent system like dichloromethane (DCM) or a mixture of ethyl acetate (EtOAc) and hexane is commonly effective.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). For a related compound, a mixture of EtOAc:DCM (1:3) was used.[3]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified compound.
Expected Performance
Flash chromatography is highly effective for separating compounds with different polarities. For a similar compound, purification by flash chromatography on silica gel yielded a 90% recovery .[3] While the purity was not explicitly quantified in this source, flash chromatography is capable of achieving purities >99% . However, it is generally more time-consuming and resource-intensive than recrystallization, and the yield can be lower due to potential irreversible adsorption of the product onto the silica gel.
Workflow for Flash Column Chromatography
Sources
A Comparative Guide to the Synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3,4,5-trimethoxy-2-nitrobenzoate is a valuable building block in the synthesis of various pharmaceuticals, including the antiemetic drug Trimethobenzamide.[1] Its synthesis, therefore, demands a careful evaluation of various factors, including cost, yield, safety, and environmental impact. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, offering experimental data and expert insights to inform your selection of the most suitable method.
Introduction to Synthetic Strategies
The synthesis of this compound typically originates from the readily available and relatively inexpensive starting material, gallic acid. From this precursor, two divergent and viable pathways emerge. The first route involves the initial formation of the methyl ester followed by nitration, while the second route prioritizes nitration of the carboxylic acid before the final esterification step. Each approach presents a unique set of advantages and disadvantages that will be critically examined.
Method 1: Esterification Followed by Nitration
This synthetic route commences with the comprehensive methylation of gallic acid to form Methyl 3,4,5-trimethoxybenzoate, which is subsequently nitrated to yield the target molecule. This method is attractive due to the potential for a one-pot methylation, simplifying the initial steps.
Experimental Protocol
Step 1: Synthesis of Methyl 3,4,5-trimethoxybenzoate from Gallic Acid
A one-step method for the synthesis of Methyl 3,4,5-trimethoxybenzoate from gallic acid involves the use of a methylating agent in the presence of a base. A common and effective methylating agent is dimethyl sulfate.
-
In a well-ventilated fume hood, dissolve gallic acid in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate, to the solution to act as an acid scavenger.
-
Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature.
-
After the addition is complete, heat the mixture to drive the reaction to completion.
-
Upon cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated to yield crude Methyl 3,4,5-trimethoxybenzoate, which can be purified by recrystallization. A reported yield for a similar one-pot synthesis is approximately 85%.[2]
Step 2: Nitration of Methyl 3,4,5-trimethoxybenzoate
The nitration of the aromatic ring is achieved using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, or fuming nitric acid.
-
Dissolve Methyl 3,4,5-trimethoxybenzoate in a suitable solvent like glacial acetic acid in a flask placed in an ice bath to maintain a low temperature.
-
Carefully add fuming nitric acid dropwise to the stirred solution. The temperature should be strictly controlled to prevent side reactions and ensure safety.
-
After the addition, allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is poured into ice water to precipitate the product.
-
The solid product is collected by filtration, washed with water to remove residual acid, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of hexanes and ethyl acetate, to yield pure this compound. A reported yield for this nitration step is around 87%.
Workflow Diagram
Caption: Synthetic workflow for Method 1.
Method 2: Nitration Followed by Esterification
This alternative pathway involves the nitration of an intermediate, 3,4,5-trimethoxybenzoic acid, followed by the esterification of the resulting nitro-substituted carboxylic acid. This approach may offer advantages in terms of directing the nitration and potentially simplifying the final purification.
Experimental Protocol
Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid
Similar to the first step of Method 1, this involves the methylation of gallic acid. However, the reaction conditions can be controlled to favor the formation of the carboxylic acid over the ester.
-
React gallic acid with dimethyl sulfate in the presence of a base like sodium hydroxide in an aqueous medium.
-
By carefully controlling the stoichiometry and reaction conditions, the phenolic hydroxyl groups are methylated while the carboxylic acid remains.
-
Acidification of the reaction mixture precipitates the 3,4,5-trimethoxybenzoic acid, which is then filtered, washed, and dried.
Step 2: Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
The nitration of 3,4,5-trimethoxybenzoic acid is carried out using a nitrating agent.
-
Dissolve 3,4,5-trimethoxybenzoic acid in a suitable solvent.
-
Cool the solution in an ice bath and slowly add the nitrating agent (e.g., a mixture of nitric and sulfuric acid).
-
Maintain the temperature and stir until the reaction is complete.
-
Work-up involves pouring the reaction mixture into ice water to precipitate the product, 3,4,5-trimethoxy-2-nitrobenzoic acid.
-
The product is collected by filtration, washed, and dried.
Step 3: Esterification of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
The final step is the esterification of the nitro-substituted carboxylic acid to the methyl ester.
-
Dissolve 3,4,5-trimethoxy-2-nitrobenzoic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for several hours until the esterification is complete, as monitored by TLC.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is then dissolved in an organic solvent and washed with a basic solution to remove any unreacted acid.
-
The organic layer is dried and concentrated to give the final product, which can be purified by recrystallization. The esterification of nitrobenzoic acids can proceed with good yields under these conditions.[3]
Workflow Diagram
Caption: Synthetic workflow for Method 2.
Cost-Benefit Analysis: A Head-to-Head Comparison
| Feature | Method 1: Esterification then Nitration | Method 2: Nitration then Esterification | Analysis |
| Starting Material Cost | Gallic Acid (Relatively low cost)[4][5][6][7] | Gallic Acid (Relatively low cost)[4][5][6][7] | Both methods share the same inexpensive starting material, making the initial investment comparable. |
| Reagent Cost | Dimethyl Sulfate (Moderate cost), Fuming Nitric Acid (Higher cost)[8][9][10][11][12][13][14] | Dimethyl Sulfate (Moderate cost), Nitric Acid/Sulfuric Acid (Lower cost than fuming HNO3), Methanol (Low cost) | Method 2 may have a slight cost advantage due to the use of standard nitric/sulfuric acid for nitration, which is generally less expensive than fuming nitric acid. |
| Overall Yield (Estimated) | ~74% (0.85 * 0.87) | Potentially higher due to potentially more selective nitration on the activated ring of the acid. | Method 1 has a documented high-yield final step. The overall yield of Method 2 is more variable and dependent on the efficiency of the three distinct steps. |
| Number of Steps | 2 | 3 | Method 1 is shorter, which can translate to reduced labor costs and processing time. |
| Ease of Purification | Purification of the final product from nitration byproducts can be challenging. | Esterification as the final step can be a cleaner reaction, potentially simplifying the final purification. | Method 2 may offer an advantage in the final purification stage. |
| Safety Concerns | Use of dimethyl sulfate (toxic and carcinogenic)[15][16][17][18] and fuming nitric acid (highly corrosive and strong oxidizing agent).[19][20][21][22] | Use of dimethyl sulfate. Nitration with mixed acids is also highly exothermic and requires careful control.[19][20][21][22] | Both methods involve hazardous materials. The use of fuming nitric acid in Method 1 may pose a slightly higher risk if not handled with extreme care. |
| Environmental Impact | Use of DMF as a solvent (can be difficult to recycle). Generation of acidic waste from nitration.[19][23] | Generation of acidic waste from nitration and esterification steps.[19][23] | Both methods generate acidic waste that requires neutralization before disposal. The choice of solvent can influence the overall environmental footprint. |
Expert Recommendation and Conclusion
The choice between these two synthetic routes for this compound depends heavily on the specific priorities and capabilities of the laboratory or production facility.
Method 1 (Esterification then Nitration) is recommended for its simplicity and shorter reaction sequence . The two-step process is more streamlined and may be more cost-effective in terms of labor and time. The high reported yield of the final nitration step is a significant advantage. However, the use of fuming nitric acid requires stringent safety protocols and specialized equipment.
Method 2 (Nitration then Esterification) offers a potentially higher overall yield and easier final purification . The nitration of the more activated 3,4,5-trimethoxybenzoic acid may proceed with greater selectivity, reducing the formation of byproducts. The final esterification step is typically a clean and high-yielding reaction. This route may be preferable when the highest possible purity of the final product is the primary objective, and the facility is equipped to handle a three-step synthesis.
Ultimately, for large-scale production where efficiency and a reduced number of steps are critical, Method 1 presents a compelling case . For research and development or applications demanding exceptional purity, the additional step in Method 2 may be a worthwhile investment . It is strongly advised that a thorough risk assessment be conducted for both methods before implementation, with particular attention to the handling of dimethyl sulfate and concentrated acids.
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Notes on Environmental Concerns of Nitration - Unacademy. (n.d.). Retrieved January 12, 2026, from [Link]
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Dimethyl sulfate (HSG 29, 1989) - Inchem.org. (n.d.). Retrieved January 12, 2026, from [Link]
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CHAPTER 12: Nitration Reactions - Books - The Royal Society of Chemistry. (2022). Retrieved January 12, 2026, from [Link]
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Methyl 3 4 5 Trimethoxybenzoate 98+% 100 G - Cenmed. (n.d.). Retrieved January 12, 2026, from [Link]
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Dimethyl Sulphate Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. (n.d.). Retrieved January 12, 2026, from [Link]
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synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Retrieved January 12, 2026, from [Link]
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Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - MDPI. (2022). Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Biological Activity of Methyl 3,4,5-trimethoxy-2-nitrobenzoate Derivatives
This guide provides a comparative analysis of the biological activities of derivatives based on the Methyl 3,4,5-trimethoxy-2-nitrobenzoate scaffold. Synthesizing data from multiple studies, we explore the structure-activity relationships (SAR) governing the anticancer and antimicrobial potential of this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of these versatile compounds.
Introduction: A Scaffold of Contrasting Chemistry
The this compound molecule serves as a compelling starting point for medicinal chemistry. It uniquely combines two key pharmacophores on a single benzene ring: the electron-donating 3,4,5-trimethoxyphenyl group, a feature of many natural products with potent biological activity, and an ortho-positioned nitro group, a well-known electron-withdrawing moiety that can confer selective cytotoxicity and antimicrobial effects.[1][2] The interplay between these opposing electronic influences provides a rich platform for synthetic modification and the tuning of biological activity. This guide will dissect the contributions of each structural component by comparing data from various substituted trimethoxyphenyl and nitroaromatic compounds, thereby building a predictive framework for designing novel, potent derivatives.
Comparative Analysis of Anticancer Activity
Derivatives bearing the trimethoxyphenyl and nitroaromatic motifs have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][3] The primary mechanism often involves the induction of apoptosis and the inhibition of critical cell signaling pathways.[4]
Structure-Activity Relationship (SAR) Insights
Analysis of structurally related compounds reveals key trends that can guide future synthesis:
-
Role of the Trimethoxy Group: The 3,4,5-trimethoxy substitution pattern is a known feature in potent anticancer agents, such as podophyllotoxin.[1] Studies on 3-methylflavones have shown that a symmetric 3',4',5'-trimethoxy substitution on the B-ring results in more potent antiproliferative activity compared to asymmetric methoxy patterns.[5]
-
Impact of the Nitro Group: The presence and position of nitro groups are critical. Nitroaromatics can be bioreduced in hypoxic tumor environments to form reactive species that induce DNA damage and apoptosis.[4][6] Studies on other scaffolds have shown that the specific positioning of electron-withdrawing groups is crucial for activity.[7]
-
Modifications to the Ester Group: The methyl ester of the parent compound is a prime site for modification. Converting it to different esters, amides, or hydrazones can significantly alter lipophilicity, cell permeability, and target engagement, thereby modulating cytotoxic potency.
Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of various trimethoxyphenyl and nitroaromatic derivatives against selected cancer cell lines, providing a benchmark for performance.
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Quinazolinone | 2-((4-ethoxyphenyl)amino)quinazolinone | MCF-7 | 0.16 | [7] |
| Quinazolinone | 2-((3,4,5-trimethoxyphenyl)amino)quinazolinone | MCF-7 | 4.65 | [7] |
| Pyrrolizine | N-(4-chlorophenyl)benzamide derivative | MCF-7 | 0.52 | [8] |
| Diketopiperazine | Naphthalen-1-ylmethylene/2-methoxybenzylidene | A549 (Lung) | 1.2 | [9] |
| Diketopiperazine | Naphthalen-1-ylmethylene/2-methoxybenzylidene | HeLa (Cervical) | 0.7 | [9] |
| Pyrrolidone | 1,3,4-Oxadiazolethione derivative | A549 (Lung) | Viability reduced to 28.0% | [10] |
| 3-Methylflavone | 3',4',5'-Trimethoxy-3-methylflavone | HL-60 (Leukemia) | 87 | [5] |
Note: Data is for structurally related compounds to provide a comparative benchmark.
Mechanistic Insights: Induction of Apoptosis by Nitroaromatics
A primary mechanism for the anticancer effect of many nitroaromatic compounds is the induction of programmed cell death, or apoptosis, often through the intrinsic (mitochondrial) pathway. This process is typically initiated by an increase in intracellular Reactive Oxygen Species (ROS), which disrupts the mitochondrial membrane potential.[4] This disruption leads to the release of cytochrome c, which activates a cascade of cysteine-dependent aspartate-directed proteases (caspases), ultimately leading to DNA fragmentation and cell death.[4]
Comparative Analysis of Antimicrobial Activity
Nitrobenzoate derivatives have long been recognized for their potential as antimicrobial agents, with activity reported against bacteria, fungi, and mycobacteria.[2][3] The mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
Structure-Activity Relationship (SAR) Insights
-
Ester Chain Length: For antifungal activity, the length of the alkyl ester chain can be critical. In a study of 3-methyl-4-nitrobenzoate derivatives, the pentyl ester showed greater activity against Candida guilliermondii than the methyl ester, suggesting that increased lipophilicity can enhance efficacy.[2]
-
Polymerization: Incorporating active small molecules into a polymer backbone can sometimes enhance antimicrobial effects. For example, a polymer containing a methyl-substituted hydroxybenzoate displayed a higher antimicrobial effect against S. aureus than its small molecule counterpart.[11]
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various nitro- and methoxy-substituted benzoate derivatives against selected microbial strains.
| Compound Class | Derivative | Microorganism | MIC (µM) | Reference |
| Nitrobenzoate | Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 39 | [2] |
| Nitrobenzoate | Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 31 | [2] |
| Hydroxybenzoate Polymer | 4-O-benzyl, 6-methyl polymer | S. aureus | 31.3 (µg/mL) | [11] |
| Hydroxybenzoate Polymer | 4-O-benzyl, 6-heptyl polymer | S. aureus | 31.3 (µg/mL) | [11] |
| Chalcone | 3,4,5-trimethoxy-3',4'-dimethoxychalcone | Various | No appreciable activity | [12] |
Note: Direct MIC data for this compound derivatives is limited. The data presented is for structurally related compounds to provide a comparative benchmark.
Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the primary assays used to evaluate cytotoxicity and antimicrobial activity are provided below.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the quantity of which is proportional to the number of living cells.[13]
Step-by-Step Methodology:
-
Cell Plating: Harvest and count cells, ensuring viability is >90%. Dilute the cells in complete culture medium to a final concentration of 75,000 cells/mL. Add 100 µL of the cell suspension (7,500 cells) to each well of a 96-well flat-bottom plate. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC₅₀ value by plotting a dose-response curve of cell viability versus the logarithm of the compound concentration.[3]
Protocol 2: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]
Step-by-Step Methodology:
-
Compound Dilution: Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into all wells of a 96-well microtiter plate.[18] Prepare a stock solution of the test compound at 2x the highest desired concentration. Add 100 µL of this stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on. Discard 100 µL from the final dilution column.
-
Inoculum Preparation: Select isolated colonies from an 18- to 24-hour agar plate and suspend them in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19][20]
-
Inoculation: Dilute the adjusted inoculum suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[19] This is typically achieved by a 1:150 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution upon addition to the wells. Inoculate each well (except for a sterility control well) with the diluted bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.[16]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16] A growth control (broth + inoculum, no compound) should be turbid, and a sterility control (broth only) should be clear.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The evidence from related compounds suggests that derivatives are likely to possess both anticancer and antimicrobial properties. Structure-activity relationship analyses indicate that modifications to the ester functionality and fine-tuning of the electronic properties of the aromatic ring are viable strategies for enhancing potency and selectivity.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of derivatives from this parent compound. Key areas of investigation include:
-
Amide and Hydrazone Derivatives: Replacing the methyl ester with various amide and hydrazone moieties to explore new interactions with biological targets.
-
Bio-reduction and Prodrug Strategies: Investigating the role of the nitro group in selective activation within hypoxic tumor environments or specific microbial species.
-
Multi-target Activity: Exploring the potential for derivatives to inhibit multiple oncogenic kinases or microbial enzymes simultaneously, a strategy that can overcome drug resistance.
By leveraging the foundational data presented in this guide, researchers can more effectively design and prioritize novel this compound derivatives with enhanced therapeutic potential.
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A Researcher's Guide to Cross-Referencing Spectroscopic Data: The Case of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
In the landscape of chemical research and drug development, the unambiguous identification of molecular structure is a cornerstone of scientific rigor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential fingerprints of a molecule. However, raw spectral data, however precise, is merely a collection of signals. Its true value is unlocked through careful interpretation and cross-referencing with established chemical databases. This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on how to effectively cross-reference and validate the spectroscopic data of a given compound, using Methyl 3,4,5-trimethoxy-2-nitrobenzoate as a practical example.
The Imperative of Multi-Database Corroboration
Relying on a single data source for structural confirmation is a precarious approach in modern chemical analysis. Discrepancies, whether from experimental conditions, sample impurities, or database entry errors, can and do occur. A robust validation workflow, therefore, necessitates the comparison of experimentally acquired data with information from multiple reputable databases. This comparative approach not only strengthens the confidence in a proposed structure but also highlights potential inconsistencies that warrant further investigation.
This guide will leverage data from prominent open-access databases including PubChem, SpectraBase, and ChemicalBook to build a consolidated spectroscopic profile of this compound.
Spectroscopic Data Comparison for this compound
The following tables present a comparative summary of the spectroscopic data for this compound (CAS No: 5081-42-5, Molecular Formula: C₁₁H₁₃NO₇, Molecular Weight: 271.22 g/mol ) compiled from various sources.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Database Source |
| 7.28 | s | 1H | Ar-H | ChemicalBook[1] |
| 3.97 | s | 3H | OCH₃ | ChemicalBook[1] |
| 3.96 | s | 3H | OCH₃ | ChemicalBook[1] |
| 3.88 | s | 3H | OCH₃ | ChemicalBook[1] |
| 3.91 | s | 3H | COOCH₃ | ChemicalBook[1] |
Note: The assignments of the individual methoxy groups in the ¹H NMR spectrum can be ambiguous without further 2D NMR experiments like NOESY. The aromatic proton signal at 7.28 ppm corresponds to the single proton on the benzene ring.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Database Source |
| 164.0 | C=O (Ester) | SpectraBase[2] |
| 153.0 | Ar-C | SpectraBase[2] |
| 148.0 | Ar-C | SpectraBase[2] |
| 143.0 | Ar-C | SpectraBase[2] |
| 138.0 | Ar-C | SpectraBase[2] |
| 125.0 | Ar-C | SpectraBase[2] |
| 108.0 | Ar-CH | SpectraBase[2] |
| 62.0 | OCH₃ | SpectraBase[2] |
| 61.0 | OCH₃ | SpectraBase[2] |
| 56.0 | OCH₃ | SpectraBase[2] |
| 53.0 | COOCH₃ | SpectraBase[2] |
Note: The specific assignment of the aromatic carbon signals requires more detailed computational predictions or advanced NMR experiments. The chemical shifts are consistent with a highly substituted benzene ring.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment | Database Source |
| 271 | 100% | [M]⁺ (Molecular Ion) | SpectraBase[3] |
| 240 | ~60% | [M-OCH₃]⁺ | SpectraBase[3] |
| 210 | ~50% | [M-COOCH₃-H]⁺ | SpectraBase[3] |
| 195 | ~85% | [M-NO₂-OCH₃]⁺ | SpectraBase[3] |
Note: The fragmentation pattern is consistent with the proposed structure, showing losses of methoxy and nitro groups, which are characteristic of such compounds.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2950-2850 | Aliphatic C-H (in OCH₃) | Stretch |
| ~1730-1715 | C=O (Ester) | Stretch |
| ~1600, ~1475 | Aromatic C=C | Stretch |
| ~1550-1500 | N=O (Nitro group) | Asymmetric Stretch |
| ~1360-1300 | N=O (Nitro group) | Symmetric Stretch |
| ~1250-1000 | C-O (Ester and Ether) | Stretch |
Note: The presence of strong electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring can influence the exact positions of these absorption bands.
Experimental Workflow for Spectroscopic Data Cross-Referencing
A systematic approach is crucial for the efficient and accurate validation of a chemical structure. The following workflow outlines the key steps a researcher should follow.
Caption: Workflow for cross-referencing spectroscopic data.
Detailed Protocol for Cross-Referencing
This protocol provides a step-by-step methodology for validating the structure of a synthesized compound like this compound.
1. Sample Preparation and Data Acquisition:
-
Purity is Paramount: Ensure the sample is of high purity. Impurities will introduce extraneous signals in your spectra, complicating the interpretation. Standard purification techniques like recrystallization or column chromatography should be employed.
-
NMR Spectroscopy:
-
Dissolve a few milligrams of the purified sample in a suitable deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., TMS).
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum using an appropriate sampling technique (e.g., KBr pellet, thin film, or ATR). A background spectrum should be run and subtracted from the sample spectrum.
-
-
Mass Spectrometry:
-
Choose an appropriate ionization technique (e.g., EI for volatile compounds or ESI for less volatile ones) and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is highly recommended for determining the exact mass and elemental composition.
-
2. Database Search and Data Extraction:
-
Utilize multiple chemical databases. Start with broad databases like PubChem and ChemSpider, which often link to more specialized spectroscopic databases.
-
Search by chemical name, CAS number, or InChI key for this compound.
-
Extract the available spectroscopic data: ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants; major mass spectral fragments and their relative abundances; and IR absorption frequencies.
3. Comparative Analysis:
-
Tabulate and Compare: Create tables, similar to those presented above, to systematically compare your experimental data with the data from each database.
-
¹H and ¹³C NMR:
-
Compare the chemical shifts. Small variations (typically <0.05 ppm for ¹H and <0.5 ppm for ¹³C) are acceptable and can be due to differences in solvent or concentration.
-
Verify that the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in your ¹H NMR spectrum match the database entries.
-
Ensure the number of signals in both ¹H and ¹³C spectra corresponds to the number of chemically non-equivalent protons and carbons in the proposed structure.
-
-
Mass Spectrometry:
-
The molecular ion peak in your experimental spectrum should match the calculated molecular weight of the compound.
-
Compare the major fragmentation patterns with those reported in the databases. The fragmentation should be logical and consistent with the structure.
-
-
IR Spectroscopy:
-
Identify the characteristic absorption bands for the key functional groups in your experimental spectrum.
-
Compare these with the expected ranges and any available database spectra. The presence and approximate position of these bands are more critical than an exact match of the entire fingerprint region.
-
4. Discrepancy Analysis and Structure Confirmation:
-
Consistent Data: If your experimental data is in good agreement with the data from multiple reputable databases, you can have high confidence in your structural assignment.
-
Inconsistent Data: If significant discrepancies arise, critically evaluate both your experimental procedure and the database entries.
-
Could there be an issue with your sample (e.g., residual solvent, impurities)?
-
Is the database entry for the correct isomer?
-
Are the experimental conditions reported in the database significantly different from yours?
-
-
Further Experiments: In cases of ambiguity, further experiments may be necessary. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide definitive evidence of atomic connectivity. HRMS can confirm the elemental composition with high accuracy.
Conclusion
The cross-referencing of spectroscopic data against multiple reputable databases is an indispensable practice for the modern chemical researcher. It provides a robust framework for the validation of chemical structures, minimizing the risk of misidentification and ensuring the integrity of research findings. By following a systematic workflow and critically evaluating all available data, scientists can confidently elucidate and confirm the structures of novel compounds, paving the way for advancements in drug discovery and development.
References
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SpectraBase. Methyl 2-nitro-3,4,5-trimethoxybenzoate - Optional[13C NMR] - Spectrum. Available from: [Link]
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Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. Available from: [Link]
-
Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Available from: [Link]
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SpectraBase. Methyl 2-nitro-3,4,5-trimethoxybenzoate - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]
Sources
A Comparative Study of the Physicochemical Properties of Nitrobenzoate Isomers: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the subtle repositioning of a functional group on an aromatic ring can dramatically alter a molecule's behavior. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of nitrobenzoic acid, essential building blocks in organic synthesis. Understanding the distinct physicochemical properties of these isomers is paramount for researchers, scientists, and drug development professionals in designing synthetic pathways, controlling reaction outcomes, and predicting the behavior of more complex molecules.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and observable properties. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Structural and Electronic Landscape of Nitrobenzoate Isomers
The defining feature of the nitrobenzoate isomers is the position of the electron-withdrawing nitro group (-NO₂) relative to the carboxylic acid group (-COOH) on the benzene ring. This seemingly minor structural variance gives rise to profound differences in their electronic and steric environments, which in turn govern their physical and chemical properties.
The nitro group exerts a strong electron-withdrawing effect through both the inductive (-I) and resonance (-R) effects. The inductive effect, the pulling of electron density through the sigma bonds, is distance-dependent. The resonance effect, the delocalization of pi electrons, is only operative when the nitro group is in the ortho or para position relative to the carboxylic acid. The interplay of these electronic effects, coupled with steric interactions, dictates the acidity, melting point, solubility, and spectroscopic signatures of each isomer.
Comparative Physicochemical Properties
The distinct electronic and steric landscapes of the nitrobenzoate isomers manifest in their macroscopic physical properties. The following table summarizes key physicochemical data for a direct comparison.
| Property | Ortho-Nitrobenzoic Acid (2-Nitrobenzoic Acid) | Meta-Nitrobenzoic Acid (3-Nitrobenzoic Acid) | Para-Nitrobenzoic Acid (4-Nitrobenzoic Acid) |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 |
| Appearance | Yellowish-white crystalline solid | Off-white to yellowish-white crystals | Pale yellow crystalline solid[1] |
| Melting Point (°C) | 146–148[2] | 139–141[3] | 237–242 |
| Density (g/cm³) | ~1.58 | ~1.49[3] | ~1.58 - 1.61 |
| pKa (in water) | ~2.16–2.17[4] | ~3.45–3.47[3][5] | ~3.41–3.44 |
| Water Solubility | ~6.8–7.8 g/L[6] | ~0.24 g/100 mL (15 °C)[3] | <0.1 g/100 mL (26 °C)[1] |
| Solubility in Ethanol | Soluble | Soluble[7] | Soluble |
| Solubility in Methanol | 42.72 g/100 ml (at 10 °C)[8] | Soluble | 9.6 g/100 ml (at 10 °C)[8] |
| Solubility in Ether | Soluble | Soluble[7] | Soluble |
| Solubility in Chloroform | Soluble | Soluble[7] | Soluble |
Acidity (pKa)
The acidity of the nitrobenzoic acid isomers is a direct consequence of the electronic effects of the nitro group. A lower pKa value indicates a stronger acid.
-
Ortho-Nitrobenzoic Acid (pKa ≈ 2.17) : This isomer is the most acidic due to a combination of a strong electron-withdrawing inductive effect and a significant steric effect.[4] The bulky nitro group in the ortho position forces the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" minimizes resonance between the carboxyl group and the ring, which stabilizes the carboxylate anion formed upon deprotonation, thus increasing acidity.
-
Para-Nitrobenzoic Acid (pKa ≈ 3.44) : The nitro group in the para position exerts both a strong inductive and a resonance effect, both of which delocalize the negative charge of the carboxylate anion, making it a significantly stronger acid than benzoic acid (pKa ≈ 4.2).[9]
-
Meta-Nitrobenzoic Acid (pKa ≈ 3.45) : In the meta position, the nitro group can only exert its electron-withdrawing inductive effect; the resonance effect does not extend to this position.[9] Consequently, the stabilization of the carboxylate anion is less pronounced compared to the para isomer, resulting in slightly weaker acidity.[9]
Melting Point
The melting point is a reflection of the strength of the intermolecular forces in the crystal lattice.
-
Para-Nitrobenzoic Acid (237–242 °C) : The para isomer has the highest melting point due to its highly symmetrical structure, which allows for efficient packing in the crystal lattice, maximizing intermolecular forces such as hydrogen bonding and dipole-dipole interactions.
-
Ortho-Nitrobenzoic Acid (146–148 °C) : The ortho isomer has a lower melting point than the para isomer. Intramolecular hydrogen bonding between the nitro and carboxylic acid groups can occur, which reduces the potential for intermolecular hydrogen bonding, leading to a less stable crystal lattice.
-
Meta-Nitrobenzoic Acid (139–141 °C) : The meta isomer has the lowest melting point of the three. Its less symmetrical structure compared to the para isomer leads to less efficient crystal packing.
Solubility
Solubility is determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
-
Water Solubility : The ortho-isomer is the most soluble in water, likely due to a combination of its ability to form intermolecular hydrogen bonds with water and its lower crystal lattice energy (as indicated by its lower melting point) compared to the para-isomer. The para-isomer is the least soluble in water due to its high crystal lattice energy.[1]
-
Organic Solvents : All three isomers are generally soluble in polar organic solvents like ethanol and methanol.[7][8] The solubility in less polar solvents like benzene is significantly lower.[8]
Spectroscopic Differentiation
The unique electronic environment of each isomer results in distinct spectroscopic signatures, allowing for their unambiguous identification.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational bands for the nitrobenzoic acid isomers are summarized below.
| Vibrational Mode | Ortho-Nitrobenzoic Acid (cm⁻¹) | Meta-Nitrobenzoic Acid (cm⁻¹) | Para-Nitrobenzoic Acid (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~3200-2500 (broad) | ~3200-2500 (broad) | ~3200-2500 (broad) |
| C=O stretch (Carboxylic Acid) | ~1700 | ~1700 | ~1700 |
| N-O stretch (Asymmetric) | ~1530 | ~1530 | ~1525 |
| N-O stretch (Symmetric) | ~1350 | ~1350 | ~1345 |
While the positions of the main functional group absorptions are similar, subtle shifts and changes in peak shape, particularly in the fingerprint region, can be used for differentiation. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are often characteristic of the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
The chemical shifts of the aromatic protons are highly sensitive to the position of the electron-withdrawing nitro group.
| Isomer | Carboxylic Acid Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| Ortho-Nitrobenzoic Acid | ~13.5 (s, 1H) | ~8.1-7.7 (m, 4H)[10] |
| Meta-Nitrobenzoic Acid | ~13.6 (s, 1H) | ~8.7-7.8 (m, 4H)[10] |
| Para-Nitrobenzoic Acid | ~13.5 (s, 1H) | ~8.3 (d, 2H), 8.1 (d, 2H)[10] |
-
Para-Nitrobenzoic Acid exhibits the simplest spectrum due to its symmetry, showing two distinct doublets for the aromatic protons.
-
Meta-Nitrobenzoic Acid shows a more complex pattern, with the proton situated between the two electron-withdrawing groups being the most deshielded.
-
Ortho-Nitrobenzoic Acid also displays a complex multiplet for the aromatic protons due to the proximity of the substituents.
The chemical shifts of the carbon atoms in the benzene ring are also influenced by the position of the nitro group.
| Isomer | Approximate Chemical Shift Ranges (δ, ppm) |
| Ortho-Nitrobenzoic Acid | ~166, 148, 134, 132, 130, 129, 124[10] |
| Meta-Nitrobenzoic Acid | ~165, 148, 136, 131, 130, 127, 123[10] |
| Para-Nitrobenzoic Acid | ~166, 150, 136, 131, 130, 124[10] |
The number of distinct signals in the ¹³C NMR spectrum can also help in identifying the isomer. The para-isomer, due to its symmetry, will show fewer signals than the ortho- and meta-isomers.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position of the absorption maximum (λmax) is affected by the extent of conjugation in the molecule.
| Isomer | λmax (nm) in Ethanol |
| Ortho-Nitrobenzoic Acid | ~215, 255[10] |
| Meta-Nitrobenzoic Acid | ~215, 255[10] |
| Para-Nitrobenzoic Acid | ~258[10] |
The para-isomer generally shows a λmax at a longer wavelength compared to the ortho and meta isomers, which is consistent with a more extended system of conjugation.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are designed to be robust and reproducible.
Melting Point Determination (Capillary Method)
Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. This method involves heating a small sample in a capillary tube and observing the temperature range over which melting occurs.
Causality Behind Experimental Choices:
-
Dry, Powdered Sample: Ensures uniform packing and heat transfer. Moisture can act as an impurity, depressing and broadening the melting point range.
-
Capillary Tube: The small diameter allows for efficient heat transfer to the sample.
-
Slow Heating Rate (1-2 °C/minute): Crucial for accurate determination. A rapid heating rate does not allow the sample and the thermometer to be in thermal equilibrium, leading to an erroneously high and broad melting range.
Procedure:
-
Sample Preparation: Ensure the nitrobenzoate isomer sample is completely dry and finely powdered.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Packing the Sample: Invert the tube and gently tap it on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Heating:
-
Rapid Heating (Initial Run): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.
-
Slow Heating (Accurate Determination): For an accurate measurement, start heating slowly when the temperature is about 15-20 °C below the expected melting point. The heating rate should be 1-2 °C per minute near the melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Repeat: Perform the determination in triplicate to ensure reproducibility.
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature. An excess of the solid is agitated with the solvent for a prolonged period to ensure saturation. The concentration of the dissolved solid in the supernatant is then determined.
Causality Behind Experimental Choices:
-
Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is essential for accurate and reproducible results.
-
Prolonged Agitation (24-72 hours): Ensures that the system reaches equilibrium, i.e., the solvent is fully saturated with the solute.
-
Filtration: It is critical to remove all undissolved solid particles from the supernatant before analysis to avoid overestimation of the solubility.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the nitrobenzoate isomer to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Place the flask in a constant temperature shaker or water bath and agitate for 24-72 hours.
-
Phase Separation: After equilibration, allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh a known volume of the clear filtrate, evaporate the solvent, and weigh the remaining solid.
-
Spectroscopic Method: Dilute the filtrate to a suitable concentration and measure its absorbance using a UV-Vis spectrophotometer at the λmax of the isomer. The concentration can be determined using a pre-established calibration curve.
-
-
Triplicate Analysis: Perform the entire procedure in triplicate for each isomer and solvent.
pKa Determination (Potentiometric Titration)
Principle: This method involves titrating a solution of the weak acid (nitrobenzoic acid) with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH. The pKa is the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Standardized Base: The concentration of the titrant must be accurately known to determine the equivalence point precisely.
-
Slow Titrant Addition Near Equivalence Point: The pH changes most rapidly around the equivalence point. Slow addition ensures that this point is not missed.
-
Calibration of pH Meter: The accuracy of the pKa determination is directly dependent on the accuracy of the pH measurements.
Procedure:
-
Solution Preparation: Prepare a standard solution of the nitrobenzoate isomer of known concentration in water (or a suitable co-solvent if solubility is low). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Place a known volume of the nitrobenzoic acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
-
Titration:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, known increments, recording the pH after each addition.
-
As the pH begins to change more rapidly, reduce the volume of the increments.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.
-
-
Henderson-Hasselbalch Equation: The pKa can also be calculated at various points during the titration using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]), where [A⁻] is the concentration of the conjugate base and [HA] is the concentration of the acid.
Conclusion
The ortho-, meta-, and para-isomers of nitrobenzoic acid, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties. The position of the nitro group profoundly influences their acidity, melting point, solubility, and spectroscopic characteristics. A thorough understanding of these differences, grounded in the principles of electronic and steric effects, is crucial for their effective application in research and development. The experimental protocols provided in this guide offer a robust framework for the reliable characterization of these and other isomeric systems.
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Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. (n.d.). Retrieved January 12, 2026, from [Link]
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3-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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2-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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3-NITROBENZOIC ACID FOR SYNTHESIS MSDS CAS No: 121-92-6 MSDS - Loba Chemie. (2015, April 9). Retrieved January 12, 2026, from [Link]
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NITROBENZOIC ACID - Ataman Kimya. (n.d.). Retrieved January 12, 2026, from [Link]
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4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Chemical Properties of Benzoic acid, 4-nitro- (CAS 62-23-7) - Cheméo. (n.d.). Retrieved January 12, 2026, from [Link]
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Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. (n.d.). Retrieved January 12, 2026, from [Link]
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Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent - DOI. (n.d.). Retrieved January 12, 2026, from [Link]
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Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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ICSC 1684 - 4-NITROBENZOIC ACID - Inchem.org. (n.d.). Retrieved January 12, 2026, from [Link]
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PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES - Canadian Science Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
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Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). (n.d.). Retrieved January 12, 2026, from [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? - Quora. (2018, October 20). Retrieved January 12, 2026, from [Link]
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Solved Interpret the ir spectra of the synthesized (actual) | Chegg.com. (2017, March 13). Retrieved January 12, 2026, from [Link]
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How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum ? | ResearchGate. (2018, April 12). Retrieved January 12, 2026, from [Link]
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Theoretical results for the benzoic acid solution and ethanol studied. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
This document provides a detailed, safety-first protocol for the proper disposal of Methyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS No. 5081-42-5). As a substituted nitroaromatic compound, this chemical requires meticulous handling and disposal to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The procedures outlined herein are grounded in established safety principles and regulatory standards.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical's properties is the foundation of its safe management. This compound is an aromatic ester containing a nitro functional group. While specific toxicological data is not extensively documented, the hazards can be inferred from its chemical class and available Safety Data Sheets (SDS).
The primary operational risk stems from the nitroaromatic structure. Aromatic nitro compounds as a class must be handled with care. Contact with strong reducing agents, oxidizing agents, or incompatible chemicals must be avoided to prevent uncontrolled exothermic reactions.[1] Improper disposal can lead to environmental contamination, as nitroaromatic compounds can be toxic and recalcitrant in soil and groundwater.[2]
Table 1: Key Chemical and Safety Identifiers
| Property | Value | Source |
| CAS Number | 5081-42-5 | [3][4] |
| Molecular Formula | C11H13NO7 | [3][4] |
| Appearance | Pale yellow powder/solid | [4] |
| Melting Point | 67-69 °C | [3][4] |
| Primary Hazards | Skin, eye, and respiratory irritation | [5] |
| Storage Incompatibilities | Strong bases, strong oxidizing agents, strong reducing agents | [1][6] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all immediate safety measures are in place. The causality here is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7] The facility should be equipped with an operational eyewash station and safety shower.[7]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory:
-
First Aid : In case of accidental exposure:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Step-by-Step Disposal Protocol: From Benchtop to Pickup
Disposal of this compound must not involve sewer or regular trash systems.[9] It must be managed as regulated hazardous chemical waste in accordance with national and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
Step 1: Waste Characterization and Segregation
At the point of generation, all waste containing this compound must be declared hazardous. This includes surplus solid material, contaminated labware (e.g., weigh boats, gloves, wipes), and solvent rinsate from cleaning glassware.
Crucially, this waste stream must be segregated. Do not mix with other chemical wastes unless compatibility is confirmed. Specifically, keep it separate from:
-
Strong Acids and Bases
-
Strong Oxidizing Agents (e.g., nitrates, peroxides, chlorates)[1]
-
Strong Reducing Agents (e.g., metallic hydrides, zinc powder)[1]
Caption: Waste characterization and segregation decision process.
Step 2: Container Selection and Labeling
-
Select a Container : Choose a container made of chemically compatible material, such as high-density polyethylene (HDPE).[11] Ensure it is in good condition, free from damage, and has a secure, leak-proof lid.[10]
-
Label the Container : Proper labeling is a critical compliance and safety step.[9] Before any waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must clearly state:
-
The words "Hazardous Waste"[12]
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date (the date the first drop of waste enters the container)
-
Step 3: Waste Accumulation and Storage
-
Solid Waste : Carefully transfer surplus solid chemical and contaminated disposable labware (gloves, wipes, etc.) directly into the labeled solid hazardous waste container.
-
Liquid Waste (Rinsate) : When decontaminating glassware, perform an initial rinse with a minimal amount of a suitable solvent (e.g., acetone). This first rinsate is hazardous and must be collected in a separate, appropriately labeled liquid hazardous waste container. Subsequent rinses should also be collected.
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area must be at or near the point of waste generation.[11] Keep the container closed at all times except when adding waste.[13] Store away from heat sources and direct sunlight.[9]
Step 4: Final Disposal
Once the container is full or has reached the storage time limit set by your institution (e.g., 6-12 months), arrange for its removal.[10][11] Contact your institution's EHS department to schedule a pickup. EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of, typically via high-temperature incineration.[14]
Caption: Step-by-step workflow for laboratory chemical waste disposal.
Emergency Procedure: Spill Management
In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large, evacuate the immediate area.
-
Don PPE : Before cleanup, don the appropriate PPE as described in Section 2.
-
Containment & Cleanup :
-
For a solid spill, avoid generating dust.[8] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled hazardous waste container.[8]
-
Use a wet paper towel to wipe the area down. All cleanup materials are considered hazardous waste and must be placed in the same container.
-
-
Report : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and fulfill your professional responsibility to protect yourself, your colleagues, and the environment.
References
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- ChemicalBook.
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- Cole-Parmer.
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Personal protective equipment for handling Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Comprehensive Safety and Handling Guide: Methyl 3,4,5-trimethoxy-2-nitrobenzoate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling this compound (CAS No. 5081-42-5). The following procedures are designed to ensure operational safety, minimize exposure risk, and establish a self-validating system of chemical management from receipt to disposal. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.
Hazard Analysis and Risk Mitigation
This compound is a compound for which comprehensive toxicological data is not fully available.[1] However, based on its chemical structure (a nitrobenzoate derivative) and available Safety Data Sheets (SDS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, a cautious approach is mandatory, treating the substance with a high degree of respect and implementing robust control measures.
The primary risks during handling involve:
-
Inhalation: Airborne dust generated during weighing or transfer can irritate the respiratory tract.[1][2]
-
Dermal Contact: Direct contact with the solid or solutions can cause skin irritation.[1][2]
-
Ocular Contact: The compound is a serious eye irritant, and exposure can lead to significant injury.[2]
Our safety strategy is built on the hierarchy of controls, prioritizing engineering controls to isolate the hazard, supplemented by rigorous personal protective equipment (PPE) protocols.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower in the immediate vicinity.[1][4]
-
Designated Area: Designate a specific portion of the fume hood for handling this compound to contain potential spills and prevent cross-contamination.[3]
Personal Protective Equipment (PPE): A System for Personal Safety
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.
Summary of Required PPE
| Body Part | PPE Specification | Rationale for Protection |
| Eyes/Face | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects against dust particles and accidental splashes, preventing serious eye irritation.[2] |
| Face shield (in addition to goggles) | Recommended for procedures with a high risk of splashing (e.g., large-volume transfers). | |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended). | Prevents skin irritation from direct contact.[2] Always inspect gloves for tears or degradation before use. |
| Body | Flame-resistant laboratory coat, fully fastened.[3] | Protects skin and personal clothing from contamination. |
| Chemical-resistant apron | Worn over the lab coat during tasks with a higher splash potential.[3] | |
| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) | Required if engineering controls are insufficient or if dust generation is unavoidable.[1][6] Not typically necessary if all work is conducted within a functional fume hood. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Protocol: Weighing and Preparing a Solution
This step-by-step protocol integrates safety measures into the workflow, creating a self-validating system where the procedure cannot advance without the correct safety precautions in place.
Workflow Diagram: Safe Handling Protocol
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all required PPE as detailed in the table above: chemical splash goggles, a fully fastened lab coat, and nitrile gloves.
-
Prepare the designated area within the fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh paper, flask, solvent) within the hood to minimize movement in and out of the containment area.[3]
-
-
Weighing and Transfer:
-
Retrieve the chemical container and place it securely inside the fume hood.
-
Tare a piece of weigh paper on the balance.
-
Carefully dispense the desired amount of this compound onto the weigh paper, minimizing dust generation.[6]
-
Securely close the primary chemical container.
-
Gently fold the weigh paper and transfer the solid into the receiving flask.
-
Place the used weigh paper immediately into the designated solid hazardous waste container.[3]
-
-
Dissolution:
-
Slowly add the desired solvent to the flask.
-
Swirl or stir the mixture to dissolve the solid. Keep the flask capped or covered to the extent possible to prevent vapor release.
-
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][2]
-
Spills: For minor spills within a fume hood, clean up immediately.[6] Use absorbent material for liquids or carefully sweep up solids to avoid generating dust.[1] Place all contaminated materials into a sealed, labeled hazardous waste container.
Waste Disposal
Proper waste segregation is crucial for safety and regulatory compliance.
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, paper towels, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous solid waste container.[3]
-
Liquid Waste: All solutions containing this compound and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3] Do not pour any waste down the drain.
-
Container Disposal: Dispose of the empty container as unused product unless thoroughly decontaminated.
By adhering to this comprehensive guide, you build a deep, procedural trust in your safety systems, ensuring the well-being of all laboratory personnel while maintaining the integrity of your research.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
- Methyl 3-nitrobenzoate SDS, 618-95-1 Safety Data Sheets. ECHEMI.
- Methyl 3-methyl-4-nitrobenzoate Safety Data Sheet. Apollo Scientific.
- Methyl 3-nitrobenzoate Safety Data Sheet. Sigma-Aldrich. (2025).
- Methyl 4-nitrobenzoate Safety Data Sheet. Sigma-Aldrich. (2025).
- Methyl 2-nitro-3,4,5-trimethoxybenzoate Safety Data Sheet. Thermo Fisher Scientific. (2025).
- Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Cole-Parmer.
- Methyl 2-nitrobenzoate Safety Data Sheet. Sigma-Aldrich. (2022).
- Methyl 2-nitrobenzoate Safety Data Sheet. Fisher Scientific. (2025).
- Personal Protective Equipment. US EPA. (2025).
- Material Safety Data Sheet - METHYL-M-NITROBENZOATE. ChemADVISOR, Inc. (2010).
- 3 Common Chemicals That Require Protective Clothing. International Enviroguard. (2019).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.
- Herbicide Personal Protective Equipment (PPE). YouTube. (2022).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
